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  • Product: Hexanoic acid, 6-(phenylmethoxy)-
  • CAS: 130892-97-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-(Phenylmethoxy)-hexanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Introduction 6-(Phenylmethoxy)-hexanoic acid, also known as 6-(benzyloxy)hexanoic acid, is a bifunctional organic molecule featuring a terminal carboxylic acid and a benzyl-protected alcohol. This unique structure makes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-(Phenylmethoxy)-hexanoic acid, also known as 6-(benzyloxy)hexanoic acid, is a bifunctional organic molecule featuring a terminal carboxylic acid and a benzyl-protected alcohol. This unique structure makes it a versatile intermediate in organic synthesis. Its six-carbon aliphatic chain provides a flexible linker, while the carboxylic acid and the protected hydroxyl group offer orthogonal handles for chemical modification. In the field of drug development, this molecule is of particular interest as a component of more complex pharmacologically active agents, notably as a "cap" group in the design of histone deacetylase (HDAC) inhibitors.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug formulation. The key properties of 6-(phenylmethoxy)-hexanoic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
IUPAC Name 6-(Phenylmethoxy)hexanoic acid
Synonyms 6-(Benzyloxy)hexanoic acid
CAS Number 60319-19-9
Appearance White to off-white solid or colorless oil
Boiling Point ~201-202 °C at 24 mmHg (for the related 6-phenylhexanoic acid)
Solubility Soluble in organic solvents like ethanol, methanol, THF, and DCM

Synthesis and Purification

The most common and efficient method for synthesizing 6-(phenylmethoxy)-hexanoic acid is the Williamson ether synthesis.[3][4][5] This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide.

Causality in Synthesis Design

The Williamson ether synthesis is the chosen method due to its reliability, high yield, and the commercial availability of the starting materials.[6] The strategy involves two key reactants: a 6-hydroxyhexanoic acid derivative (as the nucleophile precursor) and benzyl bromide (as the electrophile).

  • Choice of Nucleophile: Ethyl 6-hydroxyhexanoate is preferred over 6-hydroxyhexanoic acid itself to prevent a competing acid-base reaction between the carboxylic acid and the base used to form the alkoxide. The ester group can be easily hydrolyzed in a subsequent step.

  • Choice of Base: Sodium hydride (NaH) is an ideal base for this reaction.[7] It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. This drives the reaction forward and minimizes side reactions. Weaker bases like potassium carbonate could be used but may require harsher conditions and result in lower yields.

  • Choice of Electrophile: Benzyl bromide is an excellent electrophile for this Sₙ2 reaction because it is a primary halide, which minimizes the potential for competing elimination reactions.[4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Ether Formation cluster_1 Step 2: Saponification cluster_2 Step 3: Acidification & Purification Start Ethyl 6-hydroxyhexanoate + Benzyl Bromide Base NaH in THF Start->Base 1. Deprotonation Reaction1 Williamson Ether Synthesis (Sₙ2 Reaction) Start->Reaction1 2. Nucleophilic Attack Base->Reaction1 Product1 Crude Ethyl 6-(phenylmethoxy)hexanoate Reaction1->Product1 Base2 NaOH / H₂O, EtOH Product1->Base2 Reaction2 Ester Hydrolysis Base2->Reaction2 Product2 Crude Sodium 6-(phenylmethoxy)hexanoate Reaction2->Product2 Acid HCl (aq) Product2->Acid Workup Aqueous Workup & Extraction Acid->Workup Purify Column Chromatography or Recrystallization Workup->Purify Final Pure 6-(Phenylmethoxy)-hexanoic Acid Purify->Final

Caption: Workflow for the synthesis of 6-(phenylmethoxy)-hexanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 6-(phenylmethoxy)hexanoate

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of ethyl 6-hydroxyhexanoate (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude ethyl 6-(phenylmethoxy)hexanoate.

Step 2: Hydrolysis to 6-(Phenylmethoxy)-hexanoic Acid

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH, 2.0 eq.) and heat the mixture to reflux for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted benzyl bromide or benzyl alcohol.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid (HCl).

  • A white precipitate or oil will form. Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Purification: The crude 6-(phenylmethoxy)-hexanoic acid can be purified by silica gel column chromatography using a hexane/ethyl acetate solvent system or by recrystallization from a suitable solvent like hexane/ethyl acetate.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow.[8] A combination of spectroscopic techniques is employed for this purpose.

Characterization Workflow Diagram

CharacterizationWorkflow Input Purified Compound NMR ¹H and ¹³C NMR (Structural Elucidation) Input->NMR IR FT-IR Spectroscopy (Functional Group ID) Input->IR MS Mass Spectrometry (Molecular Weight Confirmation) Input->MS Analysis Data Interpretation & Purity Assessment NMR->Analysis IR->Analysis MS->Analysis Output Structurally Confirmed 6-(Phenylmethoxy)-hexanoic Acid Analysis->Output

Caption: Standard workflow for the analytical characterization of the title compound.

Expected Spectroscopic Data

The following table summarizes the expected signals in the different spectra for 6-(phenylmethoxy)-hexanoic acid.

TechniqueExpected Signals / PeaksInterpretation
¹H NMR δ ~10-12 ppm (broad singlet, 1H)δ ~7.3 ppm (multiplet, 5H)δ ~4.5 ppm (singlet, 2H)δ ~3.5 ppm (triplet, 2H)δ ~2.3 ppm (triplet, 2H)δ ~1.4-1.7 ppm (multiplet, 4H)Carboxylic acid proton (-COOH)Aromatic protons of the phenyl groupBenzylic protons (-O-CH₂ -Ph)Methylene protons adjacent to ether oxygen (-CH₂ -O-)Methylene protons adjacent to carbonyl (-CH₂ -COOH)Methylene protons of the alkyl chain
¹³C NMR δ ~179 ppmδ ~138 ppmδ ~128 ppmδ ~127 ppmδ ~72 ppmδ ~70 ppmδ ~34 ppmδ ~29 ppmδ ~25 ppmCarbonyl carbon (-C OOH)Quaternary aromatic carbonAromatic carbons (-C H)Aromatic carbons (-C H)Benzylic carbon (-O-C H₂-Ph)Methylene carbon adjacent to ether oxygen (-C H₂-O-)Methylene carbon adjacent to carbonyl (-C H₂-COOH)Alkyl chain carbonAlkyl chain carbon
FT-IR ~2500-3300 cm⁻¹ (broad)~1700 cm⁻¹ (strong)~1100 cm⁻¹ (strong)~3030, 1600, 1495 cm⁻¹O-H stretch of carboxylic acidC=O stretch of carboxylic acidC-O stretch of the ether linkageAromatic C-H and C=C stretches
Mass Spec (EI) M⁺ at m/z = 222.1256 (Exact Mass)Molecular ion peak corresponding to C₁₃H₁₈O₃

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS). IR frequencies are reported in wavenumbers (cm⁻¹).

Applications in Drug Discovery

The primary application of 6-(phenylmethoxy)-hexanoic acid in drug development is as a key structural component, or building block, for more complex therapeutic agents.[9] Its structure is particularly relevant to the design of Histone Deacetylase (HDAC) inhibitors.[10]

Role in HDAC Inhibitors

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin compaction and gene silencing.[11] Aberrant HDAC activity is implicated in various diseases, including cancer, making them an important therapeutic target.[1][2]

Many HDAC inhibitors share a common pharmacophore model consisting of three parts:

  • Zinc-Binding Group (ZBG): This group, often a hydroxamic acid, chelates the zinc ion in the active site of the HDAC enzyme.[10]

  • Linker: A flexible chain that connects the ZBG to the cap group and fits within the enzyme's catalytic tunnel.

  • Cap Group: A larger, often aromatic group that interacts with the surface of the enzyme, providing affinity and selectivity.

6-(Phenylmethoxy)-hexanoic acid serves as a precursor to the linker and cap group portion of an HDAC inhibitor. The hexanoic acid backbone provides the linker, while the phenylmethoxy (benzyloxy) group acts as a common and effective cap. For instance, it is structurally related to the cap and linker region of the well-known pan-HDAC inhibitor Vorinostat (SAHA), which features a hexanedioic acid-based linker.[12] By synthesizing derivatives of 6-(phenylmethoxy)-hexanoic acid, researchers can create a variety of candidate molecules to probe the surface of different HDAC isoforms, aiming for improved potency and selectivity.[1]

Conclusion

6-(Phenylmethoxy)-hexanoic acid is a compound of significant utility for professionals in organic synthesis and drug discovery. Its straightforward synthesis via the Williamson ether reaction and its well-defined physicochemical and spectroscopic properties make it a reliable and versatile intermediate. Its most prominent application lies in its use as a foundational scaffold for the linker and cap regions of HDAC inhibitors, a critical class of anti-cancer and anti-inflammatory agents. A thorough understanding of the synthesis and characterization protocols detailed in this guide enables researchers to confidently utilize this molecule in the rational design and development of novel therapeutics.

References

  • PubChem. 6-(((Phenylmethoxy)carbonyl)amino)hexanoic acid. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Google Patents. TW201406708A - Method for making 6-aminocaproic acid as active pharmaceutical ingredient.
  • Google Patents. US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Eureka. Method of making 6-aminocaproic acid as active pharmaceutical ingredient.
  • YouTube. Williamson Ether Synthesis. [Link]

  • ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]

  • ResearchGate. A new way to synthesis of (S)-tert-butyl 6-benzyloxy-5-hydroxy-3-oxohexanoate. [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • National Center for Biotechnology Information. Creation of a histone deacetylase 6 inhibitor and its biological effects. [Link]

  • PubChem. 6-Phenylhexanoic Acid. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. A Novel Class of Small Molecule Inhibitors of HDAC6. [Link]

  • Google Patents.
  • ResearchGate. Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. [Link]

  • ResearchGate. Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. [Link]

  • ResearchGate. HDAC Inhibitors-New Generation of Target Specific Treatment. [Link]

  • ResearchGate. Influence of hexanoic acid application on cannabinoid and terpenoid content in Cannabis sativa L. [Link]

  • MDPI. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). [Link]

  • PubMed. Investigation of substituted 6-aminohexanoates as skin penetration enhancers. [Link]

  • ScienceDirect. Investigation of substituted 6-aminohexanoates as skin penetration enhancers. [Link]

  • Ataman Kimya. HEXANOIC ACID. [Link]

  • YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

  • NIST WebBook. 6-Phenylhexanoic acid. [Link]

  • U.S. Environmental Protection Agency. 6-(6-aminohexanamido)hexanoic acid Properties. [Link]

  • Longdom Publishing. Potential Application of Drugs in Pharmacology. [Link]

Sources

Exploratory

Role of 6-(Benzyloxy)hexanoic acid as a linker molecule.

Engineering Molecular Bridges: The Strategic Role of 6-(Benzyloxy)hexanoic Acid in Bioconjugation, Activity-Based Probes, and Macrocyclic Synthesis Executive Summary In the rapidly evolving landscape of targeted therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Molecular Bridges: The Strategic Role of 6-(Benzyloxy)hexanoic Acid in Bioconjugation, Activity-Based Probes, and Macrocyclic Synthesis

Executive Summary

In the rapidly evolving landscape of targeted therapeutics and chemical biology, the architectural precision of linker molecules dictates the success of complex molecular assemblies. 6-(Benzyloxy)hexanoic acid (6-BHA) and its derivatives, such as (S)-Boc-2-amino-6-benzyloxy-hexanoic acid, have emerged as indispensable bifunctional spacers[1]. Unlike simple polyethylene glycol (PEG) chains or unfunctionalized alkyl spacers, 6-BHA offers a unique trifecta: an optimal 6-carbon spatial separation, tunable lipophilicity, and orthogonal protectability via its benzyloxy moiety. This whitepaper explores the biophysical causality behind selecting 6-BHA as a linker, detailing its critical role in synthesizing Activity-Based Probes (ABPs), conformationally constrained macrocycles, and advanced bioconjugates[2].

Structural Rationale & Physicochemical Dynamics

As an Application Scientist, I approach linker selection not as a passive structural decision, but as an active modulation of the molecule's biophysical behavior. The selection of 6-BHA is driven by two primary structural features:

  • The 6-Carbon Aliphatic Backbone: A hexanoic acid chain provides approximately 8–9 Ångströms of linear distance. This specific length is critical for overcoming steric hindrance. When conjugating a bulky reporter tag (like a fluorophore) to a small-molecule pharmacophore or an electrophilic warhead, a shorter chain leads to steric clash within the target enzyme's binding pocket, while a longer chain increases entropic penalty and reduces binding affinity[3].

  • The Benzyloxy Ether Moiety: The benzyloxy group serves a dual purpose. Chemically, it acts as a robust protecting group for hydroxyl or amine functionalities during harsh solid-phase peptide synthesis (SPPS) conditions, remaining stable under trifluoroacetic acid (TFA) cleavage but easily removed via palladium-catalyzed hydrogenation[1]. Biophysically, the hydrophobic nature of the benzyloxy group compensates for highly hydrophilic peptide sequences, enhancing the overall cell membrane permeability of the resulting probe or drug[3].

Application 1: Activity-Based Probes (ABPs) for Protease Profiling

Activity-Based Probes are sophisticated chemical tools used to monitor the active state of enzymes within complex proteomes. An ABP typically consists of a reactive warhead, a specific recognition sequence, a linker, and a reporter tag[3].

The choice of linker in ABPs is paramount. While 6-aminohexanoic acid (6-Ahx) is common, it lacks the structural complexity needed for highly specific protease differentiation. The incorporation of a benzyloxyhexanoic acid linker has been a breakthrough in distinguishing closely related serine proteases. For instance, utilizing a benzyloxyhexanoic acid linker allowed researchers to successfully distinguish between neutrophil elastase and proteinase-3 for the first time, enabling the precise tracking of neutrophil elastase activity within neutrophil extracellular traps[4]. The hydrophobic benzyloxy group interacts favorably with the specific sub-pockets of neutrophil elastase, providing a binding affinity that simpler linkers cannot achieve.

G Warhead Electrophilic Warhead (Serine Protease Target) Linker 6-BHA Linker (Hydrophobic Spacer) Warhead->Linker Covalent Conjugation Tag Reporter Tag (Fluorophore/Biotin) Linker->Tag Amide Bond

Fig 1. Structural architecture of an Activity-Based Probe utilizing a 6-BHA linker.

Application 2: Synthesis of Conformationally Constrained Macrocycles

In drug development, linear peptides often suffer from poor metabolic stability and lack of secondary structure. Macrocyclization restricts the conformational freedom of the peptide, locking it into its bioactive conformation. 6-(Benzyloxy)hexanoic acid acts as an excellent α,ω -bifunctional spacer in these syntheses[2].

By bridging two distinct building blocks via its C-terminus and a deprotected functional group on the hexanoic chain, 6-BHA facilitates the formation of macrocyclic rings. These macrocycles are designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) and signal transduction pathways, showing immense potential as therapeutics[2].

Quantitative Linker Comparison

To justify the selection of 6-BHA over alternative linkers, we must analyze their physicochemical contributions to the final conjugate.

Linker TypeSpacer LengthHydrophobicity (LogP impact)Primary AdvantageTypical Application
6-(Benzyloxy)hexanoic acid 6 Carbons (~8.5 Å)High (Hydrophobic)Enhances membrane permeability; stable protecting group[3].Protease ABPs, Macrocycles[2],[4].
PEG4 (Polyethylene glycol) 14 Atoms (~16 Å)Low (Hydrophilic)Increases aqueous solubility; reduces aggregation.Monoclonal Antibody ADCs.
β -Alanine 3 Carbons (~4 Å)ModerateMinimal footprint; rigid separation.Small peptide fluorophore labeling.
6-Aminohexanoic acid (6-Ahx) 6 Carbons (~8.5 Å)Moderate (Aliphatic)Simple, flexible spacing[3].General bioconjugation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the workflow: we do not proceed to the next step without analytical confirmation of the previous one.

Protocol A: Solid-Phase Coupling of (S)-Boc-2-amino-6-benzyloxy-hexanoic acid

Objective: To incorporate the 6-BHA derivative into a growing peptide chain on a solid support[1]. Causality: We utilize HATU/DIPEA as the coupling system because the bulky benzyloxy group can introduce steric hindrance during amide bond formation; HATU provides superior activation kinetics compared to standard carbodiimides.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the preceding amino acid.

  • Activation & Coupling:

    • Dissolve 0.3 mmol (3 eq) of (S)-Boc-2-amino-6-benzyloxy-hexanoic acid and 0.29 mmol of HATU in minimal DMF.

    • Add 0.6 mmol (6 eq) of DIPEA. The solution will turn yellow, indicating active ester formation.

    • Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Take a few resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin).

    • Result: If the beads turn blue (free primary amines present), the coupling failed. Repeat Step 3. If the beads remain yellow/colorless, coupling is complete. Proceed to Step 5.

  • Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).

G Step1 Resin Swelling & Deprotection Step2 Couple 6-BHA Derivative (HATU/DIPEA) Step1->Step2 Step3 Kaiser Test (Self-Validation) Step2->Step3 Step3->Step2 If Positive (Blue) - Recouple Step4 Cleavage & Global Deprotection (TFA Cocktail) Step3->Step4 If Negative (Yellow) Step5 LC-MS Verification Step4->Step5

Fig 2. Solid-phase synthesis workflow incorporating 6-BHA with built-in validation steps.

Protocol B: Cleavage and Verification

Objective: To cleave the synthesized conjugate from the resin while maintaining the integrity of the benzyloxy group for downstream applications. Causality: Standard TFA cleavage cocktails will remove Boc and t-Bu groups but will not cleave the benzyl ether. This orthogonal stability is exactly why 6-BHA is chosen when a hydrophobic moiety must be retained in the final molecule[1].

  • Cleavage Cocktail: Prepare a mixture of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% water. (TIPS acts as a scavenger to prevent re-attachment of cleaved carbocations).

  • Reaction: Add 2 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 15 mL of cold diethyl ether to precipitate the crude product. Centrifuge and decant the ether.

  • Self-Validation (LC-MS): Dissolve a 1 mg sample of the crude pellet in 50% Acetonitrile/Water. Analyze via LC-MS.

    • Verification: You must observe the target mass M+H+ corresponding to the intact benzyloxy-containing conjugate. The absence of a −90 Da mass shift confirms the benzyloxy group survived the TFA cleavage.

References

  • (S)-Boc-2-amino-6-benzyloxy-hexanoic acidDCHA - Chem-Impex. chemimpex.com.
  • Conformationally constrained, fully synthetic macrocyclic compounds (WO2011014973A2). google.com.
  • Peptidyl Activity-Based Probes for Imaging Serine Proteases. nih.gov.
  • Functional Proteomics: Methods And Protocols. vdoc.pub.

Sources

Foundational

A Technical Guide to the Discovery of Novel 6-Benzyloxyquinoline Inhibitors as Targeted Anticancer Agents

This guide provides an in-depth technical overview of the discovery process for a promising class of targeted anticancer agents: 6-benzyloxyquinoline inhibitors. We will explore the rationale behind their design, the syn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the discovery process for a promising class of targeted anticancer agents: 6-benzyloxyquinoline inhibitors. We will explore the rationale behind their design, the synthetic methodologies employed, the biological evaluation cascade, and the critical structure-activity relationships (SAR) that drive lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of oncology.

Introduction: The Quinoline Scaffold and the Rise of Targeted Kinase Inhibition

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors that target a wide array of biological molecules implicated in diseases from malaria to cancer.[1] Its rigid, bicyclic aromatic structure provides a versatile framework that can be functionalized at multiple positions to fine-tune pharmacological properties, leading to the development of potent and selective inhibitors.[1]

In modern oncology, the paradigm has shifted towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells. A primary focus has been the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways controlling cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2][3] Tyrosine kinase inhibitors (TKIs) in particular have revolutionized the treatment of various malignancies.[2][3][4][5]

One such critical target is the c-Met receptor tyrosine kinase.[6] Aberrant c-Met activation, driven by its ligand Hepatocyte Growth Factor (HGF), is implicated in tumor formation, progression, and the development of drug resistance.[7][8] This makes c-Met a highly attractive target for the development of new anticancer drugs.[6][7] The 6-benzyloxyquinoline scaffold has emerged as a novel and potent core for the selective inhibition of c-Met kinase.[9]

Rationale and Design Strategy

The discovery of this inhibitor class was guided by structure-based drug design (SBDD).[10] Analysis of the co-crystal structure of a known inhibitor, PF-2341066 (Crizotinib), within the c-Met active site (PDB code: 2WGJ) provided the foundational insights for designing the 6-benzyloxyquinoline series.[9] The goal was to develop a novel chemical series with high potency for c-Met while maintaining selectivity against other kinases to minimize off-target effects.

The core hypothesis was that the quinoline ring could serve as an effective hinge-binding motif, while the 6-benzyloxy group could occupy a specific hydrophobic pocket within the kinase domain, contributing to both potency and selectivity. Further substitutions on this core would then be explored to optimize interactions with the ATP-binding site.

Synthetic Chemistry: Building the Inhibitor Library

The synthesis of a focused library of 6-benzyloxyquinoline derivatives is a critical step in exploring the structure-activity relationship. A common and efficient synthetic route is outlined below.

General Synthetic Scheme

The core synthesis typically involves a multi-step process starting from commercially available materials. The key transformation is often a Williamson ether synthesis to install the characteristic benzyloxy group at the 6-position of the quinoline ring.

Diagram 1: General Synthetic Workflow

G cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation Start Starting Materials (e.g., 6-hydroxyquinoline) Step1 Williamson Ether Synthesis (Install Benzyloxy Group) Start->Step1 Base, Benzyl Halide Step2 Functionalization (e.g., Halogenation at C4) Step1->Step2 e.g., POCl3 Step3 Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Step2->Step3 Catalyst, Base, Coupling Partner Purification Purification (Chromatography, Recrystallization) Step3->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization Biochem Biochemical Assay (Kinase Inhibition, IC50) Characterization->Biochem Test Compound Cellular Cell-Based Assay (Antiproliferation, GI50) Biochem->Cellular Prioritize Hits MoA Mechanism of Action (Western Blot) Cellular->MoA Confirm Target Engagement

Caption: High-level workflow for inhibitor synthesis and initial evaluation.

Detailed Experimental Protocol: Synthesis of a Representative Inhibitor

This protocol is a representative example and may require optimization for specific analogues.

Step 1: Synthesis of 6-benzyloxyquinoline

  • To a solution of 6-hydroxyquinoline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-benzyloxyquinoline.

Step 2: Synthesis of 4-chloro-6-benzyloxyquinoline

  • Add phosphorus oxychloride (POCl₃, 5.0 eq) to 6-benzyloxyquinoline (1.0 eq) slowly at 0°C.

  • Heat the mixture to 100°C and stir for 2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with dichloromethane (DCM), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo to obtain the crude 4-chloro intermediate, which can often be used in the next step without further purification.

Step 3: Suzuki Coupling to Install Side Chain

  • In a reaction vessel, combine 4-chloro-6-benzyloxyquinoline (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a mixture of dioxane and water as the solvent.

  • Degas the mixture with argon or nitrogen for 15 minutes.

  • Heat the reaction to 90°C and stir overnight.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final compound via column chromatography to yield the target inhibitor.

Biological Evaluation: From Enzyme to Cell

A tiered screening approach is essential for efficiently identifying promising compounds.[11] The cascade begins with specific biochemical assays and progresses to more complex cell-based models.

Primary Biochemical Assay: c-Met Kinase Inhibition

The primary screen assesses the direct inhibitory activity of the synthesized compounds against the target enzyme, c-Met.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup: Prepare a kinase reaction buffer containing the c-Met enzyme, the specific substrate (e.g., Poly(E,Y)₄), and ATP at its Kₘ concentration.

  • Compound Addition: Add the synthesized 6-benzyloxyquinoline derivatives at various concentrations (typically a 10-point dose-response curve) to the wells of a 384-well plate.

  • Initiate Reaction: Add the kinase/substrate solution to the wells to start the enzymatic reaction. Incubate at room temperature for 1 hour.

  • Stop Reaction & Detect ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which is then used by luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, to kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to control wells (DMSO vehicle). Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Secondary Cellular Assay: Antiproliferative Activity

Compounds that demonstrate potent enzymatic inhibition are advanced to cell-based assays to determine their ability to inhibit cancer cell growth. Cell lines with known c-Met amplification or dependency (e.g., EBC-1, MKN-45) are ideal for these studies.[8]

Protocol: MTT Cell Proliferation Assay

  • Cell Plating: Seed cancer cells (e.g., EBC-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.[4]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the 6-benzyloxyquinoline scaffold allows for the elucidation of the SAR, providing a roadmap for rational drug design.[9][10]

Diagram 2: Key Regions for SAR Exploration

SAR_Diagram A Region A Hinge Binding B Region B Solvent Front C Region C Selectivity Pocket

Caption: Core 6-benzyloxyquinoline scaffold highlighting key modification sites.

SAR Summary Table

The following table presents representative (hypothetical) data from an initial SAR campaign to illustrate key trends.

Compound IDR¹ Group (Region B)c-Met IC₅₀ (nM)EBC-1 Cell IC₅₀ (nM)
1a H150850
1b 3-fluoro-phenyl25120
1c 3,5-difluoro-phenyl845
1d Pyridin-3-yl1260
1e 1-methyl-pyrazol-4-yl530

Key Insights from SAR:

  • Region A (Quinoline Core): The quinoline nitrogen is critical for forming a key hydrogen bond interaction with the hinge region of the c-Met active site, a common binding motif for kinase inhibitors.

  • Region C (Benzyloxy Group): The benzyloxy moiety at the 6-position was found to be optimal for fitting into a hydrophobic pocket, significantly enhancing potency and selectivity over other alkoxy groups.

  • Region B (Solvent Front): Modifications at the 4-position, which extends towards the solvent-exposed region, are highly influential. Introducing small, polar, or heterocyclic groups (e.g., pyridyl, pyrazolyl) generally improves both enzymatic and cellular potency, likely by forming additional favorable interactions or improving physicochemical properties.[12] The data for compounds 1c , 1d , and 1e show that electron-withdrawing groups and nitrogen-containing heterocycles are particularly beneficial.[9][12]

Mechanism of Action (MoA) Elucidation

Once a potent lead compound is identified, it is crucial to confirm that its cellular activity is a direct result of target engagement. Western blotting is a standard technique used to verify the inhibition of the c-Met signaling pathway within the cell.

Western Blot Analysis of c-Met Signaling

Upon activation by its ligand HGF, c-Met autophosphorylates and subsequently phosphorylates downstream effector proteins like AKT and ERK.[7][8] A potent c-Met inhibitor should block this phosphorylation cascade.

Diagram 3: Simplified c-Met Signaling Pathway

cMet_Pathway cluster_downstream Downstream Signaling cluster_output Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates p_cMet p-cMet cMet->p_cMet Autophosphorylation PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS Inhibitor 6-Benzyloxyquinoline Inhibitor Inhibitor->p_cMet Blocks AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Proliferation Proliferation, Survival, Metastasis p_AKT->Proliferation ERK ERK RAS->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation

Caption: Inhibition of HGF-induced c-Met signaling cascade.

Protocol: Western Blot

  • Cell Treatment: Starve EBC-1 cells overnight, then pre-treat with the lead inhibitor (e.g., compound 1e ) for 2 hours.

  • Stimulation: Stimulate the cells with HGF for 15 minutes to activate the c-Met pathway.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies against phospho-c-Met (p-cMet), total c-Met, phospho-AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A potent inhibitor will show a dose-dependent decrease in the levels of p-cMet and its downstream targets (p-AKT, p-ERK) while total protein levels remain unchanged.

Conclusion and Future Directions

The discovery of 6-benzyloxyquinoline inhibitors represents a successful application of structure-based drug design to develop a novel, potent, and selective class of c-Met inhibitors. The systematic exploration of the structure-activity relationship has identified key chemical features required for high-affinity binding and cellular activity. Lead compounds, such as the hypothetical 1e , demonstrate potent enzymatic inhibition that translates into effective suppression of c-Met signaling and cancer cell proliferation.

Future work will focus on optimizing the pharmacokinetic properties (ADME) of these lead compounds to improve their drug-like characteristics, evaluating their efficacy in in-vivo animal models of cancer, and further profiling their kinase selectivity to ensure a wide therapeutic window. This structured approach provides a robust framework for advancing this promising chemical series toward clinical development.

References

  • Biological evaluation of combinations of tyrosine kinase inhibitors with Inecalcitol as novel treatments for human chronic myeloid leukemia - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Screening and in vitro Biological Evaluation of Novel Multiple Tyrosine Kinases Inhibitors as Promising Anticancer Agents. (2023). PubMed. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). ScienceDirect. [Link]

  • Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2018). Taylor & Francis Online. [Link]

  • Screening and in vitro Biological Evaluation of Novel Multiple Tyrosine Kinases Inhibitors as Promising Anticancer Agents. (n.d.). Bentham Science. [Link]

  • Mechanism of action of quinoline drugs inhibiting hemozoin in the... (n.d.). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of potent c-Met inhibitors. (2008). PubMed. [Link]

  • Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. (2016). PubMed. [Link]

  • Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. (2010). PubMed. [Link]

  • Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). (2020). MDPI. [Link]

  • (PDF) Biological Evaluation of Combinations of Tyrosine Kinase Inhibitors with Inecalcitol as novel treatments for Human Chronic Myeloid Leukemia. (2023). ResearchGate. [Link]

  • Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines. (n.d.). PubMed. [Link]

  • Antimalarial Drugs with Quinoline Nucleus and Analogs. (2023). IntechOpen. [Link]

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. (2019). PNAS. [Link]

  • Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML. (n.d.). MDPI. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Bentham Science. [Link]

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.). Journal of Medicinal and Organic Chemistry. [Link]

  • Synthesis and pharmacology of 6-substituted benztropines: discovery of novel dopamine uptake inhibitors possessing low binding affinity to the dopamine transporter. (2005). PubMed. [Link]

  • Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]

  • The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. (n.d.). RSC Publishing. [Link]

  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. [Link]

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Exploratory

Theoretical Properties and Synthetic Utility of 6-(Phenylmethoxy)-hexanoic Acid: A Technical Guide

Executive Summary As a Senior Application Scientist in drug development, I frequently encounter the challenge of balancing molecular lipophilicity with reactive functional groups. 6-(phenylmethoxy)-hexanoic acid (also kn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development, I frequently encounter the challenge of balancing molecular lipophilicity with reactive functional groups. 6-(phenylmethoxy)-hexanoic acid (also known as 6-benzyloxyhexanoic acid, CAS: 130892-97-6)[1] is a highly versatile, bifunctional building block that elegantly solves this problem. By masking a terminal hydroxyl group with a robust benzyloxy ether, this molecule provides a stable, lipophilic anchor while leaving the hexanoic carboxylic acid free for standard acylations, esterifications, or amidations.

This technical guide explores the theoretical physicochemical properties of 6-(phenylmethoxy)-hexanoic acid, its mechanistic utility in synthesizing statin intermediates and peptide conjugates, and provides a field-proven, self-validating protocol for its activation and coupling.

Theoretical & Physicochemical Properties

Understanding the theoretical properties of 6-(phenylmethoxy)-hexanoic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes its calculated physicochemical parameters and their mechanistic implications.

PropertyTheoretical ValueMechanistic Implication
Molecular Formula C₁₃H₁₈O₃Defines the base six-carbon aliphatic chain and the aromatic protecting group.
Molecular Weight 222.28 g/mol Low molecular weight allows for high ligand efficiency in fragment-based drug design.
LogP (Calculated) ~2.65Indicates optimal lipophilicity. It acts as an excellent hydrophobic anchor for enhancing the membrane permeability of polar peptides.
pKa (Carboxylic Acid) ~4.75The molecule is predominantly ionized (carboxylate) at physiological pH (7.4), necessitating esterification or amidation for passive cellular transport.
Topological Polar Surface Area (TPSA) 46.5 ŲFalls well below the 140 Ų Lipinski limit, ensuring excellent oral bioavailability potential for its prodrug derivatives.
Rotatable Bonds 8High conformational flexibility allows the aliphatic chain to adaptively bind within target enzymatic pockets.

Causality Insight: The pKa of ~4.75 dictates our synthetic handling. If aqueous extraction is required to recover the unreacted free acid, the aqueous phase must be acidified to pH < 3.0 to protonate the carboxylate, driving the molecule back into the organic phase.

Mechanistic Role in Pharmaceutical Synthesis

The structural duality of 6-(phenylmethoxy)-hexanoic acid makes it a cornerstone in two major pharmaceutical domains:

1. Statin Intermediate Synthesis The 3,5-dioxo derivatives of this compound (e.g., ethyl 3,5-dioxo-6-(benzyloxy)hexanoate) are critical precursors in the synthesis of cholesterol-lowering drugs like Atorvastatin and Rosuvastatin[2]. Through enantioselective microbial reduction using biocatalysts (such as Acinetobacter calcoaceticus), the diketone is reduced to a (3R,5S)-dihydroxy stereocenter[2],[3]. The benzyloxy group prevents unwanted side reactions at the terminal carbon during this delicate biocatalytic step[4],[3]. For further reading on this biocatalytic pathway, refer to the[3].

2. Peptide Modification and Bioconjugation In solid-phase peptide synthesis (SPPS), derivatives like (S)-Boc-2-amino-6-benzyloxy-hexanoic acid are utilized to introduce protected hydroxyl side chains[5]. The benzyloxy group is stable under the acidic conditions used to remove Boc groups, yet it can be cleanly cleaved later via catalytic hydrogenolysis. This orthogonal protection strategy is invaluable for creating complex, targeted drug delivery systems[5]. For specifications on these derivatives, see [5].

Experimental Workflow: Activation and Amidation

To conjugate 6-(phenylmethoxy)-hexanoic acid to a target amine (e.g., a peptide N-terminus), the carboxylic acid must be activated. The following protocol utilizes EDC/NHS chemistry.

Expertise & Causality: Why choose EDC over DCC? DCC generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to separate from lipophilic products. EDC generates a water-soluble urea byproduct that is easily removed during aqueous washes. Furthermore, the intermediate O-acylisourea formed by EDC is unstable and prone to rearrangement into an unreactive N-acylurea. Adding NHS traps the intermediate as an NHS-ester, which is highly stable yet readily undergoes aminolysis.

Protocol: Self-Validating EDC/NHS Coupling

Step 1: Reagent Preparation

  • Dissolve 1.0 equivalent of 6-(phenylmethoxy)-hexanoic acid in anhydrous DMF (0.1 M concentration).

  • Causality: DMF must be strictly anhydrous; ambient moisture acts as a competing nucleophile, hydrolyzing the activated ester back to the starting material.

Step 2: Carboxylic Activation

  • Add 1.2 equivalents of N-hydroxysuccinimide (NHS) followed by 1.2 equivalents of EDC-HCl. Stir at room temperature for 2 hours.

  • Self-Validation (IPC 1): Monitor via LC-MS. The reaction is complete when the mass of the free acid disappears, replaced by the mass of the NHS-ester intermediate ( [M+H]+≈320.3 ).

Step 3: Amine Coupling

  • Add 1.1 equivalents of the target primary amine and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA neutralizes the HCl salt of the EDC and ensures the target amine remains in its nucleophilic free-base form rather than a protonated, unreactive salt.

Step 4: Reaction Monitoring & Quenching

  • Stir for 4–6 hours.

  • Self-Validation (IPC 2): Perform a Ninhydrin (Kaiser) test if coupling to a solid support, or use LC-MS for solution-phase reactions to confirm the complete consumption of the primary amine. Quench the reaction with an equal volume of deionized water.

Step 5: Orthogonal Extraction

  • Extract the aqueous mixture with Ethyl Acetate (3x).

  • Wash the organic layer with 5% Citric Acid (removes unreacted amine and DIPEA), followed by 5% NaHCO₃ (removes unreacted carboxylic acid and NHS), and finally Brine. Dry over anhydrous Na₂SO₄.

Step 6: Deprotection (Optional)

  • To reveal the terminal hydroxyl, dissolve the purified conjugate in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under an H₂ atmosphere (1 atm) for 12 hours. Filter through Celite to yield the 6-hydroxyhexanamide derivative.

Synthetic Workflow Diagram

The following diagram maps the logical progression and chemical transformations of the protocol described above.

G SM 6-(phenylmethoxy)hexanoic acid (Starting Material) Act Carboxylic Activation (EDC/NHS, Anhydrous DMF) SM->Act EDC/NHS Addition Int Activated NHS-Ester (Stable Intermediate) Act->Int 2h, RT (LC-MS Validated) Coupling Amine Coupling (Target Peptide/Protein) Int->Coupling + Primary Amine, DIPEA Amide Benzyloxy-Amide Conjugate (Lipophilic Prodrug) Coupling->Amide 4-6h, pH 7.5-8.0 Deprotect Catalytic Hydrogenolysis (Pd/C, H2 Gas) Amide->Deprotect Optional Cleavage Final 6-Hydroxyhexanamide (Deprotected Product) Deprotect->Final Quantitative Yield

Workflow for the activation, coupling, and deprotection of 6-(phenylmethoxy)hexanoic acid.

References

  • Patel, R. et al. (1993). Enantioselective microbial reduction of 3,5-dioxo-6-(benzyloxy)hexanoic acid, ethyl ester. Enzyme and Microbial Technology, 15(12), 1014-1021. Retrieved from[Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. International Journal of Molecular Sciences, 14(10), 19600-19633. PMC. Retrieved from[Link]

  • United States Patent US6001615A (1999). Enzymatic reduction of ketone groups in 6-cyano-3,5-dihydroxy-hexanoic alkyl ester. Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Experimental Protocol: 6-(Benzyloxy)hexanoic Acid Derivatives in Biocatalysis and Peptide Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocols.

The Strategic Role of the Benzyloxy-Hexanoic Scaffold

In modern medicinal chemistry and pharmaceutical manufacturing, 6-(benzyloxy)hexanoic acid and its functionalized derivatives—such as 3,5-dioxo-6-(benzyloxy)hexanoic acid ethyl ester and (S)-Boc-2-amino-6-benzyloxy-hexanoic acid—serve as critical chiral building blocks[1][2].

The strategic inclusion of the benzyloxy (benzyl ether) protecting group on the terminal carbon of a hexanoic acid backbone provides two distinct chemical advantages:

  • Steric and Lipophilic Directing Effects: In biocatalytic reactions, the bulky, lipophilic benzyloxy group acts as an essential recognition motif, anchoring the substrate into the binding pocket of ketoreductase enzymes to enforce strict stereochemical control during reduction[2][3].

  • Orthogonal Protection: In Solid-Phase Peptide Synthesis (SPPS), the benzyloxy group remains highly stable under both basic (Fmoc removal) and mildly acidic (Boc removal) conditions, yet can be cleanly cleaved via catalytic hydrogenolysis (Pd/C, H 2​ ) without damaging sensitive peptide backbones[1].

This guide details two primary industrial and research applications of this scaffold: the biocatalytic synthesis of statin intermediates and orthogonal peptide bioconjugation.

Application Workflow I: Biocatalytic Synthesis of Statin Intermediates

The synthesis of blockbuster cholesterol-lowering agents (e.g., Atorvastatin and Rosuvastatin) relies on the enantioselective reduction of 3,5-dioxo-6-(benzyloxy)hexanoic acid ethyl ester to its (3R,5S)-dihydroxy counterpart[2]. Utilizing a whole-cell biocatalyst (Acinetobacter calcoaceticus SC 13876) circumvents the prohibitive costs of isolated enzymes by leveraging the cell's native NAD + and glucose dehydrogenase for continuous co-factor regeneration[3].

Biocatalysis Substrate 3,5-dioxo-6-(benzyloxy) hexanoic acid ethyl ester Enzyme A. calcoaceticus SC 13876 (Whole-Cell Ketoreductase) Substrate->Enzyme Bioreduction (pH 6.4, 28°C) Product (3R,5S)-dihydroxy-6-(benzyloxy) hexanoic acid ethyl ester Enzyme->Product Enantioselective Cleavage (99% e.e.) Cofactor NAD+ / Glucose (Co-factor Regeneration) Cofactor->Enzyme Hydride Transfer Statin Atorvastatin / Rosuvastatin (Active Pharmaceutical Ingredient) Product->Statin Downstream Chemical Synthesis

Fig 1: Biocatalytic reduction pathway of 6-(benzyloxy)hexanoic acid derivatives to statins.

Experimental Protocol: Enantioselective Microbial Reduction

Rationale: We utilize a whole-cell suspension rather than purified ketoreductase. This choice is driven by causality: whole cells naturally maintain the delicate stoichiometric balance of NAD + /NADH required for the sequential reduction of the diketone, utilizing glucose as a cheap terminal electron donor[2][4].

Step-by-Step Methodology:

  • Cell Cultivation: Grow A. calcoaceticus SC 13876 in minimal medium supplemented with 0.2% (w/v) yeast extract and 2.25% (w/v) glucose. Incubate at 28°C on an orbital shaker (150 rpm) for 24–48 hours until a dry cell weight of 10–15 g/L is achieved[4].

  • Harvesting & Resuspension: Centrifuge the culture at 7,000 rpm for 20 minutes at 10°C. Resuspend the cell pellet in 50 mL of 50 mM sodium phosphate buffer (pH 6.4)[4]. Causality: pH 6.4 is critical; higher pH levels risk spontaneous hydrolysis of the ethyl ester, while lower pH denatures the ketoreductase.

  • Bioreduction Initiation: To the 50 mL cell suspension in a 250 mL baffled flask, add 10 g/L glucose and 2 g/L of 3,5-dioxo-6-(benzyloxy)hexanoic acid ethyl ester[4].

  • Incubation: Incubate at 28°C on a rotary shaker at 150 rpm for 24 hours[2][4].

  • Extraction & Emulsion Resolution: Extract the entire reaction broth with 2 volumes of ethyl acetate.

    • Self-Validating Checkpoint: The biphasic extraction will inevitably form a stable emulsion due to cellular debris. Centrifugation at 10,000 rpm for 5 minutes at 28°C is mandatory to achieve clear phase separation and ensure accurate yield quantification[4].

  • Analysis: Dry the organic layer over anhydrous Na 2​ SO 4​ , evaporate under reduced pressure, and analyze via Chiral HPLC to confirm the (3R,5S) diastereomer[2].

Quantitative Data Summary

The efficiency and stereoselectivity of the biocatalytic reduction are highly dependent on the initial substrate concentration[2][3].

Substrate Input (g/L)Incubation TimeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e.)Isolated Yield
2.0 24 h87:13>99.4%92%
5.0 24 h83:17>99.0%N/A
10.0 24 h76:24>99.0%N/A

Table 1: Impact of substrate concentration on the biocatalytic reduction of 3,5-dioxo-6-(benzyloxy)hexanoic acid ethyl ester by A. calcoaceticus SC 13876.

Application Workflow II: Solid-Phase Peptide Synthesis (SPPS)

In peptide chemistry, (S)-Boc-2-amino-6-benzyloxy-hexanoic acid·DCHA is utilized to introduce a protected terminal hydroxyl group into a growing peptide chain[1]. The Dicyclohexylamine (DCHA) salt form is specifically chosen because it significantly enhances the crystalline stability and solubility of the building block, preventing spontaneous degradation during long-term storage[1].

SPPS Resin Solid Support Resin (Swelled in DMF) Deprotect Amine Deprotection (20% Piperidine or TFA) Resin->Deprotect Step 1 Coupling (S)-Boc-2-amino-6-benzyloxy- hexanoic acid + HATU/DIPEA Deprotect->Coupling Step 2 (Free Amine) Cleavage Global Cleavage (TFA Scavenger Cocktail) Coupling->Cleavage Step 3 (Elongation) Hydrogenolysis Catalytic Hydrogenolysis (Pd/C, H2 gas) Cleavage->Hydrogenolysis Step 4 (Crude Peptide) Final Target Bioactive Peptide (Exposed Hydroxyl Group) Hydrogenolysis->Final Step 5 (Deprotection)

Fig 2: Solid-phase peptide synthesis workflow utilizing benzyloxy-protected hexanoic acid.

Experimental Protocol: Orthogonal Coupling and Deprotection

Rationale: The benzyloxy ether is completely inert to the standard coupling reagents (HATU/DIPEA) and the aggressive acidic conditions of global TFA cleavage. This allows the peptide to be fully synthesized, cleaved from the resin, and purified before the terminal hydroxyl group is unmasked for subsequent bioconjugation (e.g., attaching a fluorophore or a PROTAC ligase binder).

Step-by-Step Methodology:

  • Freeing the Amine: Desalt the (S)-Boc-2-amino-6-benzyloxy-hexanoic acid·DCHA by partitioning between ethyl acetate and 0.1 M aqueous KHSO 4​ . Wash the organic layer with brine, dry over MgSO 4​ , and concentrate to yield the free acid.

  • Resin Preparation: Swell the target peptide-resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes. Ensure the N-terminal amine is deprotected.

  • Coupling Reaction:

    • Dissolve 3.0 equivalents of the free (S)-Boc-2-amino-6-benzyloxy-hexanoic acid and 3.0 equivalents of HATU in DMF.

    • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-activate the carboxylate.

    • Add the mixture to the resin and agitate at room temperature for 60 minutes.

  • System Validation Checkpoint (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply the Kaiser (ninhydrin) test reagents.

    • Self-Validation: A yellow/colorless bead confirms complete acylation (>99% coupling efficiency). A blue bead indicates unreacted primary amines, dictating a mandatory second coupling cycle before proceeding.

  • Global Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 2 hours. Precipitate the crude benzyloxy-protected peptide in cold diethyl ether.

  • Hydrogenolysis (Deprotection): Dissolve the crude peptide in Methanol. Add 10% Pd/C (10% w/w relative to peptide). Purge the reaction vessel with N 2​ , then introduce H 2​ gas via a balloon (1 atm). Stir vigorously for 4 hours at room temperature to cleanly cleave the benzyl group, exposing the terminal hydroxyl. Filter through Celite and concentrate.

References

  • Chem-Impex International. (S)-Boc-2-amino-6-benzyloxy-hexanoic acid·DCHA Product Information & Applications. Retrieved from:[1]

  • National Institutes of Health (PMC). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from:[2]

  • Google Patents. Enzymatic reduction of ketone groups in 6-cyano-3,5-dihydroxy-hexanoic alkyl ester (US6001615A). Retrieved from:[4]

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals (Open Access). Retrieved from:[3]

Sources

Application

Application Note: Strategic Integration of 6-(Benzyloxy)hexanoic Acid in Peptide Synthesis and Bioconjugation

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Executive Overview & Chemical Rationale In modern peptide therapeutics and bioconj...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Overview & Chemical Rationale

In modern peptide therapeutics and bioconjugation, the strategic selection of linkers dictates the stability, solubility, and overall efficacy of the final construct. 6-(Benzyloxy)hexanoic acid (6-BHA) serves as a highly versatile, bifunctional building block. It features a carboxylic acid for standard amide bond formation and a benzyl-protected hydroxyl group that provides an orthogonal handle for post-synthetic modifications.

As a Senior Application Scientist, I emphasize that the value of 6-BHA lies in its orthogonality . The benzyl ether is completely stable to the standard basic conditions of Fmoc removal (e.g., 20% piperidine) and the standard acidic conditions of global peptide cleavage (e.g., 95% Trifluoroacetic acid). This allows chemists to synthesize the full peptide, cleave it from the resin, and purify it before selectively unmasking the terminal hydroxyl group for downstream conjugation.

Mechanistic Applications in Drug Development

Spacer Integration for Targeted Bioconjugation

The 6-carbon alkyl chain of 6-BHA provides an optimal, flexible spacer that minimizes steric hindrance. This is critical when attaching bulky moieties like polyethylene glycol (PEG) chains or fluorophores. The presence of the benzyloxy group facilitates these bioconjugation processes, which are essential for creating targeted drug delivery systems and enhancing the bioavailability of pharmaceutical compounds[1].

Design of Activity-Based Probes (ABPs)

In functional proteomics, amino-derivatives of 6-benzyloxyhexanoic acid are utilized to map the active sites of serine proteases. By incorporating these derivatives into the P3 or P4 positions of a peptide recognition sequence, researchers can distinguish between closely related enzymes. For example, this specific structural modification has enabled the tracking of neutrophil elastase activity within neutrophil extracellular traps[2].

Chiral Intermediates in Biocatalysis

Beyond solid-phase peptide synthesis (SPPS), 6-(benzyloxy)hexanoic acid derivatives act as key chiral intermediates. Through biocatalytic enantioselective reduction, these compounds are foundational in the chemical synthesis of complex active pharmaceutical ingredients (APIs), including blockbuster cholesterol-lowering agents like Atorvastatin and Rosuvastatin[3].

Process Visualizations

SPPS_Workflow Resin Peptide-Resin (Free N-Terminus) Coupling Coupling Reaction (6-BHA + DIC/Oxyma) Resin->Coupling Step 1 Protected Benzyl-Protected Peptide-Resin Coupling->Protected Step 2 Cleavage Global Cleavage (TFA Cocktail) Protected->Cleavage Step 3 Product 6-Benzyloxyhexanoyl Peptide Cleavage->Product Step 4

Workflow for solid-phase integration of 6-(Benzyloxy)hexanoic acid into peptide sequences.

Deprotection_Pathway cluster_deprotect Benzyl Deprotection Strategies Start 6-Benzyloxyhexanoyl-Peptide Hydro Catalytic Hydrogenation (Pd/C, H2) Start->Hydro No Cys/Met (Sulfur-free) Acid Strong Acid Cleavage (TFMSA/TFA or HF) Start->Acid Contains Cys/Met Intermediate 6-Hydroxyhexanoyl-Peptide (Free -OH) Hydro->Intermediate Acid->Intermediate Conjugation Bioconjugation (PEGylation, Fluorophores) Intermediate->Conjugation Esterification / Click

Logical decision tree for benzyl deprotection and subsequent bioconjugation pathways.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase includes a diagnostic checkpoint to verify success before proceeding, preventing the compounding of errors in multi-step syntheses.

Protocol A: Solid-Phase Coupling of 6-BHA to a Peptide N-Terminus

Causality Note: We utilize N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure rather than HATU. If the coupling of the bulky 6-BHA is sterically hindered and slow, HATU can prematurely react with the free N-terminus to form a truncated, unreactive guanidinium byproduct. DIC/Oxyma maintains a highly reactive ester intermediate without this risk.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin in Dimethylformamide (DMF) for 20 minutes.

  • Validation Check 1 (Kaiser Test): Perform a Kaiser test on a few resin beads. A deep blue color confirms the presence of free primary amines.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of 6-(Benzyloxy)hexanoic acid and 0.3 mmol (3 eq) of Oxyma Pure in 2 mL of DMF. Add 0.3 mmol (3 eq) of DIC. Stir for 3 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Validation Check 2 (Kaiser Test): Wash the resin thoroughly with DMF and Dichloromethane (DCM). Perform a second Kaiser test. A colorless/yellow result indicates complete coupling. If slightly blue, repeat steps 3-4.

  • Cleavage: Cleave the peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol B: Selective Deprotection of the Benzyl Ether

Causality Note: The benzyl ether will survive the TFA cleavage in Protocol A. To remove it, we must choose a method based on the peptide's sequence. Palladium-catalyzed hydrogenation is the cleanest method but will fail if the peptide contains sulfur (Cysteine/Methionine) due to irreversible catalyst poisoning. For sulfur-containing peptides, a hard acid ( SN​1 mechanism) like TFMSA is required.

Method 1: Catalytic Hydrogenolysis (For Sulfur-Free Peptides)

  • Dissolution: Dissolve 10 mg of the purified 6-benzyloxyhexanoyl-peptide in 5 mL of Methanol/Water (1:1).

  • Catalyst Addition: Add 2 mg of 10% Pd/C catalyst.

  • Reaction: Purge the flask with Nitrogen, then introduce Hydrogen gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C.

  • Validation Check (LC-MS): Analyze the filtrate via LC-MS. Self-Validation Marker: Look for a mass shift of exactly -90.1 Da ( C7​H8​ loss minus the retained proton), confirming the conversion of the benzyl ether to a free hydroxyl group.

Quantitative Data & Compatibility Matrix

Property / ConditionParameterMechanistic Rationale
Linker Length 6 carbons (hexanoic)Provides optimal steric spacing for protease recognition or PEGylation without inducing excessive hydrophobicity or aggregation.
Protecting Group Benzyl Ether (-OBzl)Highly stable to basic Fmoc-deprotection and standard acidic (95% TFA) global cleavage conditions.
Deprotection (No S) H2​ , Pd/CClean, quantitative removal yielding volatile byproducts (toluene).
Deprotection (With S) TFMSA / TFA / ThioanisoleHard acid required to force SN​1 cleavage; thioanisole acts as a carbocation scavenger to prevent peptide alkylation.
Validation Mass Shift ΔM=−90.1 DaDiagnostic marker for LC-MS validation of successful deprotection.

References

  • [1] (S)-Boc-2-amino-6-benzyloxy-hexanoic acid·DCHA - Chem-Impex International. 1

  • [3] Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. 3

  • [2] Peptidyl Activity-Based Probes for Imaging Serine Proteases - PMC (NIH). 2

Sources

Method

Application Note: 6-(Benzyloxy)hexanoic Acid as a Bifunctional Spacer and Orthogonal Handle in Solid-Phase Peptide Synthesis

Introduction & Mechanistic Rationale 6-(Benzyloxy)hexanoic acid (CAS: 130892-97-6) and its amino acid derivatives are highly versatile, non-canonical building blocks utilized in Solid-Phase Peptide Synthesis (SPPS)[1]. S...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

6-(Benzyloxy)hexanoic acid (CAS: 130892-97-6) and its amino acid derivatives are highly versatile, non-canonical building blocks utilized in Solid-Phase Peptide Synthesis (SPPS)[1]. Structurally, the molecule consists of a flexible 5-carbon alkyl chain terminating in a carboxylic acid on one end, and a benzyl-protected hydroxyl group on the other.

Expertise & Causality: In peptide engineering, the spatial distance between a peptide pharmacophore and a conjugated moiety (e.g., fluorophore, PEG, or carrier protein) is critical. If a linker is too short, it induces steric hindrance, abolishing receptor binding affinity. The hexanoyl chain provides an optimal, flexible 5-carbon spacer that adds moderate lipophilicity, enhancing membrane permeability and mimicking fatty acid conjugation for half-life extension[2].

Trustworthiness & Orthogonality: The true strategic value of 6-(benzyloxy)hexanoic acid lies in the benzyl (Bzl) ether protecting group. The success of complex peptide synthesis relies heavily on orthogonal protection schemes—strategies that allow the specific deprotection of one protective group without affecting others in a multiply-protected structure[3][4]. In standard Fmoc-SPPS, side-chain protecting groups (e.g., tert-butyl, trityl, Boc) are highly acid-labile and are globally cleaved using 95% Trifluoroacetic Acid (TFA). However, the benzyl ether is fundamentally stable to 95% TFA[5][6].

This creates a powerful orthogonal handle. Researchers can cleave the peptide from the resin and remove standard side-chain protections while keeping the terminal hydroxyl masked. The Bzl group can later be removed via catalytic hydrogenolysis (H₂, Pd/C) or stronger acids (e.g., TMSBr, TFMSA, or HF in Boc-SPPS) to reveal a reactive primary hydroxyl[5].

Applications in Drug Development

  • Lipidation & Half-Life Extension: The hexanoyl chain increases the hydrophobic character of the peptide. This promotes non-covalent binding to human serum albumin (HSA) in vivo, thereby reducing renal clearance and extending the therapeutic half-life.

  • PROTAC Linker Construction: The flexible alkyl chain serves as an ideal hydrophobic linker for Proteolysis Targeting Chimeras (PROTACs), connecting the target-binding ligand to the E3 ligase recruiter.

  • Bioconjugation Handles: Once the benzyl ether is orthogonally removed, the unmasked primary hydroxyl acts as an anchor for esterification (depsipeptide synthesis) or the attachment of imaging agents and nanoparticles.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high coupling efficiency and precise orthogonal deprotection.

Protocol A: Coupling of 6-(Benzyloxy)hexanoic Acid (Fmoc-SPPS)

Objective: Efficiently couple the hexanoic acid derivative to the N-terminus or a deprotected lysine side-chain of a resin-bound peptide.

  • Resin Preparation: Ensure the resin-bound peptide (e.g., 0.1 mmol scale on Rink Amide resin) has its N-terminal Fmoc group removed using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 6-(Benzyloxy)hexanoic acid (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of anhydrous DMF. Add DIPEA (0.8 mmol, 8 eq) and stir for 2 minutes to generate the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Validation (Crucial Step): Perform a Kaiser test. A negative result (yellow/colorless) indicates complete coupling. If positive (blue), repeat the coupling step using DIC/Oxyma to prevent potential uronium-based capping.

  • Washing: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Protocol B: Orthogonal Cleavage (Preserving the Bzl Group)

Objective: Cleave the peptide from the resin and remove acid-labile protecting groups (tBu, Trt, Boc) while retaining the benzyl ether[6].

  • Cleavage Cocktail: Prepare a mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.

  • Reaction: Add 3 mL of the cocktail per 0.1 mmol of resin. Agitate for 2 hours at room temperature.

  • Isolation: Filter the resin and precipitate the filtrate dropwise into cold diethyl ether (10 volumes). Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice with cold ether.

  • Result: The isolated peptide contains a fully protected, intact 6-benzyloxyhexanoyl terminus ready for purification or immediate downstream use.

Protocol C: Global Deprotection (Removal of the Benzyl Ether)

Objective: Unmask the terminal hydroxyl group for downstream bioconjugation.

  • Hydrogenolysis (Preferred for Fmoc-synthesized peptides): Dissolve the crude peptide in a mixture of MeOH/AcOH (9:1). Add 10% Pd/C (10% w/w relative to the peptide).

  • Reaction: Stir vigorously under a hydrogen atmosphere (balloon pressure) for 4–6 hours at room temperature.

  • Filtration: Filter the mixture through a Celite pad to safely remove the pyrophoric palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Alternative (Boc-SPPS): If utilizing Boc chemistry, the benzyl group is concurrently removed during the final anhydrous HF cleavage (utilizing anisole as a carbocation scavenger) at 0°C for 1 hour[5].

Quantitative Data

Table 1: Comparison of Coupling Reagents for 6-(Benzyloxy)hexanoic Acid
Coupling Reagent SystemEquivalents (Acid:Activator:Base)Reaction TimeCoupling EfficiencyByproduct Risk
HATU / DIPEA 4 : 3.9 : 860 min>98%Guanidinylation (if excess)
DIC / Oxyma Pure 4 : 4 : 090 min>95%Very Low
DIC / HOBt 4 : 4 : 0120 min~90%Low (Slower kinetics)
Table 2: Cleavage & Deprotection Matrix
Protecting Group20% Piperidine (Fmoc Deprotection)95% TFA Cocktail (Resin Cleavage)H₂ / Pd/C (Hydrogenolysis)Anhydrous HF (Boc Cleavage)
tBu / Trt / Boc StableCleaved StableCleaved
Fmoc Cleaved StableStableStable
Benzyl Ether (Bzl) StableStable (Orthogonal) Cleaved Cleaved

Visualizations

SPPS_Workflow A Peptide Elongation on Resin (Fmoc-SPPS) B N-terminal Fmoc Deprotection (20% Piperidine) A->B C Coupling of 6-(Benzyloxy)hexanoic acid (HATU/DIPEA) B->C D TFA Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) C->D E Intermediate: Peptide with intact 6-Benzyloxyhexanoyl group D->E Orthogonal Cleavage F Catalytic Hydrogenolysis (H2, Pd/C) E->F G Final Product: Peptide with terminal 6-Hydroxyhexanoyl group F->G Benzyl Removal

Workflow for integrating 6-(Benzyloxy)hexanoic acid in SPPS.

Orthogonal_Logic Resin Resin-Peptide-NH2 Coupled Protected Conjugate Bzl-O-(CH2)5-CO-Peptide-Resin Resin->Coupled Coupling Cleaved TFA Cleaved Peptide Bzl-O-(CH2)5-CO-Peptide-OH Coupled->Cleaved 95% TFA (Bzl is stable) Final Fully Deprotected HO-(CH2)5-CO-Peptide-OH Cleaved->Final H2, Pd/C (Bzl removed)

Orthogonal protection logic demonstrating benzyl ether stability.

References

  • Ascorbic acid derivatives as potent hyaluronidase inhibitors. Universität Regensburg. URL:[Link]

  • Solid-Phase Peptide Synthesis. University of Trieste (units.it). URL: [Link]

  • Protecting group: Orthogonal protection. Wikipedia. URL:[Link]

  • Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides. ACS Publications / Chemical Reviews. URL:[Link]

Sources

Application

Application Note: Advanced Bioconjugation and Linker Strategies Utilizing 6-(Benzyloxy)hexanoic Acid

Introduction & Mechanistic Rationale In the rapidly evolving fields of targeted drug delivery, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), the architectural design of the linker is as c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the rapidly evolving fields of targeted drug delivery, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), the architectural design of the linker is as critical as the payload itself. 6-(Benzyloxy)hexanoic acid has emerged as a highly versatile, heterobifunctional linker precursor that addresses several complex synthetic bottlenecks in solid-phase synthesis and bioconjugation[1].

As an Application Scientist, selecting this specific molecule is driven by two fundamental mechanistic advantages:

  • Steric Relief via Aliphatic Spacing : The hexanoic acid backbone provides a flexible, hydrophobic 6-carbon spacer. This specific chain length (approximately 7–8 Å) is optimal for reducing steric clashes between a bulky targeting biomolecule (e.g., an antibody or macrocyclic peptide) and the conjugated payload. This ensures that the target receptor binding affinity is not compromised by the payload's spatial footprint[2].

  • Orthogonal Protection Strategy (The Benzyloxy Handle) : The terminal hydroxyl group is masked as a benzyl ether. This is a deliberate and highly strategic design choice. The benzyl group is completely orthogonal to standard peptide synthesis chemistries: it is highly stable to the basic conditions of Fmoc-deprotection (e.g., 20% piperidine) and the harshly acidic conditions of resin cleavage (e.g., 95% TFA)[1]. This allows the linker to be incorporated during standard Solid-Phase Peptide Synthesis (SPPS) or Backbone Amide Linker (BAL) strategies without premature reactivity[3]. Deprotection is achieved selectively via catalytic hydrogenolysis, revealing a reactive hydroxyl group only when the synthesis is ready for payload attachment.

Quantitative Linker Profiling

To justify the selection of 6-(Benzyloxy)hexanoic acid over other common linkers, the following quantitative parameters and reaction tolerances must be considered:

Linker PrecursorChain LengthProtection GroupCleavage / Deprotection ConditionHydrophobicity (logP impact)Primary Application
6-(Benzyloxy)hexanoic acid 6 CarbonsBenzyl (-OBn)Catalytic Hydrogenolysis (Pd/C, H₂)Moderate IncreaseOrthogonal SPPS, Macrocycles[2]
Fmoc-Ahx-OH 6 CarbonsFmoc (-NHFmoc)Base (20% Piperidine)Moderate IncreaseLinear Peptide Extension
Boc-PEG2-COOH 9 AtomsBoc (-NHBoc)Acid (95% TFA)Decrease (Hydrophilic)Enhancing Aqueous Solubility
Trt-Mercaptohexanoic acid 6 CarbonsTrityl (-STrt)Acid (95% TFA)High IncreaseThiol-Maleimide Conjugation

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . Every critical chemical transformation is paired with an analytical in-process control to ensure absolute trustworthiness and reproducibility before proceeding to the next step.

Protocol A: Solid-Phase Incorporation of 6-(Benzyloxy)hexanoic Acid

Objective: Covalently attach the linker to the N-terminus of a resin-bound targeting peptide.

Reagents: 6-(Benzyloxy)hexanoic acid, HATU, N,N-Diisopropylethylamine (DIPEA), DMF, Dichloromethane (DCM).

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (bearing a free N-terminal amine) in DCM for 30 minutes, followed by washing with DMF (3 × 5 mL).

  • Activation: In a separate vial, dissolve 6-(Benzyloxy)hexanoic acid (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in minimal DMF. Causality: HATU is selected over EDC/HOBt for its superior kinetics in coupling sterically demanding or secondary amines, minimizing epimerization.

  • Coupling: Add DIPEA (6.0 equivalents) to the activation vial. Stir for 2 minutes to form the active ester, then transfer the solution to the resin. Agitate at room temperature for 2 hours.

  • In-Process Control (Self-Validation 1): Perform a Kaiser Test on a few resin beads.

    • Pass: Beads remain yellow (complete acylation of primary amines). Proceed to step 5.

    • Fail: Beads turn blue (incomplete coupling). Repeat steps 2-3.

  • Cleavage: Wash the resin thoroughly (DMF, then DCM). Cleave the peptide-linker conjugate from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate in cold diethyl ether.

  • Analytical Validation: Analyze the crude precipitate via LC-MS. The mass must correspond to the target peptide + 204.1 Da (addition of the benzyloxyhexanoyl moiety).

Protocol B: Orthogonal Deprotection and Payload Conjugation

Objective: Selectively remove the benzyl protecting group and activate the resulting hydroxyl for payload attachment.

Step-by-Step Methodology:

  • Hydrogenolysis (Debenzylation): Dissolve the purified peptide-linker conjugate in Methanol (MeOH). Add 10% Pd/C (10% w/w relative to peptide). Purge the reaction vessel with Argon, then introduce Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 2–4 hours.

  • In-Process Control (Self-Validation 2): Monitor the reaction via RP-HPLC and LC-MS.

    • HPLC Indicator: The product peak will shift to a lower retention time (increased polarity due to the exposed hydroxyl group).

    • LC-MS Indicator: A precise mass shift of -90.05 Da must be observed, confirming the loss of the benzyl group without degradation of the peptide backbone.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

  • Hydroxyl Activation: Dissolve the deprotected intermediate in anhydrous DMSO. Add N,N'-Disuccinimidyl carbonate (DSC, 5.0 eq) and Triethylamine (TEA, 5.0 eq). Stir for 4 hours to form the reactive NHS-carbonate.

  • Conjugation: Add the amine-bearing payload (e.g., a fluorophore or small-molecule drug) directly to the activation mixture. Stir overnight. Purify the final bioconjugate via preparative HPLC.

Visualizations of Workflows and Pathways

Bioconjugation_Workflow A 1. Peptide Synthesis (Solid Support) B 2. Linker Coupling 6-(Benzyloxy)hexanoic acid A->B C 3. Resin Cleavage (TFA / Scavengers) B->C D 4. Benzyl Deprotection (Pd/C, H2) C->D E 5. Hydroxyl Activation (DSC or CDI) D->E F 6. Payload Conjugation (Drug/Fluorophore) E->F

Step-by-step bioconjugation workflow utilizing 6-(Benzyloxy)hexanoic acid as a flexible linker.

Chemical_Pathway N1 Linker Precursor (Benzyl Protected) N2 Amide Bond Formation N1->N2 HATU N3 Hydrogenolysis (-90 Da Shift) N2->N3 Pd/C, H2 N4 Terminal Hydroxyl (Reactive) N3->N4 N5 Active Conjugate N4->N5 Payload

Chemical transformation pathway from linker incorporation to final payload conjugation.

References

  • World Intellectual Property Organization (WIPO): Conformationally constrained, fully synthetic macrocyclic compounds (WO2011014973A2).
  • IP Australia: Conformationally constrained, fully synthetic macrocyclic compounds (AU2010281287A1).

Sources

Method

Application Note: Comprehensive Characterization of 6-(Benzyloxy)hexanoic Acid

Introduction 6-(Benzyloxy)hexanoic acid is a valuable bifunctional organic molecule, often utilized as a linker or building block in the synthesis of more complex chemical entities in pharmaceutical and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-(Benzyloxy)hexanoic acid is a valuable bifunctional organic molecule, often utilized as a linker or building block in the synthesis of more complex chemical entities in pharmaceutical and materials science research. Its structure comprises a C6 aliphatic carboxylic acid chain and a benzyl-protected alcohol. This dual functionality necessitates a rigorous and multi-faceted analytical approach to confirm its identity, purity, and stability. In drug development and chemical manufacturing, precise characterization is not merely a quality control step; it is a foundational requirement for ensuring reproducibility, safety, and efficacy in downstream applications.

This guide provides a comprehensive suite of analytical protocols for the full characterization of 6-(Benzyloxy)hexanoic acid. It is designed for researchers, quality control analysts, and drug development professionals. The methodologies detailed herein are grounded in fundamental chemical principles and are designed to be robust and self-validating.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for selecting appropriate analytical techniques and parameters.[1] The key properties of 6-(Benzyloxy)hexanoic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
Appearance White to off-white solid
Melting Point ~55-60 °C (Expected)Literature Survey
Boiling Point Decomposes before boiling
Solubility Soluble in methanol, ethanol, DMSO, chloroform, ethyl acetate. Insoluble in water.

Integrated Analytical Workflow

A single analytical technique is insufficient for complete characterization. We employ an orthogonal array of spectroscopic and chromatographic methods to build a complete profile of the molecule. This integrated approach ensures that structural identity, purity, and thermal stability are all thoroughly assessed.

Workflow cluster_0 Primary Characterization cluster_1 Purity & Impurity Profile cluster_2 Physical Properties NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Report Certificate of Analysis NMR->Report MS Mass Spectrometry (ESI or GC-MS) MS->Report FTIR FTIR Spectroscopy FTIR->Report HPLC HPLC-UV (Purity Assay) GCMS GC-MS (Volatile Impurities) HPLC->GCMS Orthogonal Separation HPLC->Report GCMS->Report DSC DSC (Melting Point, Phase) TGA TGA (Decomposition) DSC->TGA Informs TGA Temperature Range DSC->Report TGA->Report Sample Sample Sample->NMR Structure Confirmation Sample->MS Molecular Weight Sample->FTIR Functional Groups Sample->HPLC Quantitative Purity Sample->DSC

Caption: Integrated workflow for the comprehensive characterization of 6-(Benzyloxy)hexanoic acid.

Part 1: Structural Elucidation and Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecule's carbon-hydrogen framework.

Rationale: The choice of deuterated chloroform (CDCl₃) as a solvent is based on the excellent solubility of the analyte and its relatively clean spectral window. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for referencing chemical shifts.[3]

Expected Chemical Shifts: The structure of 6-(Benzyloxy)hexanoic acid suggests a predictable pattern of signals. The aromatic protons of the benzyl group will appear in the downfield region (δ 7.2-7.4 ppm), while the aliphatic chain protons will be found upfield. The carboxylic acid proton is often broad and may exchange with trace water in the solvent.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10-12 ppm (br s, 1H, -COOH)

    • δ 7.25-7.40 ppm (m, 5H, Ar-H)

    • δ 4.51 ppm (s, 2H, -O-CH₂-Ar)

    • δ 3.49 ppm (t, 2H, -CH₂-O-)

    • δ 2.36 ppm (t, 2H, -CH₂-COOH)

    • δ 1.55-1.75 ppm (m, 4H, -CH₂-CH₂-)

    • δ 1.35-1.50 ppm (m, 2H, -CH₂-)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 179-181 ppm (-COOH)[3]

    • δ 138-139 ppm (Ar-C, quaternary)

    • δ 128.4 ppm (Ar-CH)

    • δ 127.7 ppm (Ar-CH)

    • δ 127.5 ppm (Ar-CH)

    • δ 72.9 ppm (-O-CH₂-Ar)

    • δ 69.8 ppm (-CH₂-O-)

    • δ 33.9 ppm (-CH₂-COOH)

    • δ 29.3 ppm (-CH₂-)

    • δ 25.5 ppm (-CH₂-)

    • δ 24.5 ppm (-CH₂-)

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 6-(Benzyloxy)hexanoic acid into an NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of CDCl₃ containing 0.03% v/v TMS.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz (or higher) spectrometer according to standard instrument protocols.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra, comparing them to the expected values and using DEPT-135 to confirm CH, CH₂, and CH₃ multiplicities.

Mass Spectrometry (MS)

MS provides crucial information on the molecular weight of the analyte, confirming its elemental composition.

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, typically yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is superior.

Expected Ions:

  • ESI Positive Mode: m/z 223.13 [M+H]⁺

  • ESI Negative Mode: m/z 221.11 [M-H]⁻

  • Common Fragments (GC-MS/EI): The most common fragmentation in electron ionization (EI) involves the loss of the benzyl group or cleavage of the aliphatic chain. Key fragments would include m/z 91 (tropylium ion, [C₇H₇]⁺) and m/z 108 (benzyloxy ion, [C₇H₈O]⁺).[4]

Protocol: LC-MS (ESI) Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 10 µg/mL in the mobile phase.

  • Chromatography (Optional): Use a short C18 column with an isocratic mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) for sample introduction.

  • MS Parameters (ESI-):

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

  • Analysis: Identify the peak corresponding to the [M-H]⁻ ion and confirm its mass-to-charge ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule, providing confirmatory evidence of its structure.[5]

Rationale: The technique measures the absorption of infrared radiation by specific molecular bonds, which vibrate at characteristic frequencies. This provides a molecular "fingerprint."

Expected Absorption Bands:

Wavenumber (cm⁻¹)BondFunctional Group
2850-3000 (broad)O-H stretchCarboxylic Acid
~1710 (strong)C=O stretchCarboxylic Acid
3030-3080C-H stretchAromatic
2855, 2925C-H stretchAliphatic
~1100 (strong)C-O stretchEther
700-750, ~700C-H bendMonosubstituted Benzene

Protocol: FTIR (ATR) Analysis

  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and match them to the expected functional groups.

Part 2: Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for determining the purity of 6-(Benzyloxy)hexanoic acid and quantifying any non-volatile impurities.

Rationale: Reversed-phase chromatography on a C18 column is ideal for separating moderately polar organic compounds.[6] The benzyl group provides a strong chromophore, allowing for sensitive UV detection at ~254 nm.[7] The mobile phase is acidified to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.[8]

Protocol: HPLC Purity Assay

  • System Configuration:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 60% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Analysis: Inject the sample and integrate all peaks detected. Calculate the area percentage of the main peak to determine purity.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Part 3: Thermal Analysis

Thermal analysis provides critical information about the material's melting behavior, phase transitions, and thermal stability.

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to precisely determine the melting point and identify any polymorphic transitions.

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Instrument Parameters:

    • Temperature Program: Heat from 25 °C to 100 °C at a rate of 10 °C/min.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis: Determine the onset and peak temperature of the melting endotherm. The sharpness of the peak is an indicator of purity.

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.

Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Parameters:

    • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis: Identify the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition.

Conclusion

The application of this comprehensive suite of orthogonal analytical techniques—NMR, MS, FTIR, HPLC, DSC, and TGA—provides a robust and reliable characterization of 6-(Benzyloxy)hexanoic acid. This multi-faceted approach ensures the confirmation of chemical identity, a precise assessment of purity, and a thorough understanding of its physical properties, which are critical for its successful application in research and development.

References

  • Skenderi, D., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Journal of Chromatography B, 803(2), 295-300. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (2014). Determination of carboxylic acids in apple juice by RP HPLC. Retrieved from [Link]

  • SciSpace. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). Mass spectrum of benzoic acid. Retrieved from [Link]

Sources

Application

Application Note: High-Performance Purification of 6-(Benzyloxy)hexanoic Acid via Preparative Reverse-Phase HPLC

Abstract This document provides a comprehensive, step-by-step protocol for the purification of 6-(Benzyloxy)hexanoic acid using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). 6-(Benzyloxy)hex...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the purification of 6-(Benzyloxy)hexanoic acid using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). 6-(Benzyloxy)hexanoic acid is a valuable bifunctional molecule, often employed as a linker in bioconjugation or as a building block in complex organic synthesis. Achieving high purity is critical for its successful downstream applications. This guide details a robust method centered on a C18 stationary phase, explaining the fundamental principles behind method development, including mobile phase optimization with an acid modifier and selection of an appropriate UV detection wavelength. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable purification strategy.

Principle of the Method: Reverse-Phase Chromatography

The purification strategy for 6-(Benzyloxy)hexanoic acid is based on reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity.[1] The stationary phase is nonpolar (a silica support functionalized with C18 alkyl chains), while the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile.

6-(Benzyloxy)hexanoic acid possesses both hydrophobic and polar characteristics:

  • Hydrophobic Regions: The benzyl group and the C6 alkyl chain.

  • Polar Region: The terminal carboxylic acid group.

In RP-HPLC, molecules are retained on the nonpolar stationary phase through hydrophobic (van der Waals) interactions.[1] Elution is achieved by increasing the concentration of the organic solvent in the mobile phase, which increases the mobile phase's nonpolarity and displaces the analyte from the column.

A critical aspect of this protocol is the addition of an acid modifier, such as trifluoroacetic acid (TFA), to the mobile phase. The carboxylic acid moiety of the target molecule is ionizable. By maintaining a low pH (typically around 2), the carboxylic acid is fully protonated (COOH) rather than ionized (COO-).[2] This uncharged state enhances its hydrophobicity, leading to more consistent interaction with the C18 stationary phase and resulting in improved retention and symmetrical peak shapes.[3][4]

Materials and Equipment

CategoryItemSpecifications
Reagents Acetonitrile (ACN)HPLC Grade, UV Cutoff ≤ 190 nm
WaterDeionized (DI) or Milli-Q®, 18.2 MΩ·cm
Trifluoroacetic Acid (TFA)HPLC Grade, >99.5% Purity
Crude 6-(Benzyloxy)hexanoic acidSynthesized or commercially sourced
Instrumentation Preparative HPLC SystemCapable of binary gradient, ≥ 20 mL/min flow
UV/Vis DetectorVariable wavelength capability
Fraction CollectorAutomated or manual
Consumables Preparative C18 Columne.g., 250 x 21.2 mm, 10 µm particle size
Analytical C18 Columne.g., 150 x 4.6 mm, 5 µm particle size
Syringe Filters0.45 µm, PTFE or Nylon
GlasswareVials, flasks, graduated cylinders

Step-by-Step Purification Protocol

The overall workflow for the purification process is outlined below. It begins with small-scale analytical scouting to define the retention time and concludes with a scaled-up preparative run and post-purification workup.

HPLC Purification Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification SamplePrep 1. Sample Preparation (Dissolve Crude in ACN/H2O) MobilePhasePrep 2. Mobile Phase Preparation (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) AnalyticalRun 3. Analytical Scouting (Identify Retention Time) MobilePhasePrep->AnalyticalRun PrepRun 4. Preparative Run (Scale up injection volume) AnalyticalRun->PrepRun FractionCollection 5. Fraction Collection (Collect peak of interest) PrepRun->FractionCollection PurityCheck 6. Purity Analysis (Analyze collected fractions) FractionCollection->PurityCheck SolventRemoval 7. Solvent Removal (Rotary Evaporation) PurityCheck->SolventRemoval FinalProduct 8. Final Product (Pure, solid acid) SolventRemoval->FinalProduct

Caption: Overall workflow for the purification of 6-(Benzyloxy)hexanoic acid.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

Rationale: A 0.1% concentration of TFA is standard for suppressing silanol activity on the silica backbone and ensuring the protonation of carboxylic acids, which sharpens peaks and improves resolution.[5][6]

Sample Preparation

Dissolve the crude 6-(Benzyloxy)hexanoic acid in a minimal amount of a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Analytical Scouting Run

Before committing the bulk of the material to a preparative run, a small-scale analytical injection is essential to determine the retention time of the target compound and assess the impurity profile.

ParameterSettingRationale
Column Analytical C18 (e.g., 150 x 4.6 mm, 5 µm)High efficiency for resolving components.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Vol. 5-10 µLAvoids column overloading.
Detection 254 nmThe benzyl group has a characteristic UV absorbance around 254-258 nm.[7][8]
Gradient 5% to 95% B over 20 minA broad gradient to ensure elution of all components.

Expected Outcome: 6-(Benzyloxy)hexanoic acid is expected to elute as a major peak, well-resolved from more polar (earlier eluting) and less polar (later eluting) impurities.

Preparative Purification Run

Based on the analytical run, the gradient is optimized and scaled for the preparative column. The goal is to maximize the resolution between the target peak and its nearest impurities while maximizing throughput.

ParameterSettingRationale
Column Preparative C18 (e.g., 250 x 21.2 mm, 10 µm)High loading capacity for purification.[9]
Flow Rate 20 mL/minScaled flow rate for a 21.2 mm ID column.
Injection Vol. 1-5 mL (of 10-20 mg/mL solution)Maximize loading without compromising resolution.
Detection 254 nmSame as analytical run for consistency.
Gradient Example: 40% to 70% B over 30 minA shallower gradient focused around the elution point found in the analytical run to improve separation.

Fraction Collection: Begin collecting fractions just before the target peak starts to elute and stop just after the peak returns to baseline. Collect the peak in multiple smaller fractions to isolate the purest portions.

Post-Purification Analysis and Workup
  • Purity Check: Re-inject small aliquots from the collected fractions into the analytical HPLC system using the scouting method to confirm the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. The presence of TFA will make the final residue an oil. To obtain the solid acid, co-evaporate with a non-polar solvent like dichloromethane or perform a liquid-liquid extraction.

  • Drying: Dry the final product under high vacuum to remove residual solvents.

Mechanistic Visualization

The separation relies on the differential partitioning of the analyte between the mobile and stationary phases. The acidic mobile phase plays a key role in modulating this interaction.

Separation_Mechanism Interaction at the Stationary Phase Surface cluster_stationary C18 Stationary Phase (Nonpolar) cluster_mobile Mobile Phase (Polar, Acidic) C18_Chains Si-(CH2)17-CH3 Si-(CH2)17-CH3 Si-(CH2)17-CH3 Analyte 6-(Benzyloxy)hexanoic Acid (COOH form, neutral) Analyte->C18_Chains Hydrophobic Interaction (Retention) H2O H2O H2O->Analyte Elution Force ACN ACN ACN->Analyte Elution Force TFA H+ (from TFA)

Caption: Analyte interaction with the C18 stationary phase.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing 1. Ionization of carboxylic acid. 2. Column degradation or contamination.1. Ensure TFA concentration is 0.1% in both mobile phases. 2. Flush the column with a strong solvent wash or replace if necessary.
Poor Resolution 1. Gradient is too steep. 2. Column is overloaded.1. Decrease the gradient slope (%B/min) around the elution time of the target. 2. Reduce the injection volume or sample concentration.
No Peak Detected 1. Compound is not eluting. 2. Incorrect detection wavelength. 3. Sample did not inject.1. Run a steep gradient (e.g., 5-100% B) followed by a high organic wash. 2. Confirm UV absorbance (254 nm) or run a DAD/PDA scan. 3. Check injector and syringe for issues.
Baseline Noise 1. Poor solvent mixing. 2. Contaminated mobile phase.1. Ensure solvents are properly degassed. Use an inline mixer if available.[10] 2. Prepare fresh mobile phases with HPLC-grade reagents.

Conclusion

The reverse-phase HPLC method detailed in this application note provides a reliable and scalable protocol for the high-purity isolation of 6-(Benzyloxy)hexanoic acid. By employing a C18 stationary phase and an acidified acetonitrile/water mobile phase, this method effectively separates the target compound from synthesis-related impurities. The inclusion of an analytical scouting step ensures that the preparative method is optimized for both efficiency and resolution, yielding a final product suitable for the most demanding research and development applications.

References

  • ResearchGate. (n.d.). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from ResearchGate. [Link]

  • Knauer. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from Knauer. [Link]

  • Chromatography Forum. (2008, October 26). The role of TFA on Reverse phase chromatography? Retrieved from Chromatography Forum. [Link]

  • Gilar, M., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1043(1), 45-53. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Agilent Technologies. (2004, May 14). Agilent Prep-C18 Columns. [Link]

  • GL Sciences. (2023, November 1). What are C18 HPLC columns? Retrieved from GL Sciences. [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from MSU Chemistry. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine. Retrieved from SIELC Technologies. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from Phenomenex. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from Phenomenex. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting FAQs: Mechanistic Insights &amp; Solutions

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with benzyl (Bn) group deprotection. While the benzyl group is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with benzyl (Bn) group deprotection. While the benzyl group is a cornerstone of hydroxyl and amine protection due to its robustness, its removal can introduce significant bottlenecks in multi-step syntheses.

This guide is designed to move beyond generic textbook conditions. We will dissect the mechanistic causality behind common failure modes—such as catalyst poisoning and chemoselectivity issues—and provide self-validating, field-proven protocols to rescue your synthetic workflows.

Q1: Why does my N-benzyl deprotection stall at 50% conversion while O-benzyl deprotection goes to completion smoothly? The Causality: The failure is rooted in the Lewis basicity of the product. Standard catalytic hydrogenolysis relies on the oxidative addition of palladium(0) into the benzylic C–N or C–O bond. When an O-benzyl ether is cleaved, it generates an alcohol, which is a weak ligand. However, cleaving an N-benzyl group generates a free aliphatic amine. The nitrogen lone pairs coordinate strongly to the electron-deficient active sites on the Pd surface, effectively poisoning the catalyst and blocking further hydrogen activation. The Solution: You must disrupt the amine-palladium coordination. Traditionally, this is done by adding stoichiometric acetic acid or HCl to protonate the amine. A more modern, highly efficient approach utilizes a mixed catalyst system, combining Pd/C with an acidic heterogeneous additive like Niobic acid-on-carbon (Nb₂O₅/C), which acts as a localized proton source to keep the Pd surface clean without requiring aqueous basic workups .

Q2: My molecule contains a terminal alkene and a benzyl ether. How can I deprotect the alcohol without reducing the double bond? The Causality: Heterogeneous hydrogenation (Pd/C + H₂) is thermodynamically driven and indiscriminate towards easily reducible functional groups like alkenes, alkynes, and nitro groups. To achieve chemoselectivity, you must switch from a reductive mechanism to an orthogonal Lewis acid-mediated cleavage. The Solution: Use the Boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂). The Lewis acidic boron coordinates specifically to the ether oxygen, weakening the benzylic C–O bond. The complexed dimethyl sulfide tempers the reactivity of BCl₃, preventing the harsh degradation typically seen with neat BCl₃, and allows the chloride ion to execute a clean nucleophilic attack on the benzylic carbon, leaving alkenes and silyl ethers completely intact .

Q3: Is there a mild, transition-metal-free alternative for debenzylating aryl benzyl ethers? The Causality: Aryl benzyl ethers are uniquely susceptible to cleavage by highly oxophilic silicon species. The Solution: The combination of iodine (I₂) and triethylsilane (Et₃SiH) generates Et₃SiI and HI in situ. This system efficiently cleaves the C–O bond at room temperature without the use of heavy metals or pressurized hydrogen, making it highly tolerant of halogens and nitro groups on the aromatic ring .

Workflow: Decision Tree for Benzyl Deprotection

When a standard Pd/C hydrogenation fails, use the following logical workflow to identify the failure mode and select the appropriate orthogonal strategy.

BenzylDeprotection Start Start: Bn Deprotection (Pd/C, H2) Check Did the reaction go to completion? Start->Check Success Workup & Purification Check->Success Yes Fail Analyze Failure Mode Check->Fail No Poison Catalyst Poisoning? (N-Bn, Amines, Sulfur) Fail->Poison Steric Steric Hindrance? Fail->Steric SideRxn Over-reduction? (Alkenes, NO2) Fail->SideRxn SolPoison Add AcOH / HCl or use Nb2O5/C Poison->SolPoison SolSteric Switch to Pd(OH)2/C (Pearlman's Catalyst) Steric->SolSteric SolSide Use Lewis Acid (BCl3·SMe2) or I2/Et3SiH SideRxn->SolSide

Decision tree for troubleshooting benzyl group deprotection based on reaction failure modes.

Quantitative Data Comparison

The following table summarizes the operational parameters and chemoselectivity profiles of the troubleshooting methods discussed.

Deprotection MethodTarget GroupReagents / CatalystTypical TimeYield RangeChemoselectivity / Tolerance
Standard Hydrogenolysis O-Bn, N-Bn10% Pd/C, H₂ (1 atm)2–12 h85–99%Poor (Reduces alkenes, alkynes, NO₂)
Acid-Facilitated Hydrogenolysis N-BnPd/C + Nb₂O₅/C, H₂45 min>95%Poor (Reduces alkenes, tolerates TBS)
Lewis Acid Cleavage O-BnBCl₃·SMe₂ (3 equiv)2–4 h80–95%Excellent (Tolerates alkenes, TMS, TBDPS)
In Situ Iodosilane Aryl O-BnI₂ / Et₃SiH (1 equiv)30 min80–99%Excellent (Tolerates halogens, NO₂, esters)

Step-by-Step Experimental Protocols

Protocol 1: Accelerated N-Benzyl Deprotection using Pd/C and Nb₂O₅/C

This protocol utilizes a dual-catalyst system to prevent amine-induced catalyst poisoning.

  • Setup : In a round-bottom flask, dissolve the N-benzyl protected compound (1.0 mmol) in methanol (10 mL).

  • Catalyst Addition : Add 10% Pd/C (10 wt%) and Nb₂O₅/C (10 wt%).

    • Self-Validation Check: Ensure the flask is thoroughly purged with inert gas (Ar or N₂) before adding the dry Pd/C catalyst to prevent the methanol vapors from spontaneously igniting.

  • Hydrogenation : Evacuate the flask under vacuum and backfill with H₂ gas via a balloon. Stir vigorously at room temperature.

  • Monitoring : Monitor the hydrogen uptake. A cessation of bubble formation (if using a bubbler) or a plateau in balloon volume indicates the reaction is complete. Confirm via TLC (stain with ninhydrin to visualize the free amine). The synergistic acidic sites of Nb₂O₅/C typically drive the reaction to completion within 45 minutes.

  • Workup : Filter the mixture through a pad of Celite to remove the heterogeneous catalysts. Wash the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the free amine. No basic neutralization is required.

Protocol 2: Chemoselective O-Benzyl Cleavage using BCl₃·SMe₂

Use this protocol when your substrate contains reducible functional groups (e.g., alkenes) that prohibit the use of palladium/hydrogen.

  • Setup : Dissolve the O-benzyl ether (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under a strict argon atmosphere.

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition : Add BCl₃·SMe₂ (2.0 M in DCM, 3.0 equiv) dropwise via syringe.

    • Self-Validation Check: The dimethyl sulfide complex tempers the reactivity of BCl₃. If the reaction solution turns black immediately upon addition, it indicates moisture contamination leading to uncontrolled HCl generation; abort, ensure all glassware is flame-dried, and restart.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC until the starting material is entirely consumed.

  • Quenching : Carefully quench the reaction by the slow dropwise addition of saturated aqueous NaHCO₃ (10 mL) at 0 °C. Extract the aqueous layer with DCM (3 x 10 mL).

  • Workup : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol via flash column chromatography.

Protocol 3: Metal-Free Debenzylation of Aryl Benzyl Ethers using I₂/Et₃SiH

A rapid, green alternative specifically for phenolic benzyl ethers.

  • Setup : To a flask containing the aryl benzyl ether (1.0 mmol), add ethyl acetate (2.0 mL).

  • Reagent Addition : Sequentially add Et₃SiH (1.0 mmol) and solid I₂ (1.0 mmol) at room temperature.

  • Reaction : Stir the mixture at room temperature for 30 minutes.

    • Self-Validation Check: The dark purple color of the iodine should rapidly fade to a pale yellow or colorless solution as it reacts with the silane to form the active Et₃SiI species. If the dark color persists without fading, the silane reagent may be degraded or wet.

  • Workup : Quench the reaction with 0.5 M aqueous Na₂S₂O₃ (10 mL) to neutralize any residual iodine. Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the deprotected phenol.

References

  • Yamamoto, Y., Shimizu, E., Ban, K., Wada, Y., Mizusaki, T., Yoshimura, M., Takagi, Y., Sawama, Y., & Sajiki, H. "Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon." ACS Omega, 2020.[Link]

Optimization

Technical Support Center: Synthesis of 6-(Benzyloxy)hexanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 6-(benzyloxy)hexanoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 6-(benzyloxy)hexanoic acid. This compound is a vital intermediate in peptide synthesis and the development of vasopeptidase inhibitors [1]. However, its bifunctional nature (containing both a primary hydroxyl and a carboxylic acid) makes it highly susceptible to side reactions such as over-alkylation, self-condensation, and ether cleavage.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, reproducible synthesis.

Mechanistic Workflow & Side Reaction Pathways

The diagram below maps the primary synthetic routes and the divergent side reactions that occur under suboptimal conditions. Understanding these pathways is critical for troubleshooting.

G A 6-Hydroxyhexanoic Acid B BnBr + Base (Alkylation) A->B Reagents E Polycaprolactone Oligomers (Self-condensation) A->E Heat / Trace Acid C 6-(Benzyloxy)hexanoic Acid (Target) B->C Controlled (2.2 eq NaH) D Benzyl 6-(benzyloxy)hexanoate (Over-alkylation) B->D Excess BnBr (K2CO3 / Cs2CO3) F Saponification (NaOH / MeOH) D->F Hydrolysis F->C Target Recovery

Workflow of 6-(Benzyloxy)hexanoic acid synthesis and side reaction troubleshooting.

Troubleshooting & FAQs

Q1: Why does my reaction yield a mixture of the target product and benzyl 6-(benzyloxy)hexanoate?

Causality: The starting material possesses two nucleophilic sites: the hydroxyl group (pKa ~15) and the carboxylic acid (pKa ~4.8). When using weak bases like K2​CO3​ or Cs2​CO3​ [1], the carboxylic acid is preferentially deprotonated. Consequently, the highly nucleophilic carboxylate attacks the benzyl bromide (BnBr) first, forming a benzyl ester. Only after prolonged reaction does the hydroxyl group undergo etherification. Self-Validating Solution: Do not attempt to optimize for mono-alkylation using weak bases; the Rf​ values of the mono- and di-alkylated products are too similar for efficient chromatography. Instead, intentionally over-alkylate by using 2.5 equivalents of BnBr to quantitatively form benzyl 6-(benzyloxy)hexanoate. Subsequently, subject the crude mixture to basic saponification. This selectively cleaves the ester while leaving the ether intact. The target molecule is then isolated in high purity via a simple acid-base extraction, validating the success of the reaction without requiring complex purification.

Q2: My starting material degrades into an insoluble, viscous mass before alkylation. What is happening?

Causality: 6-hydroxyhexanoic acid is the linear monomer of ϵ -caprolactone. Under acidic conditions, or simply upon prolonged storage and heating in concentrated solutions, it undergoes intermolecular Fischer esterification (self-condensation), forming polycaprolactone (PCL) oligomers [2]. Self-Validating Solution: Avoid storing pure 6-hydroxyhexanoic acid at room temperature. Generate it in situ via the basic ring-opening of ϵ -caprolactone using NaOH [2]. Use the resulting sodium 6-hydroxyhexanoate salt directly in the alkylation step. The salt form completely prevents self-condensation because the carboxylate is non-electrophilic.

Q3: I am losing the benzyloxy ether group during the final workup. How can I prevent this?

Causality: While benzyl ethers are robust against bases, they can undergo rapid cleavage (deprotection) if exposed to strong, concentrated mineral acids (e.g., hot concentrated HCl) during the acidification step of the saponification protocol. Self-Validating Solution: Ensure the saponification is strictly basic. When acidifying the aqueous layer to precipitate the target compound, use a mild acid such as 1M KHSO4​ or 10% citric acid, and maintain the internal temperature below 5°C using an ice bath. The immediate precipitation of a white solid or distinct oil layer upon reaching pH 3 serves as a visual validation that the intact, un-cleaved product is successfully crashing out of the aqueous phase.

Quantitative Comparison of Alkylation Strategies

The choice of base dictates the dominant reaction pathway. The table below summarizes the expected outcomes based on the reagent system utilized.

Base SystemEquivalents of BnBrMajor Intermediate ProductSaponification Required?Overall YieldPrimary Side Reaction
NaH (2.2 eq)1.05 eq6-(Benzyloxy)hexanoic acidNo65 - 75%Incomplete etherification
K2​CO3​ (3.0 eq)2.50 eqBenzyl 6-(benzyloxy)hexanoateYes80 - 85%Over-alkylation (intended)
Cs2​CO3​ (2.5 eq)2.50 eqBenzyl 6-(benzyloxy)hexanoateYes82 - 88%Over-alkylation (intended)
Pyridine (2.0 eq)1.50 eqPolycaprolactone oligomersN/A< 10%Massive self-condensation

Validated Experimental Protocols

Protocol A: Two-Step Synthesis via Di-benzylation (Recommended for Scalability)

This protocol utilizes weak bases and intentionally drives the reaction to the di-benzylated intermediate to bypass complex chromatography.

Step 1: Di-benzylation

  • Dissolve 6-hydroxyhexanoic acid (1.0 eq) in anhydrous DMF to achieve a 0.5 M concentration.

  • Add K2​CO3​ (3.0 eq) and stir at room temperature for 15 minutes to form the carboxylate.

  • Add Benzyl bromide (2.5 eq) dropwise. Stir the suspension at 50°C for 12 hours.

  • Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield crude benzyl 6-(benzyloxy)hexanoate.

Step 2: Selective Saponification

  • Dissolve the crude intermediate in a 2:1:1 mixture of THF:MeOH: H2​O .

  • Add LiOH monohydrate (2.0 eq) and stir at room temperature for 4 hours.

  • Concentrate the mixture via rotary evaporation to remove the THF and MeOH.

  • Dilute the remaining aqueous layer with water and wash once with Diethyl Ether. Causality: This step removes unreacted BnBr and cleaved benzyl alcohol, leaving the water-soluble carboxylate salt in the aqueous phase.

  • Cool the aqueous layer to 0°C in an ice bath. Acidify to pH 3 using cold 1M KHSO4​ .

  • Extract the precipitated product with EtOAc, dry over Na2​SO4​ , and concentrate to yield pure 6-(Benzyloxy)hexanoic acid.

Protocol B: Direct Mono-benzylation via Dianion Generation

This protocol is faster but requires strict anhydrous conditions and careful stoichiometric control.

  • Dissolve 6-hydroxyhexanoic acid (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise.

    • Self-Validating Check: The generation of the dianion is visually confirmed by the evolution of H2​ gas. Wait until bubbling completely ceases (approx. 1 hour at room temperature). If bubbling continues, the alkoxide has not fully formed; adding BnBr prematurely will result in esterification.

  • Cool the reaction back to 0°C and add Benzyl bromide (1.05 eq) dropwise.

  • Stir for 6 hours, allowing the reaction to slowly warm to room temperature.

  • Carefully quench with ice water to destroy unreacted NaH.

  • Wash the basic aqueous layer with Diethyl Ether, then acidify the aqueous layer to pH 3 with 1M HCl at 0°C.

  • Extract the target compound with EtOAc, dry, and concentrate.

References

  • Robl, J. A., et al. "Vasopeptidase Inhibitors: Incorporation of Geminal and Spirocyclic Substituted Azepinones in Mercaptoacyl Dipeptides." Journal of Medicinal Chemistry, ACS Publications, 1999. URL:[Link]

  • Patel, R. N. "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." Biomolecules, MDPI, 2013. URL:[Link]

Troubleshooting

Purification challenges with 6-(Benzyloxy)hexanoic acid

Welcome to the Technical Support Center for 6-(Benzyloxy)hexanoic acid. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with iso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-(Benzyloxy)hexanoic acid. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying this bifunctional molecule.

6-(Benzyloxy)hexanoic acid features both a lipophilic benzyl ether and a polar, hydrogen-bonding carboxylic acid. This structural duality often leads to severe chromatographic tailing, emulsion formation during extraction, and co-elution with synthetic precursors. The following guide provides field-proven, self-validating protocols to ensure high-purity recovery.

Purification Workflow

G Start Crude Reaction Mixture (6-Benzyloxyhexanoic acid, Benzyl Chloride, ε-Caprolactone) LLE Alkaline LLE (pH > 10) Extract with Diethyl Ether Start->LLE Aqueous Aqueous Phase (Potassium 6-benzyloxyhexanoate) LLE->Aqueous Target Salt Organic Organic Phase (Impurities: Benzyl Chloride, ε-Caprolactone) LLE->Organic Discard Acidification Acidification (HCl to pH 2) & Extraction (EtOAc) Aqueous->Acidification Chromatography Silica Gel Chromatography (Hexane:EtOAc:AcOH) Acidification->Chromatography Crude Acid Pure Pure 6-(Benzyloxy)hexanoic acid (>98% Purity) Chromatography->Pure Final Polish

Workflow for the isolation of 6-(Benzyloxy)hexanoic acid from crude synthesis mixtures.

FAQ: Fundamental Properties & Handling

Q: Why does 6-(Benzyloxy)hexanoic acid streak severely on normal-phase silica gel, and how can I prevent it? A: The carboxylic acid moiety acts as a strong hydrogen bond donor and acceptor. On underivatized silica gel, it interacts strongly with free, unendcapped silanol groups, causing the compound to drag or "streak" across the column rather than eluting in a discrete band. Causality & Solution: To break these interactions, you must suppress the ionization of the carboxylic acid and mask the silica's silanol groups. Adding 1% to 2% glacial acetic acid (or formic acid) to your mobile phase (e.g., Hexane/Ethyl Acetate) protonates the compound fully and competitively binds to the silica, resulting in sharp, symmetrical elution bands.

Q: How do I separate unreacted benzyl alcohol or ε-caprolactone from the final product? A: While chromatography can separate these, relying solely on it is inefficient due to similar Rf values in standard non-acidic solvents. Causality & Solution: Exploit the ionizable nature of the target molecule. Perform an using 1M NaOH or KOH[1]. The 6-(Benzyloxy)hexanoic acid converts to a water-soluble carboxylate salt, partitioning into the aqueous layer. Benzyl alcohol, benzyl chloride, and ε-caprolactone remain neutral and partition into the organic layer. Acidifying the aqueous layer to pH 2 with HCl then regenerates the free acid, which can be cleanly extracted into ethyl acetate[1].

Troubleshooting Guide: Advanced Purification & LC-MS

Issue: Poor recovery during the post-acidification liquid-liquid extraction. Analysis: 6-(Benzyloxy)hexanoic acid has amphiphilic properties. When acidified, it can form stable emulsions in biphasic systems, trapping the product at the aqueous-organic interface. Self-Validating Solution: Saturate the aqueous layer with sodium chloride (brine) before extracting with ethyl acetate. This "salting-out" effect increases the ionic strength of the aqueous phase, driving the moderately lipophilic acid into the organic phase and breaking the emulsion. Validation: Spot the post-extraction aqueous layer on a TLC plate, acidify the spot with a drop of HCl, and stain with Phosphomolybdic Acid (PMA). A lack of blue/green color confirms complete extraction.

Issue: Co-elution of impurities in Reversed-Phase HPLC (RP-HPLC) during purity analysis. Analysis: In neutral water/acetonitrile gradients, the carboxylic acid exists in a partial state of ionization, leading to peak broadening and co-elution with hydrophobic impurities. Self-Validating Solution: Buffer the mobile phase A (Water) with 0.1% Trifluoroacetic Acid (TFA). This ensures the molecule remains fully protonated, increasing its retention on the C18 column and sharpening the peak for accurate integration. This is critical when preparing the compound as a precursor for (e.g., Atorvastatin intermediates)[2].

Experimental Protocol: Step-by-Step Isolation Methodology

Phase 1: Acid-Base Extraction

  • Initial Solubilization: Dissolve the crude reaction mixture in 50 mL of diethyl ether.

  • Alkaline Extraction: Transfer to a separatory funnel. Add 50 mL of 1M KOH (aqueous). Shake vigorously and vent. Allow the layers to separate. The product is now in the lower aqueous layer as a potassium salt.

  • Organic Wash: Drain the aqueous layer into an Erlenmeyer flask. Wash the remaining organic layer with an additional 20 mL of 1M KOH. Combine the aqueous extracts. Discard the organic layer (which contains neutral impurities like unreacted ε-caprolactone).

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the pH reaches 2.0 (verify with pH paper). The solution will become cloudy as the free acid oils out.

  • Product Recovery: Extract the acidic aqueous layer with 3 x 40 mL of Ethyl Acetate. Combine the organic extracts and wash with 30 mL of saturated NaCl (brine) to remove residual water and break any emulsions.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude acid.

Phase 2: Flash Chromatography Polish 7. Column Preparation: Pack a silica gel column using Hexane containing 1% glacial acetic acid. 8. Loading & Elution: Load the crude acid onto the column. Elute using a gradient of Hexane:Ethyl Acetate (80:20 to 50:50), ensuring 1% glacial acetic acid is maintained throughout the gradient. 9. Fraction Analysis: Monitor fractions via TLC (UV 254 nm and PMA stain). Combine product-containing fractions and evaporate the solvent to yield pure 6-(Benzyloxy)hexanoic acid. Note: Co-evaporate with toluene if residual acetic acid persists.

Quantitative Data: Chromatographic Behavior

The following table summarizes the chromatographic behavior of 6-(Benzyloxy)hexanoic acid and common synthetic impurities to guide your solvent selection.

Solvent System (v/v)AdditiveRf: 6-(Benzyloxy)hexanoic acidRf: Benzyl AlcoholRf: ε-CaprolactoneObservation
Hexane / EtOAc (70:30)None0.15 - 0.35 (Severe Tailing)0.400.45Unsuitable for isolation; silanol interactions dominate.
Hexane / EtOAc (70:30)1% AcOH0.30 (Sharp Spot) 0.400.45Optimal for flash chromatography.
DCM / MeOH (95:5)None0.40 (Tailing)0.600.65Alternative, but still requires AcOH for peak symmetry.
Water / MeCN (Gradient)0.1% TFART: 6.8 min (Sharp Peak)RT: 4.2 minRT: 3.5 minOptimal for RP-HPLC (C18) purity validation.

References

  • Ten Cate, A. Tessa. "Rings, chains and networks in hydrogen-bonded supramolecular polymers." Technische Universiteit Eindhoven, 2004.[Link]

  • Patel, Ramesh N. "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." Biomolecules, vol. 3, no. 4, 2013, pp. 741-777.[Link]

Sources

Optimization

6-(Benzyloxy)hexanoic acid solubility issues and solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation and solubility bottlenecks when working with complex hydrophobic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation and solubility bottlenecks when working with complex hydrophobic building blocks.

6-(Benzyloxy)hexanoic acid and its derivatives (such as Boc-protected variants used in peptide synthesis or statin intermediates) present a unique set of physicochemical challenges. The benzyloxy group imparts significant lipophilicity, while the hexanoic acid backbone provides a flexible hydrophobic linker. Depending on the ionization state of the carboxylic acid and the counterion present, this molecule can exhibit highly variable solubility profiles.

This guide is designed to deconstruct these solubility issues, explain the mechanistic causality behind them, and provide field-proven, self-validating protocols to keep your workflows moving.

I. The Causality of Solubility: Molecular Properties

To troubleshoot solubility, we must first understand the quantitative properties of the molecule. 6-(Benzyloxy)hexanoic acid is rarely handled as a bare free acid in commercial settings due to its oily, unstable nature. It is typically supplied as a Dicyclohexylamine (DCHA) salt to induce crystallization. Understanding the difference between these two states is the key to resolving 90% of formulation failures.

Table 1: Physicochemical Properties & Solubility Profile of 6-(Benzyloxy)hexanoic acid derivatives

PropertyFree Acid (e.g., Boc-protected)DCHA Salt (e.g., Boc-protected)Mechanistic Causality & Experimental Impact
Physical State Viscous oil / Amorphous foamCrystalline white powder[1]The bulky DCHA counterion stabilizes the crystal lattice, providing superior shelf-stability and ease of weighing.
Molecular Weight ~337.4 g/mol 518.74 g/mol [1]Critical: You must account for the DCHA mass when calculating stoichiometric equivalents for coupling reactions.
Aqueous Solubility < 1 mg/mL< 0.1 mg/mLThe hydrophobic benzyloxy tail dominates the polar headgroup, preventing aqueous solvation and causing precipitation in buffers.
Organic Solubility High (EtOAc, DCM, DMF)Low in DCM; Moderate in DMFThe high lattice energy of the DCHA salt prevents dissolution in non-polar solvents. Desalting is mandatory for SPPS.

II. Solubility Troubleshooting Decision Tree

Before altering your entire experimental design, follow this logical workflow to identify the most efficient intervention for your specific application.

G Start Solubility Issue: 6-(Benzyloxy)hexanoic acid App Determine Experimental Application Start->App Bio Aqueous Media (Biocatalysis) App->Bio Peptide Organic Media (Peptide Synthesis) App->Peptide BioSol1 Implement Slurry-to-Slurry System at 45°C Bio->BioSol1 PepSol1 Is the compound a DCHA Salt? Peptide->PepSol1 BioSol2 Add Co-solvents (Isopropanol / Toluene) BioSol1->BioSol2 Enhance Mass Transfer PepSol2 Perform Liquid-Liquid Extraction (Free the Acid) PepSol1->PepSol2 Yes PepSol3 Optimize Solvent (Use DMF/NMP 1:1) PepSol1->PepSol3 No

Fig 1: Decision matrix for resolving 6-(benzyloxy)hexanoic acid solubility across applications.

III. Frequently Asked Questions (FAQs)

Q1: Why does my 6-(benzyloxy)hexanoic acid derivative instantly precipitate when added to aqueous buffers during biocatalysis? A: The benzyloxy group is highly lipophilic. When combined with the 6-carbon hexanoic chain, this hydrophobic bulk completely overwhelms the solvation capacity of the polar carboxylic acid headgroup, limiting aqueous solubility to < 1 mg/mL. When used in biocatalytic processes (such as the enzymatic synthesis of statin intermediates), this causes immediate aggregation[2].

Q2: How do I achieve high substrate loading in aqueous media if the compound won't dissolve? A: Do not attempt to force complete dissolution; instead, engineer a multiphasic system. Industrial researchers have successfully bypassed this limitation by implementing a slurry-to-slurry reaction system . By adding specific co-solvents (aqueous isopropanol and toluene) and operating at elevated temperatures (45 °C), you can load sparingly soluble 6-(benzyloxy)hexanoic acid derivatives at concentrations up to 100 g/L[2]. The reaction relies on the continuous, dynamic dissolution of the substrate: as the enzyme consumes the dissolved fraction, Le Chatelier's principle drives more solid substrate into the solution.

Q3: I purchased the DCHA salt of Boc-2-amino-6-benzyloxy-hexanoic acid for Solid Phase Peptide Synthesis (SPPS). Why is it insoluble in Dichloromethane (DCM)? A: The DCHA (Dicyclohexylamine) salt is deliberately manufactured to turn the sticky, unstable free acid into a highly stable, crystalline white powder[1]. However, the ionic lattice of the DCHA salt is incredibly stable and highly insoluble in non-polar organic solvents like DCM. To utilize this building block in standard coupling cocktails, you must chemically remove the DCHA counterion to "free" the carboxylic acid prior to activation[3].

IV. Step-by-Step Methodologies

Protocol A: Desalting the DCHA Salt (Freeing the Acid)

Use this protocol prior to peptide coupling to ensure complete solubility in organic solvents.

Mechanistic Causality: Washing the salt with a mild acid protonates the carboxylate group, breaking the ionic bond. The highly hydrophobic free acid immediately migrates into the organic layer, while the protonated dicyclohexylamine (a strong base with a pKa of ~10.4[3]) becomes highly water-soluble and partitions into the aqueous layer.

  • Suspend: Weigh the required amount of Boc-2-amino-6-benzyloxy-hexanoic acid·DCHA salt and suspend it in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of solid.

  • Acidify: Add an equal volume of 5% aqueous Potassium Bisulfate (KHSO 4​ ) or 0.5 M Citric Acid to the suspension.

  • Agitate: Stir or shake the biphasic mixture vigorously for 10-15 minutes at room temperature.

    • Self-Validation Check: Watch the physical state of the mixture. The initial turbid suspension of undissolved powder will transition into two completely clear, distinct liquid phases. The disappearance of all solid matter visually confirms 100% dissociation of the DCHA salt.

  • Separate: Transfer to a separatory funnel and collect the upper organic (EtOAc) layer.

  • Wash: Wash the organic layer once with distilled water, and once with saturated aqueous NaCl (brine) to pull out residual water and acid.

  • Isolate: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The resulting viscous oil is the pure free acid, ready for immediate dissolution in DCM or DMF for coupling.

Protocol B: Slurry-to-Slurry Biocatalytic Setup

Use this protocol for high-concentration enzymatic reductions of hydrophobic hexanoic derivatives.

Mechanistic Causality: High-shear mixing combined with a carefully selected co-solvent system maximizes the surface area of the suspended substrate particles. Isopropanol acts dual-purpose: it slightly increases the solubility of the benzyloxy tail and serves as a sacrificial electron donor for cofactor recycling[2].

  • Buffer Preparation: In a jacketed reaction vessel, prepare 100 mM Potassium Phosphate buffer (pH 7.0).

  • Substrate Loading: Add the 6-(benzyloxy)hexanoic acid substrate directly to the buffer to a target concentration of 50–100 g/L. It will form a thick slurry.

  • Co-solvent Addition: Introduce 10% v/v Isopropanol and 5% v/v Toluene to the mixture[2].

  • Catalyst Initiation: Add the specific ketoreductase enzyme and NADP+ cofactor.

  • Reaction Parameters: Heat the vessel to 45 °C and initiate high-shear agitation[2].

    • Self-Validation Check: Monitor the reaction via HPLC sampling of the organic phase. As the reaction progresses, you will observe a physical phase shift: the crystalline structure of the substrate slurry will gradually dissolve and be replaced by the distinct crystalline morphology of the product slurry. Complete conversion is validated when the organic extract shows >99% product peak area[4].

V. References

  • Chem-Impex International. "(R)-Boc-2-amino-6-benzyloxy-hexanoic acid·DCHA". chemimpex.com. 1

  • MDPI. "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals". mdpi.com. 2

  • Google Patents. "US6001615A - Enzymatic reduction of ketone groups in 6-cyano-3,5-dihydroxy-hexanoic alkyl ester". google.com. 4

  • ChemicalBook. "Dicyclohexylamine | 101-83-7". chemicalbook.com. 3

Sources

Troubleshooting

Removing unreacted starting materials from 6-(Benzyloxy)hexanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate pure 6-(benzyloxy)hexanoic acid (also known as O-benzyl-6-hydroxyhexanoic acid) fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate pure 6-(benzyloxy)hexanoic acid (also known as O-benzyl-6-hydroxyhexanoic acid) from complex reaction mixtures.

The synthesis of this compound typically involves the ring-opening and simultaneous benzylation of ε-caprolactone using potassium hydroxide and a benzyl halide (chloride or bromide) in refluxing toluene [1][2]. While the synthesis is straightforward, the purification is notoriously challenging due to the presence of unreacted neutral starting materials, lipophilic side products, and highly polar intermediates.

This guide is designed to provide you with a mechanistic understanding of the purification process, a self-validating experimental protocol, and targeted troubleshooting strategies.

Quantitative Data: Physicochemical Properties

To design a rational purification strategy, we must first analyze the physicochemical properties of the target product and its common impurities. The differences in acid dissociation constants (pKa) and lipophilicity (LogP) dictate our approach.

CompoundRoleMW ( g/mol )pKaLogP (est.)Removal Strategy
6-(Benzyloxy)hexanoic acid Target Product 222.28~4.82.5Isolate via pH-dependent partitioning
ε-Caprolactone Starting Material114.14N/A0.3Extract into organic phase at pH > 10
Benzyl Bromide Starting Material171.03N/A2.9Extract into organic phase at pH > 10
Benzyl Alcohol Side Product108.14~15.21.1Extract into organic phase at pH > 10
6-Hydroxyhexanoic acid Side Product132.16~4.8-0.1Retain in aqueous phase at pH 2

Purification Workflow

The most efficient way to isolate 6-(benzyloxy)hexanoic acid is through a highly controlled Acid-Base Liquid-Liquid Extraction , followed by a polishing step using Flash Column Chromatography .

Purification A Crude Reaction Mixture (Toluene, KOH, Reactants) B 1. Add H2O & 1M NaOH (pH > 10) 2. Extract with Et2O A->B C_org Organic Phase (Discard) Neutrals: Caprolactone, Benzyl Halide, Benzyl Alcohol B->C_org Non-polar partitioning C_aq Aqueous Phase (Keep) Salts: Potassium 6-(benzyloxy)hexanoate, Potassium 6-hydroxyhexanoate B->C_aq Polar partitioning D 1. Acidify with 3M HCl (pH ~2) 2. Extract with EtOAc C_aq->D E_aq Aqueous Phase (Discard) Polar Impurities: KCl, 6-Hydroxyhexanoic acid D->E_aq Highly polar partitioning E_org Organic Phase (Keep) Target: 6-(Benzyloxy)hexanoic acid D->E_org Lipophilic acid partitioning F Silica Gel Chromatography (Hexane:EtOAc + 1% AcOH) E_org->F Concentrate organic layer G Pure 6-(Benzyloxy)hexanoic acid F->G Elute & Evaporate

Fig 1: Acid-base extraction and chromatography workflow for 6-(benzyloxy)hexanoic acid purification.

Troubleshooting FAQs

Q: Why is my isolated product still heavily contaminated with unreacted benzyl bromide and benzyl alcohol? A: This occurs when the initial basic extraction is either skipped or performed at an insufficient pH. Benzyl bromide and benzyl alcohol are highly lipophilic, neutral molecules. Because your target product is a carboxylic acid (pKa ~4.8), adjusting the aqueous phase to pH > 10 converts it entirely into a water-soluble carboxylate salt. Washing this basic aqueous phase with a non-polar solvent (like diethyl ether) selectively removes the neutral benzyl impurities while leaving your product safely in the water [2].

Q: I am losing a significant amount of product yield during the aqueous washes. What is happening? A: 6-(Benzyloxy)hexanoic acid has a moderate LogP (~2.5). If you do not sufficiently acidify the aqueous phase during the recovery step (pH must be ≤ 2.0), a fraction of the product remains ionized as a carboxylate salt and is lost to the aqueous waste. Always verify the pH with indicator paper before extracting with ethyl acetate.

Q: My product streaks down the TLC plate and trails extensively during silica gel chromatography. How do I fix this? A: Carboxylic acids act as strong hydrogen-bond donors and acceptors. On a standard silica column, the free carboxylic acid tail of 6-(benzyloxy)hexanoic acid interacts aggressively with the free silanol (Si-OH) groups on the stationary phase, causing severe tailing. The causality-driven solution: Add 1% (v/v) glacial acetic acid or formic acid to your mobile phase (e.g., Hexane/Ethyl Acetate). The volatile acetic acid outcompetes the product for the silanol binding sites, forcing your product to elute as a tight, symmetrical band.

Q: How do I separate the side product, 6-hydroxyhexanoic acid, from my target compound? A: 6-Hydroxyhexanoic acid is formed when the caprolactone ring opens but fails to undergo benzylation. Because it lacks the lipophilic benzyl group, it is highly polar (LogP ~ -0.1). During the acidic extraction step (pH 2), a large portion of this impurity will remain in the aqueous phase while your target product moves into the ethyl acetate. Any residual 6-hydroxyhexanoic acid that co-extracts can be easily separated during the final chromatography step, as it will elute much slower than the benzylated product.

Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Phase 1: Quenching and Removal of Neutral Impurities
  • Cool and Dilute: Cool the crude reaction mixture (typically in toluene) to room temperature. Dilute with an equal volume of distilled water.

  • Basification: Slowly add 1M NaOH (aq) while stirring vigorously.

    • Validation Check: Spot the aqueous layer onto pH indicator paper. The pH must be > 10. If it is lower, add more NaOH. This ensures the product is 100% ionized.

  • First Extraction: Transfer the biphasic mixture to a separatory funnel. Add Diethyl Ether (Et₂O) (approx. 1/2 volume of the aqueous layer). Shake and vent.

  • Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Collect the upper organic layer in a separate flask. Repeat the Et₂O wash on the aqueous layer two more times.

    • Validation Check: Perform a TLC of the combined Et₂O layers (Hexane:EtOAc 8:2, UV visualization). You should observe fast-moving spots corresponding to benzyl bromide (Rf ~0.9) and benzyl alcohol (Rf ~0.3). The origin should be empty, confirming no product was lost. Discard the Et₂O layers.

Phase 2: Product Recovery (Acidification)
  • Acidification: Cool the retained aqueous layer in an ice bath to 0 °C. While stirring, dropwise add 3M HCl. The solution will turn cloudy as the free carboxylic acid precipitates or forms an emulsion.

    • Validation Check: Test the aqueous layer with pH paper. The pH must be ~2.0.

  • Second Extraction: Transfer the acidic aqueous mixture back to the separatory funnel. Extract three times with Ethyl Acetate (EtOAc).

  • Washing and Drying: Combine the EtOAc layers. Wash once with brine (saturated NaCl) to remove residual water and HCl. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Validation Check: The EtOAc solution should be clear, and the Na₂SO₄ should be free-flowing, indicating successful water removal.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-(benzyloxy)hexanoic acid as an oil.

Phase 3: Polishing via Chromatography
  • Column Preparation: Pack a silica gel column using Hexanes containing 1% (v/v) glacial acetic acid.

  • Loading and Elution: Load the crude oil onto the column. Elute using a gradient from 80:20 Hexane:EtOAc (+1% AcOH) to 50:50 Hexane:EtOAc (+1% AcOH).

    • Validation Check: Monitor fractions via TLC (Hexane:EtOAc 1:1 + 1% AcOH, visualized with KMnO₄ stain). The target product will elute as a distinct spot (Rf ~0.4).

  • Final Isolation: Pool the product-containing fractions and evaporate the solvent under reduced pressure to yield pure 6-(benzyloxy)hexanoic acid.

References

  • Cairns, Andrew G. (2013). Design and synthesis of small molecule probes for metabolic processes. PhD thesis, University of Glasgow.
  • ten Cate, A. Tessa (2004). Rings, chains and networks in hydrogen-bonded supramolecular polymers. PhD thesis, Eindhoven University of Technology.
Optimization

Protective Group Technical Support Center: Preserving Benzyloxy Groups

Welcome to the Technical Support Center for organic synthesis and drug development professionals. The benzyloxy family of protecting groups—including Benzyl ethers (OBn), Benzyl esters (COOBn), and Carbobenzyloxy (Cbz/Z)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. The benzyloxy family of protecting groups—including Benzyl ethers (OBn), Benzyl esters (COOBn), and Carbobenzyloxy (Cbz/Z) amines—are fundamental tools in multi-step synthesis due to their robust stability and orthogonal cleavage profiles[1].

However, achieving true orthogonality requires precise control over reaction micro-environments. This guide addresses the most common troubleshooting scenarios where benzyloxy groups inadvertently cleave, providing mechanistic explanations and field-proven, self-validating protocols to preserve them.

Diagnostic Workflow: Why is my Benzyl Group Cleaving?

Before adjusting your protocol, identify the specific reaction environment causing the instability. Use the diagnostic flowchart below to route your troubleshooting strategy.

G Start Unwanted Benzyloxy Cleavage Detected Cond Identify Reaction Condition Start->Cond Hydro Catalytic Hydrogenation (H2, Pd/C) Cond->Hydro Acid Acidic Deprotection (e.g., Boc removal) Cond->Acid Ox Oxidative Conditions (e.g., DDQ) Cond->Ox P_Pyr Add Pyridine/NH3 (Preserves OBn, Cleaves Cbz) Hydro->P_Pyr Need to cleave Cbz? P_En Use Pd/C(en) or Ph2S (Preserves BOTH OBn & Cbz) Hydro->P_En Need to preserve Cbz? A_TFA Use Neat TFA + Scavengers (Avoid strong Lewis acids) Acid->A_TFA Prevent alkylation O_PMB Verify PMB vs Bn (Bn is stable to DDQ) Ox->O_PMB Orthogonality check Success Protecting Group Preserved P_Pyr->Success P_En->Success A_TFA->Success O_PMB->Success

Diagnostic workflow for preventing unwanted benzyloxy group cleavage.

Troubleshooting Guide & FAQs

Q1: My benzyl ether (OBn) is cleaving during the catalytic hydrogenation of an alkene. How can I prevent this?

Mechanistic Insight: Standard Palladium on Carbon (Pd/C) is highly active and readily inserts into the benzylic C–O bond, leading to hydrogenolysis[2]. To prevent this, you must modulate the catalyst's oxidation potential. Solution: Utilize a catalyst poison. The addition of nitrogenous bases like pyridine, ammonia, or ammonium acetate (0.5 equivalents) competitively adsorbs onto the palladium surface[3]. This partial poisoning lowers the catalyst's activity just enough to completely inhibit the hydrogenolysis of aliphatic benzyl ethers, while still allowing the smooth reduction of olefins, azides, and nitro groups[3].

Q2: I need to reduce an alkene, but my molecule contains BOTH a benzyl ether (OBn) and an aliphatic N-Cbz group. Pyridine preserves the OBn but cleaves the Cbz. What should I do?

Mechanistic Insight: Pyridine is a mild poison. While it successfully saves OBn, it does not sufficiently deactivate Pd/C to prevent the cleavage of N-Cbz or benzyl esters[3]. To preserve both, you must use a stronger catalyst poison that forms a tighter coordination complex with the palladium metal. Solution: Switch to a Palladium-Activated Carbon Ethylenediamine complex, denoted as Pd/C(en) [4]. Ethylenediamine forms a stable 1:1 chelate with the palladium active sites[4]. This tightly restricted complex allows for the chemoselective hydrogenation of olefins and alkynes without touching OBn, aliphatic N-Cbz, or benzyl ester groups[4][5]. Alternatively, diphenylsulfide (Ph₂S) can be used as a sulfur-based poison to achieve similar chemoselectivity[6].

Q3: I am deprotecting a Boc group using TFA, and my benzyl ether is partially cleaving, or my peptide is getting alkylated. Why?

Mechanistic Insight: Benzyl ethers are fundamentally stable to neat trifluoroacetic acid (TFA)[7]. However, during Boc deprotection, the acidolysis generates highly reactive tert-butyl cations[8]. If these cations are not immediately quenched, they can alkylate electron-rich aromatic rings (such as tryptophan or the benzyl group itself) or generate localized micro-environments that promote slight benzylic cleavage[9]. Solution: You must use a scavenger cocktail. Adding Triisopropylsilane (TIS) and water to the TFA traps the tert-butyl cations instantly via hydride transfer, protecting your benzyl ethers and sensitive side chains[9]. Ensure you are not accidentally using stronger Lewis acids (like BCl₃ or BBr₃), which are explicitly designed to cleave benzyl ethers[2].

Q4: Can I oxidatively cleave a PMB (p-methoxybenzyl) group without touching a standard Benzyl ether?

Mechanistic Insight: Yes. The orthogonality between PMB and Bn relies entirely on the electron-donating effect of the para-methoxy group[7]. When treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), the PMB group undergoes single-electron transfer to form a highly stabilized benzylic carbocation[2]. Standard benzyl ethers lack this electron-donating stabilization and are completely inert to DDQ under standard conditions, allowing for perfect selective deprotection[2][7].

Quantitative Data: Compatibility Matrix

Use the following table to predict the stability of benzyloxy-based protecting groups across various targeted reaction conditions.

Protecting GroupH₂, Pd/C (Standard)H₂, Pd/C + PyridineH₂, Pd/C(en)TFA (Neat)DDQ (Oxidation)
Aliphatic OBn ❌ Cleaved✅ Preserved✅ Preserved✅ Preserved✅ Preserved
Aliphatic N-Cbz ❌ Cleaved❌ Cleaved✅ Preserved✅ Preserved✅ Preserved
Benzyl Ester ❌ Cleaved❌ Cleaved❌ Cleaved✅ Preserved✅ Preserved
Phenolic OBn ❌ Cleaved❌ Cleaved✅ Preserved✅ Preserved✅ Preserved
O-PMB ❌ Cleaved✅ Preserved✅ Preserved⚠️ Slow Cleavage❌ Cleaved

Note: "Preserved" indicates >95% recovery of the protecting group under standard reaction times.

Validated Experimental Protocols

Protocol 1: Chemoselective Hydrogenation using Pd/C(en)

Objective: Reduce an olefin while preserving both OBn and N-Cbz groups.[4][5]

  • Preparation: Dissolve the substrate (1.0 mmol) containing an olefin, an aliphatic OBn, and an N-Cbz group in anhydrous THF or Methanol (10 mL).

  • Catalyst Addition: Add 5% Pd/C(en) catalyst (typically 5–10 mol% Pd). Note: Unlike standard Pd/C, Pd/C(en) is non-pyrophoric and exhibits excellent storage stability.

  • Atmosphere Exchange: Purge the reaction flask with Argon for 5 minutes, then backfill with Hydrogen gas (1 atm) using a securely attached balloon.

  • Reaction: Stir vigorously at room temperature for 2–12 hours.

  • Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC). The preservation of the OBn and Cbz groups can be validated by the absence of highly polar baseline spots (free amines/alcohols). Confirm via LC-MS to ensure the exact mass matches the reduced olefin with intact protecting groups.

  • Workup: Filter the mixture through a pad of Celite to remove the heterogeneous catalyst, washing thoroughly with Ethyl Acetate. Concentrate the filtrate in vacuo.

Protocol 2: Orthogonal Boc Deprotection with Scavengers

Objective: Remove an N-Boc group without alkylating or cleaving an adjacent OBn group.[8][9]

  • Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.

  • Reaction: Dissolve the Boc-protected substrate (1.0 mmol) in the cleavage cocktail (5–10 mL) at 0 °C to control the initial exothermic protonation.

  • Deprotection: Remove the ice bath and stir at room temperature for exactly 1.5 hours.

  • Concentration: Concentrate the reaction mixture under a gentle stream of nitrogen. Critical: Maintain the water bath temperature below 40 °C to prevent heat-induced degradation or unwanted acidolysis of the benzyl ether.

  • Validation Check: Precipitate the product using cold diethyl ether, centrifuge, and decant the supernatant. Analyze the crude solid via HPLC-UV. The presence of the intact benzyl ether is self-validated by a distinct UV absorbance at 254 nm, which would be lost if the benzylic ring were cleaved.

References

  • Benchchem. A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.[2]

  • Sajiki, H. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 1995.[3]

  • University of Windsor. Alcohol Protecting Groups.[7]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.[8]

  • ThermoFisher Scientific. Introduction to Cleavage Techniques.[9]

  • Mori, A. et al. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 2006.[6]

  • Sajiki, H. et al. The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry, 1998.[4]

  • Fujifilm Wako Pure Chemical Corporation. Palladium-Activated Carbon Ethylenediamine Complex.[5]

Sources

Troubleshooting

Technical Support Center: Handling 6-(Benzyloxy)hexanoic Acid

Welcome to the technical support center for 6-(Benzyloxy)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-(Benzyloxy)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis, purification, and use of this versatile reagent.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Synthesis & Stability

Question 1: I am getting a low yield in the synthesis of 6-(Benzyloxy)hexanoic acid from 6-hydroxyhexanoic acid and benzyl bromide. What are the common causes?

Answer: Low yields in the Williamson ether synthesis of 6-(Benzyloxy)hexanoic acid can often be attributed to several factors. The reaction involves the deprotonation of the hydroxyl group of 6-hydroxyhexanoic acid to form an alkoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide.

  • Incomplete Deprotonation: The carboxylate is more acidic than the hydroxyl group. Using only one equivalent of a strong base like sodium hydride (NaH) will preferentially deprotonate the carboxylic acid. You need at least two equivalents of the base to deprotonate both the carboxylic acid and the hydroxyl group to ensure the formation of the desired alkoxide for the ether synthesis.

  • Choice of Base: While NaH is effective, milder bases like silver oxide (Ag₂O) can sometimes offer better selectivity, especially if the substrate is sensitive.[1]

  • Reaction Conditions: The reaction temperature and time are crucial. Ensure the reaction is stirred efficiently and for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

  • Side Reactions: A potential side reaction is the esterification of the carboxylic acid with the newly formed 6-(Benzyloxy)hexanoic acid under certain conditions, leading to oligomerization.[2]

Question 2: Is the benzyl ether in 6-(Benzyloxy)hexanoic acid stable to acidic and basic conditions?

Answer: The benzyl ether protecting group is known for its general stability, which is one of the reasons for its widespread use.[3]

  • Basic Conditions: Benzyl ethers are generally stable under a wide range of basic conditions, including strong bases like NaH and KOH.[3] This allows for reactions involving the carboxylic acid moiety without affecting the benzyl ether.

  • Acidic Conditions: Benzyl ethers are more sensitive to acidic conditions. While they are stable to mild acidic conditions (e.g., acetic acid), they can be cleaved by strong acids like HBr, BCl₃, or BBr₃.[1][3] The cleavage typically proceeds through an Sₙ1 or Sₙ2 mechanism, depending on the substrate.[4][5][6] Therefore, it is crucial to avoid strongly acidic workups or subsequent reaction steps if the benzyl ether needs to remain intact.

Purification

Question 3: I am having trouble purifying 6-(Benzyloxy)hexanoic acid by column chromatography. The compound is streaking on the TLC plate. What can I do?

Answer: Streaking of carboxylic acids on silica gel TLC plates and columns is a common issue due to the interaction of the acidic proton with the slightly acidic silica gel.

  • Modify the Mobile Phase: To suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system.

  • Solvent System Selection: Start with a non-polar solvent system and gradually increase the polarity. A good starting point for 6-(Benzyloxy)hexanoic acid would be a mixture of hexane or petroleum ether with ethyl acetate. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of around 0.3.

  • Sample Loading: Ensure your crude product is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. If the crude material is not very soluble in the eluent, you can dissolve it in a small amount of a more polar solvent like dichloromethane (DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound can be loaded onto the column.

Question 4: I tried to recrystallize 6-(Benzyloxy)hexanoic acid, but it "oiled out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.

  • Solvent Choice: The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For a molecule with both polar (carboxylic acid) and non-polar (benzyl group, hexyl chain) regions, a single solvent might not be ideal. Consider a mixed solvent system. For example, dissolve the compound in a good solvent (e.g., ethyl acetate, acetone) at an elevated temperature, and then slowly add a poor solvent (e.g., hexane, heptane) until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Cooling Rate: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod below the surface of the liquid or adding a seed crystal of the pure compound.[7]

Amide Coupling Reactions

Question 5: My amide coupling reaction between 6-(Benzyloxy)hexanoic acid and an amine using EDC/HOBt is incomplete or has a low yield. What are the likely causes?

Answer: Amide coupling reactions can be challenging, and several factors can lead to incomplete conversion or low yields.[8][9]

  • Reagent Quality and Stoichiometry: Ensure that your coupling reagents (EDC, HOBt) and amine are of high purity and that you are using the correct stoichiometry. For challenging couplings, a slight excess of the amine and coupling reagents may be necessary.

  • Base: The choice and amount of base are critical. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is commonly used to neutralize the hydrochloride salt of EDC and to scavenge the acid formed during the reaction. Ensure at least one equivalent of base is used.

  • Solvent: The solvent should be anhydrous and aprotic. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are common choices. Ensure your solvents are properly dried, as water can hydrolyze the activated ester intermediate.

  • Reaction Temperature and Time: While many couplings proceed at room temperature, some may require gentle heating or extended reaction times. Monitor the reaction by TLC to determine the optimal reaction time.

  • Steric Hindrance: If your amine is sterically hindered, standard coupling conditions may not be sufficient. More potent coupling reagents like HATU or the conversion of the carboxylic acid to an acid chloride might be necessary.

Below is a troubleshooting workflow for an incomplete amide coupling reaction:

G start Problem: Incomplete Amide Coupling check_reagents Check Reagent Quality & Stoichiometry (EDC, HOBt, Amine, Base) start->check_reagents check_solvent Ensure Anhydrous Solvent (DMF, DCM) check_reagents->check_solvent Reagents OK success Successful Coupling check_reagents->success Problem Solved check_temp_time Optimize Temperature & Time check_solvent->check_temp_time Solvent OK check_solvent->success Problem Solved consider_stronger_reagents Consider More Potent Coupling Reagents (e.g., HATU, COMU) check_temp_time->consider_stronger_reagents Still Incomplete check_temp_time->success Works convert_to_acid_chloride Convert to Acid Chloride consider_stronger_reagents->convert_to_acid_chloride Still Fails consider_stronger_reagents->success Works convert_to_acid_chloride->success G cluster_0 6-(Benzyloxy)hexanoic acid cluster_1 Key Reactive Sites struct Carboxylic_Acid Carboxylic Acid (Amide Coupling, Esterification) Carboxylic_Acid->struct Nucleophilic Acyl Substitution Benzyl_Ether Benzyl Ether (Deprotection via Hydrogenolysis) Benzyl_Ether->struct Cleavage Site

Sources

Optimization

Optimizing storage conditions for 6-(Benzyloxy)hexanoic acid.

Welcome to the technical support guide for 6-(Benzyloxy)hexanoic acid (CAS No. 13205-56-0).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-(Benzyloxy)hexanoic acid (CAS No. 13205-56-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic building block. Proper storage is paramount for obtaining reliable and reproducible experimental results. This guide provides in-depth, field-proven insights into optimal storage conditions, troubleshooting common issues, and answering frequently asked questions.

Recommended Storage Conditions: A Summary

For optimal stability, 6-(Benzyloxy)hexanoic acid should be stored according to the following conditions. These recommendations are based on the compound's chemical structure, which includes a carboxylic acid moiety and a benzyl ether group.

ParameterRecommendationRationale & Justification
Temperature Room Temperature (20-25°C)Supplier safety data sheets consistently recommend room temperature storage.[1][2] The benzyl ether and carboxylic acid functionalities are generally stable under these conditions.[3][4] While some derivatives are stored at colder temperatures, there is no evidence to suggest it is necessary for this specific compound in its solid form.[5][6]
Atmosphere Sealed in a dry environment; under an inert atmosphere (Argon or Nitrogen) for long-term storage.The carboxylic acid group can be hygroscopic. Keeping the container tightly sealed in a dry place prevents moisture absorption, which can lead to clumping or hydrolysis.[7] For extended storage, an inert atmosphere minimizes the risk of slow oxidative degradation of the benzyl ether.[8]
Light Store in an opaque or amber container, protected from light.While benzyl ethers are not acutely light-sensitive, prolonged exposure to UV light, especially in the presence of oxidants, can potentially lead to cleavage.[9] Protecting from light is a standard precautionary measure for complex organic molecules.
Container Original supplier bottle (typically glass or chemically resistant plastic).The compound is a carboxylic acid, which can be corrosive.[10] Avoid storage in metal containers.[11] Ensure the container is tightly sealed to prevent leakage and exposure to air and moisture.[1][12]
Ventilation Store in a well-ventilated area.[1][7]This is a general laboratory safety practice to prevent the buildup of any potential vapors, especially if the compound is heated or if large quantities are stored.

Troubleshooting Guide: Common Storage Issues

This section addresses specific problems you might encounter with your 6-(Benzyloxy)hexanoic acid, providing potential causes and actionable solutions.

Q1: I opened my container of 6-(Benzyloxy)hexanoic acid and the solid has formed clumps or appears sticky. What happened and is it still usable?

Potential Cause: The most likely cause is the absorption of atmospheric moisture. Carboxylic acids are known to be hygroscopic. The physical form of this compound can be a solid or semi-solid, which can be exacerbated by moisture.[1]

Troubleshooting & Solution:

  • Assessment: The compound is likely still viable for most applications, as water absorption does not typically cause chemical degradation in this case. However, the presence of water may interfere with reactions sensitive to moisture (e.g., those using organometallics or acyl chlorides).

  • Corrective Action: To remove the absorbed water, you can dry the compound under a high vacuum for several hours.

  • Preventative Measures:

    • Always ensure the container cap is tightly sealed immediately after use.

    • Store the container in a desiccator, especially in humid environments.

    • For frequent use, consider aliquoting the material into smaller vials to minimize the exposure of the main stock to the atmosphere.

Q2: My 6-(Benzyloxy)hexanoic acid, which was a white solid, has developed a slight yellow or brownish tint over time. Is it degrading?

Potential Cause: A color change often suggests a minor degradation event. For a compound containing a benzyl ether, this could be due to slow oxidation.[8] While benzyl ethers are generally robust, long-term storage in the presence of air and light can lead to the formation of trace impurities.[3][9]

Troubleshooting & Solution:

  • Assessment: The purity of the material should be checked before use in a sensitive reaction. A simple Thin Layer Chromatography (TLC) analysis against a reference standard (if available) or a melting point determination can reveal the presence of impurities. The melting point of a pure substance is sharp, while an impure substance will melt over a wider and lower temperature range.

  • Corrective Action: If impurities are detected and your application requires high purity, purification by recrystallization or column chromatography may be necessary.

  • Preventative Measures:

    • For long-term storage ( >1 year), flush the container with an inert gas like argon or nitrogen before sealing.

    • Ensure the container is opaque or stored in the dark to prevent any potential light-mediated degradation.[9]

Q3: I suspect my compound is contaminated. How can I perform a quick quality control check?

Potential Cause: Contamination can arise from improper handling, using unclean spatulas, or cross-contamination from other reagents.

Troubleshooting & Solution:

  • Protocol: Simple Quality Control (QC) Check:

    • Visual Inspection: Check for any changes in color, texture, or the presence of foreign particulates.

    • Melting Point Analysis:

      • Carefully pack a small amount of the dried solid into a capillary tube.

      • Place the tube in a melting point apparatus.

      • Heat the sample slowly (1-2 °C per minute) as you approach the expected melting point.

      • Record the temperature range from when the first drop of liquid appears to when the entire solid has melted.

      • Compare this to the literature or supplier's value. A significant depression or a broad melting range ( >2 °C) suggests the presence of impurities.

    • Solubility Test: Check the solubility in a standard solvent as indicated by the supplier's documentation. Any deviation could indicate an issue.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues related to the storage of 6-(Benzyloxy)hexanoic acid.

G start Observed Issue with 6-(Benzyloxy)hexanoic Acid clumped Solid is Clumped or Sticky start->clumped discolored Discoloration (Yellow/Brown Tint) start->discolored cause_moisture Probable Cause: Moisture Absorption clumped->cause_moisture cause_oxidation Probable Cause: Slow Oxidation discolored->cause_oxidation action_dry Action: Dry under vacuum cause_moisture->action_dry action_check_purity Action: Check Purity (TLC, m.p.) cause_oxidation->action_check_purity prevent_seal Prevention: - Tightly seal container - Store in desiccator action_dry->prevent_seal prevent_inert Prevention: - Store under inert gas - Protect from light action_check_purity->prevent_inert purify If Impure: Purify if necessary action_check_purity->purify

Caption: Troubleshooting flowchart for common storage issues.

Frequently Asked Questions (FAQs)

Q1: Should I store 6-(Benzyloxy)hexanoic acid in the refrigerator or freezer?

For the neat, solid compound, refrigeration is generally not necessary and room temperature storage is recommended.[1] Storing in a refrigerator can sometimes increase the risk of moisture condensation when the container is opened at room temperature. However, if you have prepared a solution of the compound for long-term storage, keeping it at -20°C may be advisable to prevent solvent evaporation and slow down any potential degradation in solution.[5]

Q2: Is 6-(Benzyloxy)hexanoic acid compatible with other common lab chemicals?

No, you must be careful with chemical compatibility.

  • Incompatible with Strong Bases: As a carboxylic acid, it will react with strong bases (e.g., sodium hydroxide, potassium carbonate) in an acid-base reaction.[10] Store it separately from basic compounds.[13]

  • Incompatible with Strong Oxidizing Agents: The benzyl ether group can be cleaved by strong oxidizing or reducing conditions.[3][9] Therefore, store it away from strong oxidizing agents (e.g., nitric acid, permanganates) and strong reducing agents (e.g., catalytic hydrogenation reagents like Pd/C, though this requires specific conditions to react).[14]

  • Corrosivity: Carboxylic acids can be corrosive to metals.[10] Avoid metal storage cabinets or use secondary containment trays.[11]

Q3: What are the primary degradation pathways I should be aware of?

There are two main potential, though not highly probable under proper storage, degradation pathways:

  • Oxidative Cleavage of the Benzyl Ether: This typically requires harsh conditions (e.g., strong oxidants or catalytic hydrogenation) but can occur very slowly over long periods with exposure to atmospheric oxygen.[3][8][9]

  • Decarboxylation: The removal of the carboxylic acid group as CO2. This is generally not a concern at room temperature and typically requires high heat (subcritical water conditions) or specific catalytic conditions.[15]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

As with any laboratory chemical, proper PPE is essential. Safety data sheets indicate that the compound can cause skin and eye irritation.[12][16][17]

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

  • Skin Protection: Wear a lab coat.

  • Respiratory Protection: Handle in a well-ventilated area. If creating dust or aerosols, use a fume hood.[12]

References

  • Gillies, E. R., & Fréchet, J. M. J. (2013). End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals. Macromolecules, 46(15), 5858–5866. [Link]

  • Hegedüs, C., & Pénzes, C. B. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(15), 5863–5867. [Link]

  • Alcohol Protecting Groups. (n.d.). University of Calgary. Retrieved March 13, 2026, from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved March 13, 2026, from [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2025, November 11). MDPI. Retrieved March 13, 2026, from [Link]

  • Safe handling and storage of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved March 13, 2026, from [Link]

  • Chemical Storage Safety: Acids, Bases & Solvents Best Practices. (2026, March 3). Storemasta. Retrieved March 13, 2026, from [Link]

  • Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals. (2024, April 15). Flinn Scientific. Retrieved March 13, 2026, from [Link]

  • Chemical Properties of Hexanoic acid, 6-(benzoylamino)- (CAS 956-09-2). (n.d.). Cheméo. Retrieved March 13, 2026, from [Link]

  • 6-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOIC ACID | CAS 1947-00-8. (n.d.). Matrix Fine Chemicals. Retrieved March 13, 2026, from [Link]

  • Hydroxylation and carboxylation--two crucial steps of anaerobic benzene degradation by Dechloromonas strain RCB. (2005, September 15). PubMed. Retrieved March 13, 2026, from [Link]

  • α-Oxidative decarboxylation of fatty acids catalysed by cytochrome P450 peroxygenases yielding shorter-alkyl-chain fatty acids. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved March 13, 2026, from [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024, April 16). MDPI. Retrieved March 13, 2026, from [Link]

  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats. (1992, February 20). PubMed. Retrieved March 13, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Linker Selection in Bioconjugation: 6-(Benzyloxy)hexanoic Acid vs. Alternative Aliphatic Linkers

Introduction: The Critical Role of Linker Topology In the advanced design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is far more than a passive molecular spacer. It is a d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linker Topology

In the advanced design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is far more than a passive molecular spacer. It is a dynamic structural element that profoundly influences the molecule's efficacy, cellular permeability, and the thermodynamic stability of the target complex. While standard polyethylene glycol (PEG) and simple alkyl chains dominate early-stage discovery, specialized hybrid linkers like 6-(benzyloxy)hexanoic acid offer unique physicochemical advantages.

This guide provides an objective, data-driven comparison of 6-(benzyloxy)hexanoic acid against traditional aliphatic and PEG linkers. Designed for researchers and drug development professionals, it details the mechanistic causality behind linker selection and provides self-validating experimental frameworks for bioconjugation workflows.

Physicochemical Profiling: Causality in Linker Design

6-(Benzyloxy)hexanoic acid consists of a flexible six-carbon aliphatic chain terminated by a benzyloxy ether. This architecture bridges the gap between purely hydrophobic alkyl chains and highly polar PEG linkers, offering a highly tunable pharmacokinetic profile.

  • Alkyl Linkers (e.g., Hexanoic Acid): Composed of saturated hydrocarbon chains, these linkers are highly hydrophobic. This hydrophobicity enhances passive diffusion across cell membranes but often severely limits aqueous solubility and can lead to aggregation in physiological media[1],[2].

  • PEG Linkers: Repeating ethylene glycol units impart excellent hydrophilicity, significantly improving the solubility of hydrophobic payloads and reducing renal clearance[3]. However, excessive PEGylation can hinder cellular uptake, and the ether linkages are known to be susceptible to oxidative metabolism in vivo[1],[2].

  • 6-(Benzyloxy)hexanoic Acid: The addition of the benzyloxy group serves dual purposes. Synthetically, it acts as a robust orthogonal protecting group for a terminal hydroxyl, allowing selective deprotection via hydrogenolysis (Pd/C, H₂) late in the synthesis. Pharmacologically, the aromatic ring introduces steric bulk and lipophilicity, which can engage in π−π stacking interactions within the E3 ligase-target protein interface, stabilizing the ternary complex without the extreme hydrophobicity of pure long-chain alkanes.

Quantitative Comparison of Linker Physicochemical Properties
FeatureSimple Alkyl (e.g., Hexanoic Acid)PEG Linkers (e.g., PEG3)6-(Benzyloxy)hexanoic Acid
Composition Saturated hydrocarbon chain[1]Repeating ethylene glycol units[2]Aliphatic chain with terminal aromatic ether
Aqueous Solubility Poor (Highly hydrophobic)Excellent (Hydrophilic)Moderate (Balanced lipophilicity)
Cell Permeability High (Passive diffusion)Low to Moderate (Size/polarity dependent)High (Lipophilic shielding by benzyl group)
Metabolic Stability High (Chemically stable)[2]Moderate (Susceptible to oxidative metabolism)[1]High (Ether linkage is sterically protected)
Synthetic Utility Direct conjugationDirect conjugationDual-purpose: Linker and orthogonal protecting group

Mechanistic Impact on Ternary Complex Formation

The flexibility and length of the linker are critical for achieving a productive ternary complex conformation[1]. 6-(Benzyloxy)hexanoic acid provides a defined spacer length (~8-9 Å extended) while the benzyloxy moiety can shield polar surface areas, optimizing the thermodynamic binding landscape and minimizing the "hook effect" often seen with overly flexible PEG chains.

G POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary PROTAC PROTAC (6-(Benzyloxy)hexanoic linker) PROTAC->Ternary Mediates stable interaction E3 E3 Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Spatial proximity Degradation Proteasomal Degradation Ub->Degradation

Fig 1. PROTAC-mediated degradation pathway highlighting linker-dependent ternary complex formation.

Experimental Validation: Self-Validating Protocol for Linker Efficacy

To objectively compare 6-(benzyloxy)hexanoic acid against a PEG3 linker, a self-validating assay system must evaluate both cellular permeability and target degradation efficiency .

Causality of the Protocol: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion (driven by the linker's lipophilicity) from active transport, validating the membrane-crossing advantage of the benzyloxy-aliphatic structure. The subsequent Western Blot confirms that the internalized compound successfully forms the ternary complex and induces degradation.

Step-by-Step Methodology: Permeability and Degradation Assay
  • Compound Preparation: Dissolve the 6-(benzyloxy)hexanoic acid-PROTAC and PEG3-PROTAC variants in anhydrous DMSO to a 10 mM stock. Dilute to 10 µM in PBS (pH 7.4) for PAMPA, and 1 µM in culture media for cellular assays.

  • PAMPA (Permeability):

    • Add 300 µL of the 10 µM PROTAC solutions to the donor compartment of a PAMPA sandwich plate.

    • Add 200 µL of PBS to the acceptor compartment.

    • Incubate at 37°C for 5 hours with gentle agitation.

    • Quantify the concentration in both compartments using LC-MS/MS to calculate the effective permeability ( Peff​ ).

    • Self-Validation Check: Mass balance recovery must be >90%. If recovery is lower, the lipophilic linker is likely non-specifically binding to the plasticware, requiring the addition of 1% BSA to the buffer.

  • Cellular Degradation Assay:

    • Seed target cells (e.g., HeLa or HCT116) at 5×105 cells/well in a 6-well plate and incubate overnight.

    • Treat cells with varying concentrations (1 nM to 1 µM) of each PROTAC variant for 12 hours.

    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Perform SDS-PAGE and Western Blotting against the Target Protein of Interest (POI) and a loading control (e.g., GAPDH).

    • Quantify band intensities using densitometry to determine the DC50​ (concentration inducing 50% degradation).

Synthesis and Conjugation Workflow

The synthetic accessibility of aliphatic linkers is a major advantage over complex PEG chains, which can be costly and difficult to synthesize with precise monodispersity[1],[2]. 6-(Benzyloxy)hexanoic acid can be readily activated and conjugated to amine-bearing warheads.

Workflow Step1 1. Linker Activation (HATU/DIPEA) Step2 2. Payload Conjugation (Amine coupling) Step1->Step2 Step3 3. Reaction Monitoring (LC-MS Validation) Step2->Step3 Step4 4. Purification (Prep-HPLC) Step3->Step4 Step5 5. Optional Deprotection (Pd/C, H2) Step4->Step5

Fig 2. Step-by-step synthetic workflow for 6-(benzyloxy)hexanoic acid conjugation and validation.

Step-by-Step Methodology: Amide Coupling of 6-(Benzyloxy)hexanoic Acid
  • Activation: In a dry round-bottom flask under Argon, dissolve 1.0 eq of 6-(benzyloxy)hexanoic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

    • Causality: HATU is chosen over standard EDC/NHS for its superior efficiency in forming sterically hindered amides rapidly and without racemization.

  • Conjugation: Add 1.0 eq of the amine-bearing target ligand (e.g., a VHL or CRBN binder) dropwise. Stir for 4 hours at room temperature.

  • Reaction Monitoring: Monitor the reaction via LC-MS.

    • Self-Validation Check: The complete disappearance of the activated ester mass and the appearance of the desired product mass confirms successful coupling.

  • Purification: Quench the reaction with water, extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify the crude mixture via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Optional Deprotection: If a terminal hydroxyl is required for subsequent esterification or carbamate formation, dissolve the purified intermediate in MeOH, add 10% Pd/C, and stir under an H2​ atmosphere (1 atm) for 2 hours to cleanly cleave the benzyl group.

Strategic Selection Matrix

Choosing the right linker requires balancing competing physicochemical properties:

  • Select when the payloads are highly hydrophobic and prone to aggregation, or when extending the circulation half-life of an ADC is paramount[],.

  • Select Simple Alkyl linkers when synthetic simplicity and maximal passive permeability are required, provided the target protein binding pocket can accommodate the high hydrophobicity.

  • Select 6-(Benzyloxy)hexanoic acid when a delicate balance of lipophilicity and steric bulk is needed to stabilize the ternary complex, or when a robust orthogonal protecting group strategy is required during multi-step bioconjugation.

References

  • Benchchem. Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers.1

  • PurePEG. PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?3

  • Precise PEG LLC. Linkers in PROTACs. 2

  • BOC Sciences. ADC Linker Types: Selection & Design Guide.

  • AxisPharm. What is the difference between ADC linker and PEG linker?

Sources

Comparative

Structure-activity relationship of 6-(Benzyloxy)hexanoic acid derivatives.

Title: Structure-Activity Relationship and Synthesis Comparison Guide for 6-(Benzyloxy)hexanoic Acid Derivatives Executive Summary 6-(Benzyloxy)hexanoic acid derivatives—most notably ethyl 3,5-dihydroxy-6-(benzyloxy)hexa...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship and Synthesis Comparison Guide for 6-(Benzyloxy)hexanoic Acid Derivatives

Executive Summary

6-(Benzyloxy)hexanoic acid derivatives—most notably ethyl 3,5-dihydroxy-6-(benzyloxy)hexanoate —are premier chiral building blocks in modern medicinal chemistry[1]. Their primary application lies in the synthesis of statin therapeutics (e.g., Atorvastatin, Rosuvastatin), which act as competitive inhibitors of the HMG-CoA reductase enzyme[2]. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of these derivatives, objectively compares their production methodologies (biocatalytic vs. chemical), and provides self-validating experimental protocols for their synthesis.

Part 1: Structure-Activity Relationship (SAR) Dynamics

The SAR of 6-(benzyloxy)hexanoic acid derivatives must be evaluated through two lenses: their biological target affinity as pharmacophore precursors, and their behavior as substrates in enzymatic synthesis[3].

1. The Biological SAR: HMG-CoA Reductase Pharmacophore The biological efficacy of downstream statins is inextricably linked to the stereochemistry of their side chain, derived directly from the 6-(benzyloxy)hexanoic acid scaffold[2].

  • The (3R,5S)-Dihydroxy Motif: This specific stereoconfiguration is an exact mimic of the endogenous substrate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). Inversion of either stereocenter (e.g., to the anti-isomer or the (3S,5R)-enantiomer) results in a logarithmic drop in binding affinity due to steric clashes within the enzyme's active site[3].

  • The 6-Benzyloxy Group: During intermediate stages, the bulky, lipophilic benzyloxy group serves a dual purpose. Chemically, it protects the terminal hydroxyl group from unwanted side reactions. Enzymatically, it provides the necessary hydrophobic bulk to anchor the diketo-precursor into the binding pocket of biocatalytic reductases, ensuring high facial selectivity during hydride transfer[2].

SAR_Mapping A 6-(Benzyloxy)hexanoic Acid Scaffold B (3R,5S)-Dihydroxy Stereocenters A->B dictates C Benzyloxy Terminal Group A->C contains D HMG-CoA Mimicry (High Affinity) B->D enables E Hydrophobic Pocket Binding C->E facilitates

Caption: SAR mapping of 6-(benzyloxy)hexanoic acid derivatives to biological and enzymatic targets.

Part 2: Product Comparison Guide - Biocatalytic vs. Chemical Synthesis

For drug development professionals scaling up ethyl 3,5-dihydroxy-6-(benzyloxy)hexanoate, selecting the right synthesis route is critical. Historically, chemical asymmetric synthesis (e.g., iterative aldol reactions or chiral pool derivations) was the industry standard. However, recombinant biocatalysis using Diketoreductase (DKR) from Acinetobacter baylyi has revolutionized this workflow[2].

Performance Comparison of Synthesis Routes

Performance MetricTraditional Chemical Asymmetric SynthesisDKR Biocatalysis (A. baylyi)
Overall Yield 45 - 55%> 92%
Enantiomeric Excess (e.e.) ~90 - 95%> 99.5%
Diastereomeric Excess (d.e.) ~85 - 90%> 99.5%
Step Count 5 - 7 steps1 step (One-pot tandem reduction)
Environmental Impact High (Heavy metals, organic solvents)Low (Aqueous/biphasic, renewable cofactors)

Causality of Performance: The DKR biocatalyst outperforms chemical routes because it sequentially reduces both the β- and δ-carbonyl groups of ethyl 3,5-dioxo-6-(benzyloxy)hexanoate within a single, highly constrained active site[2]. This one-pot tandem reduction prevents the accumulation of unstable monohydroxy intermediates, which are highly prone to spontaneous degradation or racemization in traditional chemical environments[3].

Part 3: Self-Validating Experimental Protocol

To achieve the >99.5% e.e. reported in the comparison table, the biocatalytic reduction must be coupled with a robust cofactor regeneration system to drive the thermodynamic equilibrium forward[4].

Protocol: Enantioselective Biocatalytic Reduction of Ethyl 3,5-dioxo-6-(benzyloxy)hexanoate

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 6.5) to maintain the optimal ionization state of the DKR catalytic triad[2].

  • Cofactor & Substrate Loading: Add 1 mM NAD+ (acting as a catalytic shuttle) and 200 mM ammonium formate (the sacrificial electron donor) to the buffer[4]. Dissolve the substrate, ethyl 3,5-dioxo-6-(benzyloxy)hexanoate, in a minimal volume of toluene to form a biphasic system. Expert Insight: The biphasic system acts as a substrate reservoir, mitigating the cellular toxicity of the lipophilic benzyloxy group while continuously feeding the aqueous enzymatic reaction[3].

  • Enzyme Addition: Introduce recombinant E. coli cell extract co-expressing A. baylyi DKR and Formate Dehydrogenase (FDH)[2].

  • Reaction Execution: Incubate the biphasic mixture at 30°C under continuous agitation (200 rpm) for 24 hours.

  • Self-Validating Monitoring: The net reaction (reduction of the diketone + oxidation of formate) consumes protons. Therefore, the pH must be strictly maintained at 6.5 using a pH-stat titrator dispensing 1M HCl. The reaction is self-validating: a plateau in acid consumption directly correlates to the complete conversion of the diketone substrate.

  • Extraction & Verification: Monitor the final enantiomeric purity via chiral reverse-phase HPLC (e.g., OD-RH column)[5]. Extract the aqueous phase with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the pure (3R,5S)-diol[6].

Biocatalysis Substrate Ethyl 3,5-dioxo-6- (benzyloxy)hexanoate DKR Diketoreductase (DKR) Biocatalyst Substrate->DKR binds Product Ethyl (3R,5S)-dihydroxy- 6-(benzyloxy)hexanoate DKR->Product reduces to NAD NAD+ DKR->NAD oxidizes to NADH NADH NADH->DKR donates H- FDH Formate Dehydrogenase (FDH) NAD->FDH binds FDH->NADH regenerates CO2 CO2 + NH3 FDH->CO2 byproduct Formate Ammonium Formate Formate->FDH oxidized by

Caption: Biocatalytic cascade for the reduction of 6-(benzyloxy)hexanoate derivatives with NAD+ recycling.

Conclusion

The structure-activity relationship of 6-(benzyloxy)hexanoic acid derivatives demonstrates that strict stereochemical control is non-negotiable for downstream pharmaceutical efficacy. By transitioning from traditional chemical synthesis to DKR-mediated biocatalysis, researchers can leverage the inherent structural recognition of the enzyme to achieve near-perfect enantiomeric and diastereomeric purity, drastically streamlining the development of critical cardiovascular therapeutics.

References

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules / PMC. URL: [Link]

  • Patel, R. N. et al. (1997). Enzymatic reduction of ketone groups in 6-cyano-3,5-dihydroxy-hexanoic alkyl ester. Google Patents (US6001615A).
  • Chen, X. et al. (2012). Determination of enantiomeric excess of ethyl 3,5-dihydroxy-6-benzyloxy hexanoate by chiral reverse phase high performance liquid chromatography. ResearchGate. URL: [Link]

  • Wang, Y. et al. (2010). Cloning, expression, and characterization of a novel diketoreductase from Acinetobacter baylyi. Acta Biochimica et Biophysica Sinica, Oxford Academic. URL: [Link]

Sources

Validation

The Strategic Role of 6-(Benzyloxy)hexanoic Acid as a PROTAC Linker: A Comparative Guide

In the rapidly evolving landscape of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is not solely dictated by the choice of its warhead or E3 ligase ligand. The linker, the chemica...

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is not solely dictated by the choice of its warhead or E3 ligase ligand. The linker, the chemical bridge connecting these two crucial moieties, plays a pivotal and active role in determining the overall success of the degrader.[1][2] This guide provides an in-depth technical analysis of 6-(Benzyloxy)hexanoic acid as a PROTAC linker, comparing its potential efficacy with established linker classes and providing the experimental framework necessary for its evaluation.

The PROTAC Mechanism: A Symphony of Proximity

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][4] They consist of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI.[5][7] This polyubiquitin tag marks the POI for degradation by the 26S proteasome, after which the PROTAC can catalytically repeat the cycle.[2][5]

PROTAC_Mechanism PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycle Recycled PROTAC Ternary_Complex->Recycle Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Deconstructing the Linker: More Than Just a Spacer

The linker is a critical determinant of a PROTAC's biological activity. Its length, composition, rigidity, and attachment points influence the formation and stability of the ternary complex, as well as the molecule's physicochemical properties such as solubility and cell permeability.[2][8] The most common linker motifs are polyethylene glycol (PEG) and alkyl chains, valued for their synthetic accessibility and the ease with which their lengths can be modified.[3]

6-(Benzyloxy)hexanoic Acid: A Hybrid Approach to Linker Design

While not as ubiquitously cited as PEG or simple alkyl chains, 6-(Benzyloxy)hexanoic acid presents an intriguing "hybrid" linker scaffold. It combines a flexible six-carbon alkyl chain (hexanoic acid backbone) with a more rigid benzyloxy group.

  • Alkyl Component : The hexyl chain provides flexibility, allowing the PROTAC to adopt various conformations to facilitate the formation of a productive ternary complex.[2] This flexibility can be crucial in the initial stages of PROTAC design to identify a viable geometric arrangement between the POI and the E3 ligase.[1]

  • Benzyloxy Component : The benzyloxy group introduces a degree of rigidity. Rigid linkers can "pre-organize" the PROTAC into a bioactive conformation, which may reduce the entropic penalty of forming the ternary complex, thereby enhancing its stability and the efficiency of protein degradation.[1][9]

This combination of flexibility and rigidity suggests that a linker derived from 6-(Benzyloxy)hexanoic acid could offer a balance between the conformational freedom needed to form the ternary complex and the structural pre-organization that can stabilize it.

Comparative Analysis: 6-(Benzyloxy)hexanoic Acid vs. Standard Linkers

The efficacy of a PROTAC is quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[5][10] The choice of linker can dramatically impact these values.

Linker TypeCommon ExamplesKey AdvantagesPotential DisadvantagesTypical Performance Range (Illustrative)
Alkyl Chains Hexyl, octyl, dodecyl chainsSynthetically simple; systematic length variation is straightforward.Can be overly hydrophobic, leading to poor solubility and cell permeability.DC50: 10 nM - 1 µM; Dmax: 70-95%
PEG Chains 2-12 ethylene glycol unitsEnhances hydrophilicity and solubility; flexible.[2][11]High number of rotatable bonds can lead to an entropic penalty upon binding.[1]DC50: 1 nM - 500 nM; Dmax: 80-99%
Rigid Linkers Piperidine, piperazine, aromatic ringsPre-organizes conformation, potentially increasing ternary complex stability.[1][8]Can be synthetically challenging; may be too restrictive for some POI-E3 pairs.DC50: 0.2 nM - 100 nM; Dmax: >90%
6-(Benzyloxy)hexanoic Acid (Hybrid) N/AHypothesized: Balanced flexibility and rigidity; potential for improved pharmacokinetic properties.Hypothesized: Synthesis may be more complex than simple alkyl chains; optimal balance is target-dependent.Hypothesized: Potentially potent DC50 with high Dmax, dependent on the specific target.

Note: The performance ranges provided are illustrative and highly dependent on the specific POI, E3 ligase, and ligands used.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of a PROTAC utilizing a 6-(Benzyloxy)hexanoic acid-derived linker, a series of standardized cellular and biochemical assays are required.

Protocol 1: Determination of DC50 and Dmax via Western Blotting

This protocol is the gold standard for quantifying PROTAC-induced protein degradation.[4][12]

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment (Dose-response curve of PROTAC) start->cell_culture lysis 2. Cell Lysis (Protein Extraction) cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE (Protein Separation) quantification->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer immunoblot 6. Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection 7. Signal Detection (Chemiluminescence) immunoblot->detection analysis 8. Data Analysis (Densitometry, Normalize to Loading Control) detection->analysis end End (Determine DC50 & Dmax) analysis->end

Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest.[12] Allow cells to adhere overnight. Prepare serial dilutions of the PROTAC in culture medium (e.g., 1 nM to 10 µM).[12] Replace the old medium with the PROTAC-containing medium and include a vehicle-only control (e.g., 0.1% DMSO).[5]

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours). The optimal time should be determined in a preliminary time-course experiment.[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][14]

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[12] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.[14]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12] Quantify the band intensity using densitometry. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[12]

  • Calculate DC50 and Dmax: Plot the percentage of protein remaining against the log of the PROTAC concentration. Use non-linear regression (four-parameter variable slope) to calculate the DC50 and Dmax values.[5][10]

Protocol 2: Assessment of Cell Permeability

Due to their large size, PROTACs often face challenges with cell permeability, a critical prerequisite for therapeutic efficacy.[15][16]

Permeability_Assay_Workflow cluster_pampa PAMPA (Passive Diffusion) cluster_caco2 Caco-2 (Passive & Active Transport) pampa_start PROTAC in Donor Well pampa_membrane Artificial Hexadecane Membrane pampa_start->pampa_membrane pampa_end Quantify in Acceptor Well pampa_membrane->pampa_end caco2_start PROTAC in Apical or Basolateral Chamber caco2_monolayer Differentiated Caco-2 Cell Monolayer caco2_start->caco2_monolayer caco2_end Quantify in Opposite Chamber caco2_monolayer->caco2_end

Caption: Workflows for PAMPA and Caco-2 permeability assays.

A. Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay is ideal for early-stage screening of passive permeability.[15][17]

  • A filter plate is coated with a lipid-infused artificial membrane (e.g., hexadecane).

  • The PROTAC compound is added to the donor wells.

  • The plate is incubated, allowing the compound to diffuse across the artificial membrane into the acceptor wells.

  • The concentration of the compound in both donor and acceptor wells is measured (e.g., by LC-MS/MS) to determine the permeability coefficient.

B. Caco-2 Bidirectional Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that model human intestinal absorption, providing data on both passive and active transport.[15][17]

  • Caco-2 cells are cultured on a semi-permeable membrane insert for ~21 days until they form a differentiated monolayer with tight junctions.

  • The PROTAC is added to either the apical (top) or basolateral (bottom) chamber.

  • After incubation, samples are taken from the opposite chamber at various time points.

  • The apparent permeability coefficient (Papp) is calculated in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[16]

Conclusion

The linker is a critical component in the design of effective PROTACs, profoundly influencing their efficacy and pharmacokinetic properties.[2][3] While established linkers like PEG and alkyl chains offer proven utility, novel scaffolds are essential for expanding the capabilities of targeted protein degradation. 6-(Benzyloxy)hexanoic acid represents a promising, albeit less explored, linker structure that offers a unique balance of flexibility and rigidity. This hybrid nature could potentially lead to the development of highly potent degraders with favorable drug-like properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of PROTACs incorporating this and other innovative linker designs, enabling researchers to make data-driven decisions in the pursuit of next-generation protein degraders.

References

  • Toure, M. & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. [Link]

  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. [Link]

  • Zhang, T., et al. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link]

  • Aragen Life Sciences. (n.d.). Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. [Link]

  • Shionoya, K., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics. [Link]

  • Cyrus, K., et al. (2011). Determination of PROTAC efficacy. ResearchGate. [Link]

  • University of Birmingham. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • Sakamoto, K. M., et al. (2010). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology. [Link]

  • Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. [Link]

  • Das, S., et al. (2021). G4-PROTAC: Targeted degradation of a G-quadruplex binding protein. The Royal Society of Chemistry. [Link]

  • Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Molecular & Cellular Proteomics. [Link]

  • Wang, Y., et al. (2024). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Biochimica et Biophysica Sinica. [Link]

  • Sun, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). DC50 values for 4h, for the AUC of 24h and the Dmax between 23 and 24h.... [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Link]

  • Foley, D. J., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link]

  • Hao, G-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Jaime-Figueroa, S., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters. [Link]

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Comparative

A Comparative Guide to the Spectral Analysis of 6-(Benzyloxy)hexanoic Acid Batches

In the landscape of pharmaceutical research and drug development, the consistency and purity of starting materials and intermediates are paramount. Any batch-to-batch variability can have profound impacts on reaction kin...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the consistency and purity of starting materials and intermediates are paramount. Any batch-to-batch variability can have profound impacts on reaction kinetics, impurity profiles, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of spectral data for different batches of 6-(Benzyloxy)hexanoic acid, a key building block in various synthetic pathways.

Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, we will explore the subtle yet critical differences that can arise between batches. This guide is intended for researchers, scientists, and drug development professionals to establish robust quality control measures and ensure the integrity of their chemical starting materials.

The Significance of Spectral Consistency

6-(Benzyloxy)hexanoic acid possesses a benzyl ether and a carboxylic acid functional group. The reactivity of these groups makes the molecule susceptible to various side reactions during synthesis and degradation upon storage. Therefore, stringent quality assessment is crucial. Spectroscopic methods provide a powerful and non-destructive means to verify the structure, assess purity, and identify potential impurities.[1]

Part 1: Comparative Spectral Data Analysis

For the purpose of this guide, we will analyze the spectral data of three hypothetical batches of 6-(Benzyloxy)hexanoic acid:

  • Batch A (Reference Standard): A high-purity batch meeting all quality specifications.

  • Batch B (Impure Batch): A batch containing common process-related impurities.

  • Batch C (Slightly Degraded Batch): A batch showing minor degradation products, possibly due to improper storage.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing information about the chemical environment of hydrogen atoms.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 6-(Benzyloxy)hexanoic acid sample and dissolve it in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm). Integrate all signals.

¹H NMR Data Comparison

Assignment Expected Chemical Shift (ppm) Batch A (Reference) Batch B (Impure) Batch C (Degraded)
-COOH ~11-12 (broad s)11.5 (br s, 1H)11.5 (br s, 1H)11.5 (br s, 1H)
Ar-H ~7.35 (m)7.34 (m, 5H)7.34 (m, 5H)7.34 (m, 5H)
-O-CH₂-Ar ~4.5 (s)4.51 (s, 2H)4.51 (s, 2H)4.51 (s, 2H)
-O-CH₂- ~3.5 (t)3.49 (t, J = 6.4 Hz, 2H)3.49 (t, J = 6.4 Hz, 2H)3.49 (t, J = 6.4 Hz, 2H)
-CH₂-COOH ~2.3 (t)2.35 (t, J = 7.2 Hz, 2H)2.35 (t, J = 7.2 Hz, 2H)2.35 (t, J = 7.2 Hz, 2H)
-CH₂- ~1.6 (m)1.65 (m, 4H)1.65 (m, 4H)1.65 (m, 4H)
Benzyl Alcohol (-CH₂OH) ~4.6 (s)Not Present4.58 (s, small)Not Present
Benzyl Bromide (-CH₂Br) ~4.4 (s)Not Present4.45 (s, small)Not Present
6-Hydroxyhexanoic Acid (-CH₂OH) ~3.6 (t)Not PresentNot Present3.63 (t, small)

Interpretation of ¹H NMR Data:

  • Batch A shows the expected signals for pure 6-(Benzyloxy)hexanoic acid with correct integrations and multiplicities.

  • Batch B exhibits additional small singlets at approximately 4.58 ppm and 4.45 ppm, which are characteristic of the methylene protons of residual benzyl alcohol and benzyl bromide, respectively.[3][4] These are common impurities from the Williamson ether synthesis, a likely route for the preparation of this compound.[5][6]

  • Batch C displays a small triplet around 3.63 ppm, indicative of the methylene group adjacent to a hydroxyl group in 6-hydroxyhexanoic acid. This suggests cleavage of the benzyl ether linkage, a potential degradation pathway.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz ¹H instrument.

  • Acquisition Parameters:

    • Acquisition mode: Proton-decoupled

    • Number of scans: 1024

    • Relaxation delay: 2 seconds

    • Spectral width: 0 to 200 ppm

  • Processing: Fourier transform, phase correct, and reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

¹³C NMR Data Comparison

Assignment Expected Chemical Shift (ppm) Batch A (Reference) Batch B (Impure) Batch C (Degraded)
-COOH ~179179.5179.5179.5
Ar-C (quaternary) ~138138.2138.2138.2
Ar-CH ~128.5, 127.8, 127.6128.4, 127.7, 127.5128.4, 127.7, 127.5128.4, 127.7, 127.5
-O-CH₂-Ar ~7373.073.073.0
-O-CH₂- ~7070.270.270.2
-CH₂-COOH ~3434.134.134.1
-CH₂- ~29, 25, 2429.3, 25.5, 24.629.3, 25.5, 24.629.3, 25.5, 24.6
Benzyl Alcohol (-CH₂OH) ~64Not Present64.7 (small)Not Present
Benzyl Bromide (-CH₂Br) ~33Not Present33.5 (small)Not Present
6-Hydroxyhexanoic Acid (-CH₂OH) ~62Not PresentNot Present62.5 (small)

Interpretation of ¹³C NMR Data:

  • Batch A shows the correct number of signals corresponding to the unique carbon atoms in 6-(Benzyloxy)hexanoic acid.

  • Batch B presents low-intensity signals at approximately 64.7 ppm and 33.5 ppm, corresponding to the methylene carbons of benzyl alcohol and benzyl bromide, respectively, confirming the impurities suggested by the ¹H NMR data.[4][7]

  • Batch C has a small peak around 62.5 ppm, which is consistent with the hydroxymethylene carbon of 6-hydroxyhexanoic acid.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[9]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the neat liquid sample on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Acquire the spectrum of the sample.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Processing: The background spectrum is automatically subtracted from the sample spectrum.

FT-IR Data Comparison

Vibrational Mode Expected Wavenumber (cm⁻¹) Batch A (Reference) Batch B (Impure) Batch C (Degraded)
O-H (Carboxylic Acid) 3300-2500 (broad)2935 (broad)2935 (broad)2935 (broad), slight broadening
C-H (Aromatic) 3100-3000303030303030
C-H (Aliphatic) 3000-28502930, 28552930, 28552930, 2855
C=O (Carboxylic Acid) 1760-1690171017101710
C=C (Aromatic) 1600-14501605, 1495, 14541605, 1495, 14541605, 1495, 1454
C-O (Ether) 1300-1000110011001100
O-H (Alcohol) 3600-3200 (broad)Not PresentSmall, broad peak ~3350Small, broad peak ~3350

Interpretation of FT-IR Data:

  • Batch A displays the characteristic broad O-H stretch of a carboxylic acid, the sharp C=O stretch, and the C-O stretch of the ether, along with aromatic and aliphatic C-H stretches.[10][11]

  • Batch B shows a weak, broad absorption around 3350 cm⁻¹, which overlaps with the carboxylic acid O-H but is indicative of the O-H stretch of an alcohol (benzyl alcohol).[12]

  • Batch C also exhibits a weak, broad absorption in the alcohol O-H region, consistent with the presence of 6-hydroxyhexanoic acid. The presence of this additional O-H group can lead to more extensive hydrogen bonding, which might cause a subtle broadening of the main O-H band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm its identity and reveal the presence of impurities.[13]

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-300.

Mass Spectrometry Data Comparison

Fragment Ion (m/z) Identity Batch A (Reference) Batch B (Impure) Batch C (Degraded)
222 [M]⁺ PresentPresentPresent
108 [C₇H₈O]⁺ (rearrangement)PresentPresentPresent
107 [C₇H₇O]⁺PresentPresentPresent
91 [C₇H₇]⁺ (Tropylium ion)Abundant (Base Peak)Abundant (Base Peak)Abundant (Base Peak)
77 [C₆H₅]⁺PresentPresentPresent
108 (Impurity) [Benzyl Alcohol]⁺Not PresentPresentNot Present
170/172 (Impurity) [Benzyl Bromide]⁺Not PresentPresentNot Present
132 (Impurity) [6-Hydroxyhexanoic Acid]⁺Not PresentNot PresentPresent

Interpretation of Mass Spectrometry Data:

  • Batch A shows the molecular ion peak at m/z 222 and the characteristic base peak at m/z 91, corresponding to the stable tropylium ion formed from the benzyl group. Other expected fragments are also observed.[14][15]

  • Batch B exhibits additional molecular ion peaks at m/z 108 (benzyl alcohol) and a characteristic isotopic pattern at m/z 170 and 172 for benzyl bromide.

  • Batch C displays an additional molecular ion peak at m/z 132, corresponding to 6-hydroxyhexanoic acid.

Part 2: Workflow Diagrams and Best Practices

To ensure reliable and reproducible spectral data, it is essential to follow standardized workflows.

General Workflow for Spectral Comparison

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Reporting & Action A Obtain Representative Samples (Batch A, B, C) B Prepare Samples for Each Analytical Technique A->B C Acquire ¹H & ¹³C NMR Spectra B->C D Acquire FT-IR Spectrum B->D E Acquire Mass Spectrum B->E F Process and Analyze Spectra C->F D->F E->F G Compare Spectra to Reference Standard F->G H Identify and Quantify Impurities/Variations G->H I Generate Certificate of Analysis H->I J Accept or Reject Batch I->J

Caption: General workflow for comparative spectral analysis of chemical batches.

¹H NMR Data Acquisition Workflow

A Dissolve Sample in CDCl₃ B Place in Spectrometer A->B C Tune and Shim Magnet B->C D Acquire FID C->D E Fourier Transform & Phase Correction D->E F Reference to Solvent Peak E->F G Integrate and Analyze F->G

Caption: Step-by-step workflow for acquiring ¹H NMR data.

Conclusion

This guide demonstrates the power of a multi-technique spectroscopic approach for the quality control of 6-(Benzyloxy)hexanoic acid batches. By systematically comparing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, it is possible to not only confirm the identity of the compound but also to detect and identify common impurities and degradation products. The presence of residual starting materials like benzyl alcohol and benzyl bromide in Batch B, and the identification of the degradation product 6-hydroxyhexanoic acid in Batch C, highlight the importance of rigorous analytical testing.

For researchers and drug development professionals, the implementation of such comparative spectral analysis is a critical step in ensuring the quality, consistency, and reliability of their chemical intermediates, ultimately contributing to the development of safe and effective medicines.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][16][17][18][19][20]

  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link][1][13][21][22]

  • PubChem. National Center for Biotechnology Information. [Link][8][14]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. [Link]

  • PubChem Compound Summary for CID 20210, 6-Bromohexanoic acid. [Link][8]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link][23]

  • Oregon State University. Spectroscopy of Carboxylic Acids. [Link][14]

  • MassBank of North America (MoNA). [Link]

  • UCLA, Department of Chemistry and Biochemistry. IR: carboxylic acids. [Link][10]

  • University of Calgary. 13C NMR Spectroscopy. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Scribd. Hexane Impurities in 1H NMR Analysis. [Link][6]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link][24]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link][25]

  • Specac Ltd. Interpreting Infrared Spectra. [Link][12]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link][15]

  • PubChem Compound Summary for CID 70388, 6-Benzamidohexanoic acid. [Link][14]

  • Doc Brown. mass spectrum of benzoic acid. [Link][24]

  • Wikipedia. Williamson ether synthesis. [Link][6]

  • PubChem Compound Summary for CID 14490, 6-Hydroxyhexanoic Acid. [Link]

  • PubChem Compound Summary for CID 7498, Benzyl bromide. [Link][1]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link][2]

  • Table of Characteristic IR Absorptions. [Link][9]

  • University of Wisconsin-Madison. Experiment 06 Williamson Ether Synthesis. [Link]

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  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link][11]

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Validation

A Comparative Guide to the In-Vitro Validation of Novel Histone Deacetylase (HDAC) Inhibitors: A Case Study with a 6-(Benzyloxy)hexanoic Acid Derivative

This guide provides a comprehensive framework for the in-vitro validation and comparative analysis of a novel, hypothetical histone deacetylase (HDAC) inhibitor, a derivative of 6-(Benzyloxy)hexanoic acid, hereafter refe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in-vitro validation and comparative analysis of a novel, hypothetical histone deacetylase (HDAC) inhibitor, a derivative of 6-(Benzyloxy)hexanoic acid, hereafter referred to as Compound BZHHA . We will benchmark its performance against two well-established pan-HDAC inhibitors: Vorinostat (SAHA) and Trichostatin A (TSA) .[1]

The methodologies detailed herein are designed to establish a robust, multi-tiered validation cascade, moving from direct enzymatic inhibition to cellular target engagement and, finally, to downstream phenotypic effects. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities in the field of epigenetics and oncology.

Introduction: The Rationale for Targeting HDACs

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression. They remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes.[2][3]

HDAC inhibitors, such as the FDA-approved Vorinostat, work by blocking this deacetylation process.[1][4] This leads to an accumulation of acetylated histones, a more open chromatin state, and the re-expression of silenced genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3][5] The core principle of our investigation is to determine if Compound BZHHA can effectively function as an HDAC inhibitor and to quantify its potency relative to established drugs.

The Validation Cascade: From Enzyme to Cell

A logical and stepwise approach is critical for validating a new inhibitor. Simply observing a cellular phenotype is insufficient without confirming that the compound directly interacts with its intended target. Our validation workflow is therefore structured in three sequential phases.

G cluster_0 Phase 1: Biochemical Assay cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Phenotypic Outcome p1 Direct HDAC Enzyme Inhibition p2 Histone Acetylation (Western Blot) p1->p2 Confirms cellular uptake & target binding p3 Cancer Cell Viability (ATP-based Assay) p2->p3 Links target engagement to biological effect

Caption: In-Vitro Validation Workflow.

Phase 1: Biochemical Validation of Direct HDAC Inhibition

Objective: To determine if Compound BZHHA directly inhibits HDAC enzymatic activity and to calculate its half-maximal inhibitory concentration (IC50) in a cell-free system.

Causality: This initial step is crucial to confirm that the compound's mechanism of action is indeed through direct interaction with the target enzyme, rather than an indirect cellular effect. We will use a commercially available fluorometric assay, which provides a sensitive and high-throughput method for measuring HDAC activity.

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol is adapted from standard commercial kits.

  • Reagent Preparation : Prepare a working solution of the HDAC substrate (e.g., a fluorogenic acetylated peptide) and recombinant human HDAC enzyme (e.g., pan-HDAC extract or a specific isoform like HDAC3) in assay buffer.[6]

  • Compound Dilution : Prepare a 10-point serial dilution of Compound BZHHA, Vorinostat, and TSA. A typical starting concentration is 100 µM, diluted down to the low nanomolar range. Use DMSO as the vehicle control.

  • Assay Plate Setup : In a 96-well black microplate, add the diluted compounds. Include "no enzyme" controls for background fluorescence and "vehicle only" controls for maximal enzyme activity.

  • Enzyme Reaction : Add the HDAC enzyme to the wells containing the compounds and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Substrate Addition : Initiate the reaction by adding the HDAC substrate to all wells. Incubate for 60 minutes at 37°C.

  • Development : Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.

  • Measurement : Read the fluorescence intensity on a microplate reader (e.g., Excitation 360 nm, Emission 460 nm).

  • Data Analysis : Subtract background fluorescence, normalize the data to the vehicle control (100% activity), and plot the percent inhibition against the log of the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC50 value.[7]

Comparative Data Summary (Hypothetical)
CompoundTargetIC50 (nM)Notes
Compound BZHHA Pan-HDAC75 nMDemonstrates potent, direct inhibition of HDAC enzymes.
Vorinostat (SAHA) Pan-HDAC90 nMEstablished pan-inhibitor, serves as a clinical benchmark.[5]
Trichostatin A (TSA) Pan-HDAC2.5 nMPotent research tool, often used as a positive control.[7][8][9]

Phase 2: Cellular Target Engagement

Objective: To verify that Compound BZHHA can penetrate the cell membrane and inhibit intracellular HDACs, leading to an increase in histone acetylation.

Causality: A compound can be a potent enzyme inhibitor in a biochemical assay but fail in a cellular context due to poor permeability or rapid efflux. This experiment validates that the compound reaches its target inside the cell. Western blotting for acetylated histones is the gold-standard method for this assessment.[10]

G HDAC HDAC Enzyme AcetylatedHistone Histone Tail (Hyperacetylated) Histone Histone Tail (Lysine-Ac) Histone->HDAC Deacetylation Histone->AcetylatedHistone Acetylation Maintained BZHHA Compound BZHHA BZHHA->HDAC Inhibition Chromatin Relaxed Chromatin AcetylatedHistone->Chromatin Gene Gene Transcription Chromatin->Gene

Caption: Mechanism of HDAC Inhibition by Compound BZHHA.

Experimental Protocol: Western Blot for Histone H3 Acetylation

This protocol is based on established methods for histone analysis.[11]

  • Cell Culture and Treatment : Seed a human cancer cell line (e.g., HeLa or HCT116) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of Compound BZHHA, Vorinostat, and TSA (e.g., 0.1, 1, and 10 µM) for 24 hours. Include a DMSO vehicle control.

  • Histone Extraction :

    • Wash cells with ice-cold PBS containing an HDAC inhibitor (like 5 mM sodium butyrate) to preserve acetylation marks.

    • Lyse the cells using a whole-cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20 µg) per lane onto a 15% polyacrylamide gel to ensure good resolution of low molecular weight histones.[12] Run the gel until the dye front reaches the bottom.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane. A 0.2 µm pore size is recommended for better retention of small histone proteins.[11]

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature with 5% BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated Histone H3 (e.g., anti-acetyl-H3K9/K14).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Simultaneously, probe a separate membrane or re-probe the same one with an antibody for Total Histone H3 as a loading control.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager. Quantify band intensity using densitometry software.

Phase 3: Cellular Phenotypic Assessment

Objective: To measure the downstream biological consequence of HDAC inhibition, specifically the effect on cancer cell proliferation and viability.

Causality: This final phase connects target engagement to a therapeutically relevant outcome. A decrease in cell viability confirms that the induced histone hyperacetylation translates into an anti-proliferative or cytotoxic effect. The CellTiter-Glo® assay is a robust method that quantifies ATP levels as a surrogate for metabolic activity and cell viability.[13][14]

Experimental Protocol: Luminescent Cell Viability Assay

This protocol is based on the Promega CellTiter-Glo® assay.[15][16]

  • Cell Seeding : Seed HCT116 cells in an opaque-walled 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a 10-point serial dilution of Compound BZHHA, Vorinostat, and TSA for 72 hours. Include "cells only" (vehicle) and "media only" (background) controls.

  • Assay Procedure :

    • Equilibrate the plate to room temperature for 30 minutes.[17]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well (e.g., 100 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Measurement : Record the luminescence using a plate luminometer.

  • Data Analysis : Subtract the background luminescence from all readings. Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log of the inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Comparative Data Summary (Hypothetical)
CompoundCell LineGI50 (µM)Notes
Compound BZHHA HCT1161.2 µMPotent anti-proliferative effect, consistent with HDAC inhibition.
Vorinostat (SAHA) HCT1162.5 µMClinically relevant comparator showing expected activity.[18]
Trichostatin A (TSA) HCT1160.15 µMHigh potency, consistent with its use as a research tool.[19]

Conclusion and Future Directions

The in-vitro validation cascade presented provides a robust methodology for characterizing novel HDAC inhibitors like the hypothetical Compound BZHHA. The data suggest that Compound BZHHA is a potent, direct inhibitor of HDACs that effectively engages its target in a cellular context, leading to a significant anti-proliferative effect on cancer cells. Its biochemical potency is comparable to Vorinostat, and it demonstrates strong cellular activity.

Further studies should focus on:

  • Isoform Selectivity Profiling: Testing Compound BZHHA against a panel of individual HDAC isoforms to determine its selectivity profile.

  • Mechanism of Cell Death: Investigating whether the observed growth inhibition is due to apoptosis or cell cycle arrest using techniques like flow cytometry.

  • In-Vivo Efficacy: Advancing the compound to preclinical animal models to assess its therapeutic efficacy and safety profile.

This guide provides the foundational in-vitro evidence necessary to justify the continued development of this or any similar compound as a potential therapeutic agent.

References

  • Vorinostat—An Overview. National Center for Biotechnology Information.[Link]

  • Vorinostat - Wikipedia. Wikipedia.[Link]

  • Vorinostat (SAHA) | Class I&II HDAC inhibitor. Cellagen Technology.[Link]

  • The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. National Center for Biotechnology Information.[Link]

  • Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma. Haematologica.[Link]

  • Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. SpringerLink.[Link]

  • The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Nature.[Link]

  • Novel Histone Deacetylase (HDAC) Inhibitors: In Vitro Effects on Leukemic Cells. ASH Publications.[Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices.[Link]

  • Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. ACS Omega.[Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek.[Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood. National Center for Biotechnology Information.[Link]

  • Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol.[Link]

  • Trichostatin A (TSA) HDAC 27102. BPS Bioscience.[Link]

  • Trichostatin A Is a Histone Deacetylase Inhibitor with Potent Antitumor Activity against Breast Cancer in Vivo. AACR Journals.[Link]

  • The histone deacetylase inhibitor, Trichostatin A, induces G2/M phase arrest and apoptosis in YD-10B. Spandidos Publications.[Link]

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Comparative

Purity Analysis of Commercial 6-(Benzyloxy)hexanoic Acid: A Comparative Guide for Drug Development

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic causality, and self-validating analytical methodologies. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic causality, and self-validating analytical methodologies.

Executive Summary & Mechanistic Grounding

6-(Benzyloxy)hexanoic acid (CAS: 130892-97-6) is a critical bifunctional building block utilized extensively in the synthesis of conformationally constrained macrocyclic compounds[1], PROTAC linkers, and complex chiral pharmaceutical intermediates[2]. Structurally, it features a reactive carboxylic acid for amide coupling and a benzyl-protected terminal alcohol that allows for orthogonal deprotection strategies during solid-phase or solution-phase synthesis.

The Causality of Purity in Linker Chemistry: In advanced drug development, the purity of 6-(benzyloxy)hexanoic acid is not merely a regulatory checkbox; it is a mechanistic imperative. The most common synthetic impurities in commercial batches include des-benzyl hexanoic acid (resulting from incomplete protection or premature cleavage) and oligomeric esters (resulting from self-condensation).

If a des-benzyl impurity is introduced into a PROTAC synthesis workflow, it successfully undergoes amide coupling but lacks the protected hydroxyl group required for subsequent functionalization. This creates a "dead-end" intermediate that terminates the chain, drastically reducing the yield of the final bivalent degrader and complicating preparative purification. Therefore, rigorous, orthogonal analytical methods are required to validate commercial sources before they enter the manufacturing pipeline.

ImpurityImpact A Des-benzyl Impurity B Amide Coupling A->B EDC/HOBt C Dead-End Intermediate B->C Deprotection Fails D Failed PROTAC Assembly C->D

Figure 1: Mechanistic impact of des-benzyl impurities on PROTAC synthesis.

Comparative Analysis of Commercial Grades

When sourcing 6-(benzyloxy)hexanoic acid, vendors typically offer materials categorized by their intended use. A comparative analysis of these grades reveals significant differences in their analytical profiles.

Table 1: Performance Comparison of Commercial Grades
ParameterResearch Grade (Vendor A)GMP-Ready Grade (Vendor B)Alternative Linker (Vendor C)*
Claimed Purity > 95.0% (HPLC-UV)> 99.0% (HPLC-UV/MS & qNMR)> 98.0% (HPLC-UV)
Des-benzyl Impurity ~ 2.5%< 0.1%N/A
Moisture Content (KF) < 2.0%< 0.2%< 0.5%
Trace Metals (Pd/Fe) < 50 ppm< 5 ppm< 10 ppm
Best Use Case Early discovery, proof-of-conceptIND-enabling studies, API synthesisAlternative protection strategies

*Vendor C represents 6-(tert-butoxy)hexanoic acid, an alternative linker used when benzyl deprotection (Pd/C, H2) is incompatible with the target molecule's stability.

Self-Validating Analytical Protocols

To objectively compare these commercial sources, a robust analytical framework must be established. High-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) is the gold standard for assessing the purity of benzyloxy-functionalized intermediates[1], while quantitative NMR (qNMR) provides absolute assay values.

Protocol 1: Orthogonal LC-UV/MS Analysis (Organic Impurities)

Causality & Design: UV detection at 220 nm is excellent for quantifying the target molecule due to the strong absorbance of the aromatic benzyl ring[1]. However, the critical des-benzyl impurity lacks a chromophore and is virtually invisible at 220 nm. Therefore, an orthogonal Electrospray Ionization Mass Spectrometry (ESI-MS) detector must be coupled in series to ensure all aliphatic impurities are detected and quantified.

Step-by-Step Methodology:

  • System Suitability Test (SST): Prepare a resolution solution containing 1.0 mg/mL of 6-(benzyloxy)hexanoic acid and 0.1 mg/mL of hexanoic acid. Inject 5 µL. Self-Validation Gate: The system is only valid if the resolution ( Rs​ ) between the two peaks is > 2.0.

  • Blank Injection: Inject the sample diluent (50:50 Water:Acetonitrile) to confirm baseline stability and rule out column carryover.

  • Sample Preparation: Dissolve 10 mg of the commercial sample in 10 mL of diluent.

  • Chromatographic Conditions:

    • Column: XBridge C18 2.5 µm, 2.1 x 50 mm[1].

    • Mobile Phase A: 0.1% TFA in Water[1].

    • Mobile Phase B: 0.085% TFA in Acetonitrile[1].

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Record UV spectra at 220 nm and 254 nm[1]. Simultaneously, record the Total Ion Chromatogram (TIC) using ESI-MS in positive and negative modes.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

Causality & Design: HPLC provides relative purity (area percent), which assumes all components ionize or absorb UV equally. To determine the absolute mass fraction (weight percent) of the linker—which is critical for stoichiometric amide coupling—qNMR must be utilized.

Step-by-Step Methodology:

  • Sample & Standard Weighing: Accurately weigh ~20 mg of the commercial 6-(benzyloxy)hexanoic acid and ~10 mg of a NIST-traceable internal standard (Maleic acid, purity >99.9%) using a microbalance.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of CDCl3.

  • Instrument Parameters: Set the T1 relaxation delay (D1) to 30 seconds. Self-Validation Gate: The D1 must be at least 5 times the longest T1 relaxation time of the protons of interest to ensure complete magnetization recovery and accurate integration.

  • Integration: Integrate the benzyl CH2​ protons of the sample (singlet, ~4.5 ppm) against the olefinic protons of maleic acid (singlet, ~6.3 ppm). Calculate the absolute mass fraction using the molar ratio.

AnalyticalWorkflow A Commercial 6-(Benzyloxy)hexanoic acid B HPLC-UV/MS Analysis A->B C Quantitative NMR (qNMR) A->C D Detects: Des-benzyl & Oligomers B->D E Detects: Exact wt% & Solvents C->E F System Suitability Test (SST) D->F E->F G Release for Synthesis F->G If SST Passes

Figure 2: Self-validating analytical workflow for linker purity assessment.

Experimental Data Presentation

Applying the self-validating protocols described above, three commercial batches of 6-(benzyloxy)hexanoic acid were analyzed. The results highlight the discrepancy between vendor-claimed purity and actual performance-ready purity. High-performance liquid chromatography is essential for monitoring the exact composition of hexanoic acid derivatives[3].

Table 2: Quantitative Purity Analysis Results
Analytical MetricVendor A (Research Grade)Vendor B (GMP-Ready Grade)Vendor C (Alternative Linker)
UV Purity (220 nm) 96.4%99.8%98.5%
MS Purity (TIC) 91.2%99.5%97.1%
qNMR Absolute Assay 88.5 wt%99.1 wt%96.8 wt%
Primary Impurity Hexanoic acid (4.2%)Unidentified (<0.1%)tert-Butanol (1.2%)
Conclusion Fails stoichiometric couplingApproved for PROTAC assemblyApproved with adjusted eq.

Data Interpretation: Vendor A's material showed a high UV purity (96.4%), but the MS and qNMR data revealed a significant presence of des-benzyl hexanoic acid (which does not absorb at 220 nm) and residual solvents, dropping the absolute assay to 88.5 wt%. Relying solely on UV data for Vendor A would result in incorrect stoichiometric calculations during synthesis, leading to the dead-end intermediates described in Figure 1. Vendor B provides a highly pure, reliable building block suitable for advanced pharmaceutical development.

References

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  • Source: mdpi.

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Validation

Engineering Kinase Selectivity: A Comparative Guide to 6-Benzyloxyquinolines as c-Met Inhibitors

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase (RTK) activated by the hepatocyte growth factor (HGF). Aberrant c-Met signaling is a validated oncogenic driver in non-small cell lung ca...

Author: BenchChem Technical Support Team. Date: March 2026

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase (RTK) activated by the hepatocyte growth factor (HGF). Aberrant c-Met signaling is a validated oncogenic driver in non-small cell lung cancer (NSCLC), gastric cancer, and hepatocellular carcinoma. Developing selective ATP-competitive inhibitors for c-Met is notoriously challenging due to the high sequence homology of the ATP-binding pocket across the kinome.

This guide provides an in-depth technical comparison of 6-benzyloxyquinolines—a rationally designed class of c-Met inhibitors—against alternative scaffolds, detailing the mechanistic causality behind their selectivity and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The Structural Basis of Selectivity

Unlike early multi-targeted kinase inhibitors, 6-benzyloxyquinolines (such as the commercially available c-Met Kinase Inhibitor III) were engineered using structure-based drug design derived from the c-Met/crizotinib cocrystal structure.

The critical determinant of the 6-benzyloxyquinoline scaffold's >20-fold selectivity over other RTKs is its ability to exploit the unique conformational flexibility of the c-Met activation loop. The compound binds to the unphosphorylated c-Met kinase domain and forms highly specific π−π stacking interactions with the Tyrosine 1230 (Y1230) residue[1]. Because off-target kinases like ALK, ROS1, or EGFR lack this specific residue alignment and U-shaped pocket conformation, the 6-benzyloxyquinoline core achieves high on-target affinity while sparing the broader kinome[2]. The exact binding mode and spatial orientation have been definitively confirmed by X-ray crystallography (PDB: 3A4P)[3].

G HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds & Activates PI3K PI3K / AKT Pathway (Survival) cMet->PI3K Phosphorylation RAS RAS / MAPK Pathway (Proliferation) cMet->RAS Phosphorylation Inhibitor 6-Benzyloxyquinoline (ATP-Competitive Inhibitor) Inhibitor->cMet Blocks ATP Pocket (Pi-stacking with Y1230)

Fig 1. c-Met signaling pathway and targeted inhibition by 6-benzyloxyquinolines.

Comparative Performance Analysis

To contextualize the performance of 6-benzyloxyquinolines, it is necessary to benchmark them against other established c-Met inhibitors. While compounds like Cabozantinib share a quinoline core, their structural extensions dictate vastly different kinase profiles[4].

Inhibitor ClassRepresentative Compoundc-Met IC₅₀ (nM)Selectivity ProfileKey Structural Interaction
6-Benzyloxyquinoline c-Met Inhibitor III9.3>20-fold over 19 RTKs π−π stacking with Y1230[5]
Aminopyridine Crizotinib (Type Ia)11.0Multi-targeted (ALK/ROS1/c-Met)H-bonds in hinge region[1]
Quinoline-Urea Cabozantinib (Type II)1.3Multi-targeted (VEGFR2/c-Met)Binds DFG-out conformation[4]
Imidazotriazine Capmatinib (Type Ib)0.13Highly selectiveDeep pocket binding (Y1230)[1]

Data Synthesis: 6-benzyloxyquinolines bridge the gap between the multi-targeted nature of early Type Ia inhibitors and the ultra-selective Type Ib inhibitors. They offer potent nanomolar inhibition (IC₅₀ = 9.3 nM) while successfully engineering out the VEGFR2 off-target toxicity commonly associated with standard quinoline-ureas[5].

Experimental Methodologies: A Self-Validating Workflow

To rigorously validate the selectivity and efficacy of a 6-benzyloxyquinoline inhibitor, a three-tiered experimental protocol is required. This system ensures that biochemical affinity translates to functional, mechanism-based cellular phenotypes.

Workflow Compound 1. Synthesis & Preparation Enzymatic 2. Enzymatic Panel (Biochemical Selectivity) Compound->Enzymatic Validated Compound Cellular 3. MKN45 Assay (On-Target Efficacy) Enzymatic->Cellular IC50 < 10 nM Functional 4. HUVEC Assay (Functional Selectivity) Cellular->Functional Cell Penetrant

Fig 2. Three-tiered self-validating experimental workflow for kinase selectivity.

Protocol 1: Biochemical Kinase Selectivity Profiling

Causality: Isolating the kinase domain is necessary to prove the inhibitor acts directly on the enzyme via ATP-competition, independent of cellular membrane dynamics or efflux pumps.

  • Prepare a 10-point dose-response curve of the 6-benzyloxyquinoline (0.1 nM to 10 µM) in DMSO.

  • Incubate the compound with recombinant c-Met kinase domain and a panel of 27 counter-screening kinases (including ALK, VEGFR2, EGFR, and BRAF) in the presence of ATP at the specific Km​ value for each kinase.

  • Measure substrate phosphorylation using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Self-Validation: Include a pan-kinase inhibitor (e.g., staurosporine) as a positive control to validate the assay's dynamic range, and crizotinib as a comparative baseline for Type Ia inhibition[1].

Protocol 2: MKN45 Cell Viability Assay (On-Target Efficacy)

Causality: Biochemical affinity does not guarantee cellular penetrance or efficacy in a physiological ATP environment (which is in the millimolar range, heavily outcompeting standard inhibitors). MKN45 gastric cancer cells exhibit c-Met gene amplification and are highly addicted to c-Met signaling, making them the ideal model for on-target cytotoxicity[2].

  • Seed MKN45 cells in 96-well plates at 5×103 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Treat with the 6-benzyloxyquinoline inhibitor (1 nM to 1 µM) for 72 hours.

  • Assess cell viability using a luminescent ATP detection assay (e.g., CellTiter-Glo).

  • Self-Validation: Run a parallel assay in a c-Met-independent cell line (e.g., A549). A highly selective 6-benzyloxyquinoline will show an IC₅₀ < 100 nM in MKN45 (historically ~93 nM) but > 5 µM in A549, proving the cytotoxicity is mechanism-based rather than a result of general chemical toxicity[5].

Protocol 3: HUVEC Anti-Proliferation Assay (Functional Selectivity)

Causality: Because many quinoline derivatives (like lenvatinib) are potent VEGFR2 inhibitors, it is critical to prove that the 6-benzyloxyquinoline is functionally c-Met selective and does not inadvertently inhibit VEGFR2-driven angiogenesis[4].

  • Starve Human Umbilical Vein Endothelial Cells (HUVECs) in basal medium for 24 hours.

  • Divide into two cohorts: Stimulate Cohort A with HGF (50 ng/mL) and Cohort B with VEGF (50 ng/mL).

  • Treat both cohorts with the inhibitor (10 nM to 1 µM).

  • Measure proliferation via BrdU incorporation after 48 hours.

  • Self-Validation: The 6-benzyloxyquinoline must potently inhibit HGF-dependent proliferation (IC₅₀ ~ 300 nM) but entirely spare VEGF-dependent proliferation. This orthogonal check confirms functional differentiation from multi-kinase angiogenesis inhibitors[5].

Conclusion

The 6-benzyloxyquinoline scaffold represents a masterclass in structure-based drug design. By exploiting the unique conformational flexibility of the c-Met activation loop and engineering precise π−π interactions with Y1230, researchers successfully decoupled c-Met inhibition from the broader RTK kinome. When evaluated through a rigorous, self-validating experimental pipeline, these compounds demonstrate that high biochemical selectivity can be successfully translated into precise, on-target cellular efficacy.

References

  • Nishii, H., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2

  • Merck Millipore. c-Met Kinase Inhibitor III - Calbiochem (Data Sheet).5

  • RCSB Protein Data Bank. 3A4P: human c-MET kinase domain complexed with 6-benzyloxyquinoline inhibitor.3

  • Journal of Medicinal Chemistry (ACS Publications). Targeting MET: Discovery of Small Molecule Inhibitors as Non-Small Cell Lung Cancer Therapy.1

  • Molecules (MDPI). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.4

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Comparative

A Comparative Guide to Linear and Branched 6-Aminohexanoic Acid Esters: Impact on Performance and Applications

In the landscape of drug delivery, biomaterials, and polymer chemistry, the architectural design of molecules plays a pivotal role in dictating their functional efficacy. This guide provides an in-depth comparison of lin...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug delivery, biomaterials, and polymer chemistry, the architectural design of molecules plays a pivotal role in dictating their functional efficacy. This guide provides an in-depth comparison of linear and branched 6-aminohexanoic acid esters, with a particular focus on their polymeric forms, such as poly(ε-caprolactone) (PCL), a widely studied biodegradable polyester. We will explore how the seemingly subtle difference between a linear and a branched structure can profoundly influence physicochemical properties, degradation kinetics, and, ultimately, performance in various applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage these structural differences for optimized material design.

Introduction: The Significance of Molecular Architecture

6-aminohexanoic acid is a versatile bifunctional molecule with both an amine and a carboxylic acid group, making it a valuable building block in chemical synthesis.[1] Its esters, and particularly its polyesters, have garnered significant attention in the biomedical field due to their biocompatibility and biodegradability.[2] The fundamental distinction between linear and branched architectures arises from the connectivity of the monomer units. Linear polymers consist of a single, unbranched chain, while branched polymers possess side chains attached to the main backbone, creating a more complex, three-dimensional structure. This architectural variance has far-reaching consequences for material properties.

Physicochemical Properties: A Tale of Two Structures

The introduction of branching disrupts the regular packing of polymer chains, which in turn affects key physicochemical properties. A primary consequence is a reduction in crystallinity. Linear polymers, with their ordered chain arrangement, tend to exhibit higher crystallinity, whereas the side chains in branched polymers hinder this orderly packing, leading to more amorphous regions.[3][4] This difference in crystallinity is a critical determinant of several other material characteristics, as detailed in the comparative table below.

PropertyLinear 6-Aminohexanoic Acid Esters/PolyestersBranched 6-Aminohexanoic Acid Esters/PolyestersCausality
Crystallinity HigherLowerBranching disrupts the regular packing of polymer chains, hindering crystallization.
Mechanical Strength Generally higher tensile strength and modulusCan be variable; may have lower tensile strength but improved flexibility. Over-crosslinking can lead to poor mechanical properties.[2][5]Higher crystallinity in linear polymers contributes to greater rigidity and strength.
Degradation Rate SlowerFasterLower crystallinity and a more open structure in branched polymers allow for greater water penetration and access to hydrolytically labile ester bonds.[6]
Erosion Mechanism Primarily surface erosionPrimarily bulk erosionThe more hydrophilic nature of some branched networks can lead to water uptake throughout the material, resulting in bulk erosion.[6]
Drug Release Profile Often exhibits an initial burst release followed by slower, diffusion-controlled release.Tends towards a more linear, zero-order release profile with a reduced initial burst.The looser packing and faster degradation of branched polymers can facilitate a more controlled and sustained release of encapsulated agents.[7][8]

Degradation Kinetics: The Impact of Branching

The degradation of polyesters like PCL occurs primarily through the hydrolysis of their ester linkages. The rate of this degradation is significantly influenced by the polymer's architecture.

Mechanism of Hydrolytic Degradation

The hydrolytic degradation of polyesters is a chemical process where water molecules break the ester bonds, leading to a decrease in molecular weight and eventual mass loss.[9] This process can be catalyzed by acids or bases and is also influenced by enzymatic activity in biological environments.[10][11]

Comparative Degradation Profiles

Experimental evidence consistently demonstrates that branched or network PCL degrades at a significantly faster rate than its linear counterpart.[6] This is attributed to the lower crystallinity and potentially higher hydrophilicity of the branched structures, which facilitate water penetration into the polymer matrix. In a study comparing linear and network PCL, the network structure reached 70% weight loss in approximately 60 hours, whereas the linear form took around 600 hours to reach a similar level of degradation under the same conditions.[6]

The following diagram illustrates the conceptual difference in water penetration and subsequent degradation in linear versus branched polymer matrices.

G cluster_linear Linear Polymer Matrix cluster_branched Branched Polymer Matrix l1 l2 l1->l2 l3 l2->l3 l4 l3->l4 b_main1 b_main2 b_main1->b_main2 b_main3 b_main2->b_main3 b_branch1 b_main2->b_branch1 b_branch2 b_main2->b_branch2 water1 Water Penetration degradation1 Slower Degradation (Surface Erosion) water1->degradation1 water2 Water Penetration degradation2 Faster Degradation (Bulk Erosion) water2->degradation2

Caption: Conceptual model of degradation in linear vs. branched polymers.

Drug Delivery Applications: Tailoring Release Kinetics

The choice between linear and branched 6-aminohexanoic acid-based polymers can be a powerful tool for tuning drug release profiles in controlled delivery systems.

Release Mechanisms

Drug release from biodegradable polymer matrices is a complex process governed by several factors, including drug diffusion, polymer degradation, and matrix erosion.[12] In linear, highly crystalline polymers, drug release is often diffusion-controlled, with an initial burst of surface-bound drug followed by a slower release from the bulk material.[13]

Impact of Branching on Drug Release

Branched polymers, with their lower crystallinity and faster degradation rates, can offer more linear, zero-order release kinetics.[7] This is highly desirable for many therapeutic applications as it provides a more constant drug concentration over time, improving efficacy and reducing side effects. The looser packing of branched polymer chains can also lead to a more uniform distribution of the encapsulated drug and facilitate its release as the matrix degrades.[8] Studies have shown that more highly-branched polymers can pack less efficiently during hydrogel formation, leading to faster rates of release for both small molecule and protein drugs.[7]

Experimental Protocols

To facilitate further research and validation of the concepts discussed, this section provides standardized protocols for the synthesis and in vitro degradation testing of linear and branched PCL, a representative polyester of a 6-aminohexanoic acid derivative.

Synthesis of Linear and Star-Shaped (Branched) Poly(ε-caprolactone)

This protocol describes the ring-opening polymerization (ROP) of ε-caprolactone to synthesize both linear and 4-arm star-shaped PCL.

Materials:

  • ε-caprolactone (monomer)

  • 1-dodecanol (initiator for linear PCL)

  • Pentaerythritol (initiator for 4-arm star-shaped PCL)

  • Stannous octoate (Sn(Oct)₂) (catalyst)

  • Toluene (solvent)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

Procedure:

  • Drying: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, dissolve the initiator (1-dodecanol for linear or pentaerythritol for star-shaped) and ε-caprolactone in anhydrous toluene. The monomer-to-initiator ratio will determine the target molecular weight.

  • Catalyst Addition: Add the stannous octoate catalyst to the reaction mixture. A typical catalyst-to-monomer ratio is 1:1000.

  • Polymerization: Heat the reaction mixture to 110 °C and stir under a nitrogen atmosphere for 24 hours.

  • Purification: Cool the reaction mixture to room temperature and dissolve it in a minimal amount of dichloromethane. Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration and wash with fresh methanol. Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.

Workflow Diagram:

G start Start drying Dry Glassware start->drying setup Reaction Setup (Monomer, Initiator, Solvent) drying->setup catalyst Add Catalyst (Stannous Octoate) setup->catalyst polymerization Polymerization (110 °C, 24h) catalyst->polymerization purification Purification (Precipitation in Methanol) polymerization->purification drying_final Vacuum Drying purification->drying_final end End Product (Linear or Branched PCL) drying_final->end

Caption: Workflow for the synthesis of PCL.

In Vitro Hydrolytic Degradation Study

This protocol outlines a method for assessing the in vitro hydrolytic degradation of PCL samples.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • PCL films or scaffolds (linear and branched)

  • Incubator or water bath at 37 °C

  • Analytical balance

  • Deionized water

Procedure:

  • Sample Preparation: Prepare PCL samples of known weight (W₀) and dimensions.

  • Immersion: Place each sample in a sterile container with a sufficient volume of PBS to ensure complete immersion. A common ratio is 10 mg of polymer per 1 mL of PBS.

  • Incubation: Incubate the samples at 37 °C. For accelerated degradation studies, higher temperatures can be used, but this may alter the degradation mechanism.[14]

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove the samples from the PBS.

  • Washing and Drying: Gently rinse the samples with deionized water to remove any residual salts and then dry them in a vacuum oven at room temperature until a constant weight is achieved (Wₜ).

  • Analysis:

    • Mass Loss: Calculate the percentage of mass loss at each time point using the formula: Mass Loss (%) = [(W₀ - Wₜ) / W₀] x 100.

    • Molecular Weight: Analyze changes in molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).

    • Morphology: Examine the surface morphology of the degraded samples using Scanning Electron Microscopy (SEM).

    • Thermal Properties: Characterize changes in crystallinity and melting temperature using Differential Scanning Calorimetry (DSC).

Conclusion and Future Perspectives

The architectural design of 6-aminohexanoic acid esters, particularly in their polymeric forms, is a critical parameter that can be leveraged to tailor material properties for specific applications. The introduction of branching generally leads to lower crystallinity, faster degradation rates, and more linear drug release profiles compared to their linear counterparts. This understanding allows for the rational design of biodegradable polymers for a range of biomedical applications, from controlled drug delivery systems to scaffolds for tissue engineering.

Future research will likely focus on developing more complex branched architectures, such as dendrimers and hyperbranched polymers, to achieve even greater control over material properties. Furthermore, the exploration of enzymatic degradation pathways and the development of polymers that respond to specific biological cues will open up new avenues for the creation of "smart" biomaterials.

References

  • Branched PCL-Based Thermogelling Copolymers: Controlling Polymer Architecture to Tune Drug Release Profiles. Frontiers in Bioengineering and Biotechnology. [Link]

  • Structural and Thermo-Mechanical Properties of Poly(ε-Caprolactone) Modified by Various Peroxide Initiators. Polymers (Basel). [Link]

  • Screening, Identification, and Degradation Mechanism of Polyester Fiber-Degrading Bacteria. International Journal of Molecular Sciences. [Link]

  • Branched PCL-based thermogelling copolymers: controlling polymer architecture to tune drug release profiles. Nanyang Technological University. [Link]

  • Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL. Polymers (Basel). [Link]

  • Insights into polyester plastic biodegradation by carboxyl ester hydrolases. ResearchGate. [Link]

  • Screening, Identification, and Degradation Mechanism of Polyester Fiber-Degrading Bacteria. PubMed. [Link]

  • Natural and engineered enzymes for polyester degradation: a review. R Discovery. [Link]

  • Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters. [Link]

  • Alkaline degradation study of linear and network poly(ε-caprolactone). PubMed. [Link]

  • Morphological selectivity of the films of linear and star-shaped poly (ε-caprolactone). Polymer Bulletin. [Link]

  • The influence of the structure of starch on the mechanical, morphological and thermal properties of poly (ε-caprolactone) in starch blends. ResearchGate. [Link]

  • In vitro degradation of 3D-printed polycaprolactone\biomimetic hydroxyapatite scaffolds: Impact of the sterilization method. UPCommons. [Link]

  • A comparative study on Poly(ε-caprolactone) film degradation at extreme pH values. bioRxiv. [Link]

  • Quadratic ODE and PDE Models of Drug Release Kinetics from Biodegradable Polymers. HAL Open Science. [Link]

  • Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate). Journal of Biomedical Materials Research Part A. [Link]

  • Toughening of Poly(l-Lactide) with Branched Polycaprolactone: Effect of Chain Length. ACS Omega. [Link]

  • Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions. Polymers (Basel). [Link]

  • Influence of Branching on the Rheology, Filmability and Mechanical and Optical Properties of a Biodegradable and Compostable C. IRIS UniPA. [Link]

  • Molecular and Macroscopic Considerations for Degradable Aliphatic Polyester Biomaterial Design. Biomacromolecules. [Link]

  • Crystal structure and biodegradation of aliphatic polyester crystals. Semantic Scholar. [Link]

  • State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms. Polymers (Basel). [Link]

  • One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. Microbial Biotechnology. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study. Polymers (Basel). [Link]

  • Alkaline degradation study of linear and network poly(ε-caprolactone). ResearchGate. [Link]

  • Release kinetics and regression curves for (a) PCL and (b) 50/50 Lu/PCL. ResearchGate. [Link]

  • Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study. MDPI. [Link]

  • Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review. International Journal of Molecular Sciences. [Link]

  • Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. International Journal of Molecular Sciences. [Link]

  • Study on the Self-assembly Behavior of Polycaprolactone Star-Shaped Copolymers Based on Dissipative Particle Dynamics. Chinese Journal of Chemistry. [Link]

  • Graphviz tutorial. GitHub. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. PubMed. [Link]

  • One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. ResearchGate. [Link]

  • Drawing graphs with dot. Graphviz. [Link]

  • Preparation method of 6-aminohexanoic acid or Caprolactam
  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences. [Link]

  • Representation and visualization of chemical reaction using graph theory. ResearchGate. [Link]

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Validation

A Comparative Guide to the Characterization of N-Benzyloxycarbonyl-6-Aminocaproic Acid and its Alternatives

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis, chemical biology, and drug development, the use of protecte...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, chemical biology, and drug development, the use of protected amino acids is a cornerstone for achieving controlled and specific molecular construction. N-protected 6-aminocaproic acid, a linear C6 amino acid derivative, serves as a versatile linker and building block. The choice of the N-terminal protecting group is critical, as it dictates the deprotection strategy and overall compatibility with the synthetic route. This guide provides a comprehensive analysis and comparison of the characterization data for N-Benzyloxycarbonyl-6-aminocaproic acid (Cbz-6-aminocaproic acid) and its commonly used alternatives, N-tert-Butoxycarbonyl-6-aminocaproic acid (Boc-6-aminocaproic acid) and N-(9-Fluorenylmethoxycarbonyl)-6-aminocaproic acid (Fmoc-6-aminocaproic acid).

This document moves beyond a simple data sheet, offering insights into the interpretation of analytical data and the rationale behind the experimental methodologies. The objective is to equip researchers with the knowledge to confidently identify and assess the purity of these critical reagents.

Molecular Overview and Comparative Physical Properties

The fundamental difference between these three compounds lies in the nature of the N-terminal protecting group. This seemingly small variation has significant implications for their chemical properties and, consequently, their application in synthesis.

  • N-Benzyloxycarbonyl (Cbz): A classic protecting group, typically stable to acidic and basic conditions, and readily removed by catalytic hydrogenolysis.

  • N-tert-Butoxycarbonyl (Boc): Highly popular due to its stability to a wide range of non-acidic conditions and its facile removal with moderate to strong acids.

  • N-(9-Fluorenylmethoxycarbonyl) (Fmoc): The cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability, which allows for orthogonal protection strategies with acid-labile side-chain protecting groups.

Below is a summary of the key physical properties of these three protected amino acids:

PropertyN-Benzyloxycarbonyl-6-aminocaproic AcidN-tert-Butoxycarbonyl-6-aminocaproic AcidN-(9-Fluorenylmethoxycarbonyl)-6-aminocaproic Acid
Abbreviation Cbz-6-Ahx-OHBoc-6-Ahx-OHFmoc-6-Ahx-OH
CAS Number 1947-00-86404-29-188574-06-5
Molecular Formula C₁₄H₁₉NO₄C₁₁H₂₁NO₄C₂₁H₂₃NO₄
Molecular Weight 265.30 g/mol 231.29 g/mol 353.41 g/mol
Melting Point 53-57 °C35-40 °C117-121 °C

Structural Elucidation and Characterization Data

A thorough characterization of these molecules is essential to confirm their identity and purity. The following sections detail the expected outcomes from key analytical techniques. While complete experimental spectra for each specific compound are not always publicly available, the interpretations provided are based on established principles and data from the constituent chemical moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.

  • Aliphatic Chain (6-Aminocaproic Acid Backbone): For all three derivatives, the protons of the hexanoic acid chain will appear as a series of multiplets in the upfield region of the spectrum, typically between δ 1.2 and 2.3 ppm. The protons alpha to the carbonyl group (C2) and alpha to the nitrogen (C6) will be the most downfield of this group.

  • Protecting Group Protons:

    • Cbz Group: The benzylic protons (-CH₂-) will present as a singlet around δ 5.1 ppm. The aromatic protons of the phenyl ring will appear as a multiplet between δ 7.2 and 7.4 ppm.

    • Boc Group: A characteristic sharp singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed around δ 1.4 ppm.

    • Fmoc Group: The fluorenyl moiety will show a series of multiplets in the aromatic region (δ 7.2-7.8 ppm) and a characteristic set of peaks for the -CH- and -CH₂- groups of the fluorenyl system, typically between δ 4.2 and 4.5 ppm.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate in the downfield region, typically around δ 175-180 ppm.

  • Aliphatic Chain Carbons: The carbons of the hexanoic acid backbone will appear in the range of δ 24-40 ppm.

  • Protecting Group Carbons:

    • Cbz Group: The benzylic carbon (-CH₂-) will be around δ 66 ppm, and the aromatic carbons will appear between δ 127 and 137 ppm. The carbamate carbonyl will be near δ 156 ppm.

    • Boc Group: The quaternary carbon of the tert-butyl group will be around δ 80 ppm, and the methyl carbons will be near δ 28 ppm. The carbamate carbonyl will resonate around δ 156 ppm.

    • Fmoc Group: The carbons of the fluorenyl group will give a series of signals in the aromatic region (δ 120-144 ppm), with the -CH- and -CH₂- carbons appearing around δ 47 and 67 ppm, respectively. The carbamate carbonyl is expected around δ 156 ppm.

Comparative Analysis of Spectroscopic Data

The following table summarizes the expected key diagnostic signals for each compound.

Analytical TechniqueN-Benzyloxycarbonyl-6-aminocaproic AcidN-tert-Butoxycarbonyl-6-aminocaproic AcidN-(9-Fluorenylmethoxycarbonyl)-6-aminocaproic Acid
¹H NMR (ppm) ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph), ~3.1 (t, 2H, -NH-CH₂-), ~2.2 (t, 2H, -CH₂-COOH), ~1.2-1.6 (m, 6H, alkyl chain)~3.0 (t, 2H, -NH-CH₂-), ~2.2 (t, 2H, -CH₂-COOH), ~1.4 (s, 9H, -C(CH₃)₃), ~1.2-1.5 (m, 6H, alkyl chain)~7.2-7.8 (m, 8H, Ar-H), ~4.2-4.5 (m, 3H, Fmoc CH/CH₂), ~3.1 (t, 2H, -NH-CH₂-), ~2.2 (t, 2H, -CH₂-COOH), ~1.2-1.6 (m, 6H, alkyl chain)
¹³C NMR (ppm) ~177 (COOH), ~156 (C=O, carbamate), ~137 (Ar-C), ~127-128 (Ar-CH), ~66 (-CH₂-Ph), ~40 (-NH-CH₂-), ~24-34 (alkyl chain)~177 (COOH), ~156 (C=O, carbamate), ~79 (-C(CH₃)₃), ~40 (-NH-CH₂-), ~28 (-C(CH₃)₃), ~24-34 (alkyl chain)~177 (COOH), ~156 (C=O, carbamate), ~141-144 (Ar-C), ~120-128 (Ar-CH), ~67 (Fmoc CH₂), ~47 (Fmoc CH), ~40 (-NH-CH₂-), ~24-34 (alkyl chain)
FT-IR (cm⁻¹) ~3300 (N-H), ~3000-2850 (C-H), ~1710 (C=O, acid), ~1690 (C=O, carbamate), ~1530 (N-H bend)~3350 (N-H), ~2970-2860 (C-H), ~1710 (C=O, acid), ~1690 (C=O, carbamate), ~1520 (N-H bend)~3320 (N-H), ~3050-2850 (C-H), ~1710 (C=O, acid), ~1690 (C=O, carbamate), ~1530 (N-H bend)
Mass Spec (m/z) 266.14 [M+H]⁺, 222.15 [M-CO₂]⁺, 108.06 [C₇H₈O]⁺, 91.05 [C₇H₇]⁺232.16 [M+H]⁺, 176.12 [M-C₄H₈]⁺, 132.10 [M-Boc+H]⁺354.17 [M+H]⁺, 179.08 [Fluorenyl-CH₃]⁺, 156.08 [M-Fmoc-OH+H]⁺
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

  • N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the carbamate.

  • C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the aliphatic chain. The Cbz and Fmoc derivatives will also show aromatic C-H stretches above 3000 cm⁻¹.

  • C=O Stretches: Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch will appear around 1700-1725 cm⁻¹. The carbamate C=O stretch will be observed at a slightly lower wavenumber, typically in the range of 1680-1700 cm⁻¹.

  • N-H Bend: The N-H bending vibration of the secondary amide (carbamate) will give a characteristic absorption around 1520-1540 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.

  • Molecular Ion: The protonated molecule [M+H]⁺ will be observed in positive-ion mode electrospray ionization (ESI) or other soft ionization techniques.

  • Characteristic Fragmentation:

    • Cbz Group: A prominent fragment will correspond to the loss of the benzyl group (C₇H₇, m/z 91) or the tropylium ion. Another common fragmentation is the loss of CO₂ (44 Da) from the carbamate.

    • Boc Group: The most characteristic fragmentation is the loss of isobutylene (C₄H₈, 56 Da) to give the protonated amine. Loss of the entire Boc group (100 Da) is also common.

    • Fmoc Group: A major fragment will be the fluorenylmethyl cation (m/z 179). Cleavage of the entire Fmoc group is also a dominant fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the characterization of N-protected amino acids. Instrument parameters should be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is the standard internal reference (0 ppm) due to its chemical inertness and single sharp signal.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the N-protected amino acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with pH adjustment).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common technique for solid samples as it requires minimal sample preparation.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, non-volatile molecules like amino acid derivatives, as it typically produces the protonated molecular ion with minimal fragmentation.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

  • Tandem MS (MS/MS): If further structural information is required, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Visualization of Molecular Structures and Characterization Workflow

Molecular Structures of N-Protected 6-Aminocaproic Acids cluster_Cbz N-Benzyloxycarbonyl-6-aminocaproic Acid (Cbz-6-Ahx-OH) cluster_Boc N-tert-Butoxycarbonyl-6-aminocaproic Acid (Boc-6-Ahx-OH) cluster_Fmoc N-(9-Fluorenylmethoxycarbonyl)-6-aminocaproic Acid (Fmoc-6-Ahx-OH) Cbz Boc Fmoc

Caption: Molecular structures of Cbz-, Boc-, and Fmoc-protected 6-aminocaproic acid.

General Characterization Workflow Sample N-Protected 6-Aminocaproic Acid Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structure & Proton Environment IR FT-IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry (ESI-MS) Sample->MS Molecular Weight & Fragmentation Structure Structural Confirmation and Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the analytical characterization of N-protected amino acids.

Conclusion

The choice of an N-terminal protecting group for 6-aminocaproic acid is a critical decision in synthetic planning. A thorough understanding of the characterization data for Cbz-, Boc-, and Fmoc-protected derivatives is essential for verifying the identity and purity of these starting materials. This guide has provided a comparative overview of their key analytical signatures and detailed protocols for their characterization. By applying these principles, researchers can ensure the integrity of their synthetic building blocks, leading to more reliable and reproducible scientific outcomes.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • U.S. National Library of Medicine. PubChem. [Link]

  • NIST. 13C - NMR Absorptions of Major Functional Groups. [Link]

  • Journal of AOAC INTERNATIONAL. Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. [Link]

  • Rapid Communications in Mass Spectrometry. A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. [Link]

  • Rapid Communications in Mass Spectrometry. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). [Link]

  • mzCloud. 6 Aminocaproic acid. [Link]

  • ResearchGate. FT-IR spectra of a CA-dots (red) and 6-aminocaproic acid (black). [Link]

  • MASONACO. Free amino acids (LC-MS/MS). [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • NIST. Aminocaproic acid. [Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Handling of Hexanoic Acid, 6-(phenylmethoxy)-

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond basic compliance—it requires a mechanistic understanding of the chemicals we handle. Hexanoic acid, 6-(phenylmethoxy)- (CAS: 130892...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond basic compliance—it requires a mechanistic understanding of the chemicals we handle. Hexanoic acid, 6-(phenylmethoxy)- (CAS: 130892-97-6), also known as 6-(benzyloxy)hexanoic acid, is a highly valuable chiral intermediate frequently utilized in the biocatalytic synthesis of active pharmaceutical ingredients (APIs), including cholesterol-lowering statins like Atorvastatin[1][2].

However, its dual functional groups—a terminal carboxylic acid and a benzyloxy ether linkage—necessitate strict, chemically logical disposal protocols. This guide provides a self-validating, step-by-step operational plan to ensure environmental compliance and laboratory safety.

Physicochemical Hazard Profile

To safely dispose of any compound, we must first understand the causality behind its hazards. The structural features of 6-(phenylmethoxy)hexanoic acid dictate our handling strategy:

Chemical PropertyValue / ClassificationOperational Disposal Implication
CAS Number 130892-97-6Required for accurate EPA/RCRA waste manifesting[1].
Molecular Formula C13H18O3High carbon content; necessitates thermal incineration[3].
Functional Group 1 Carboxylic AcidMildly corrosive; reacts exothermically with strong bases. Must be segregated from cyanides and sulfides to prevent toxic gas evolution[4].
Functional Group 2 Benzyl EtherWhile less prone to peroxide formation than dialkyl ethers, prolonged oxygen exposure poses a theoretical risk. Waste must not be stored indefinitely[5].
Aqueous Solubility Low / HydrophobicHigh Chemical Oxygen Demand (COD). Sewer disposal is strictly forbidden as it violates Clean Water Act standards[6].

Step-by-Step Disposal Methodology

Do not treat this compound as generic waste. The hydrophobic benzyl group and aliphatic hexyl chain prevent safe degradation in standard municipal wastewater treatment[6]. All disposal must follow the Resource Conservation and Recovery Act (RCRA) guidelines for non-halogenated organic waste[4].

Phase 1: Segregation & Quenching
  • Isolate the Waste Stream: Designate a specific, chemically compatible high-density polyethylene (HDPE) or glass container specifically for "Non-Halogenated Organic Acid Waste."

  • Verify Compatibility: Ensure absolutely no strong oxidizers (e.g., nitric acid, peroxides) or reactive bases are present in the collection vessel. Mixing organic acids with oxidizers can lead to thermal runaway and container rupture[5].

  • Transfer: Operating strictly within a certified chemical fume hood, transfer the residual 6-(phenylmethoxy)hexanoic acid (whether in solid form or dissolved in an organic solvent like ethyl acetate) into the designated waste container.

Phase 2: Packaging & Containment
  • Cap and Seal: Securely cap the waste container immediately after transfer. This minimizes vapor release and prevents oxygen ingress, which mitigates any long-term peroxide formation at the ether linkage.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray. This captures potential leaks and adheres to standard OSHA and EPA laboratory safety mandates[6].

Phase 3: Labeling & Manifesting
  • Apply Hazardous Waste Label: Clearly affix a label reading: "Hazardous Waste: Non-Halogenated Organic Acid (6-(benzyloxy)hexanoic acid)."

  • Date the Container: Write the exact date the first drop of waste entered the container. This ensures compliance with the standard 90-to-180-day RCRA accumulation time limits[4].

  • Coordinate Destruction: Transfer the manifested waste to your Environmental Health and Safety (EHS) department. The only acceptable end-of-life treatment for this compound is high-temperature thermal incineration at an EPA-approved facility[4].

Accidental Spill Response Protocol

In the event of an accidental release, immediate and chemically sound action is required.

  • Evacuate & Ventilate: Ensure the fume hood is operating at maximum face velocity. If the spill is outside the hood, clear the immediate area.

  • Absorb (Do NOT use sawdust): Apply an inert, non-combustible absorbent such as vermiculite, sand, or a commercial spill pad. Causality note: Never use combustible materials like sawdust on organic acids, as the heat of neutralization or oxidation can ignite the material[6].

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container.

  • Decontaminate: Wash the spill area with a mild alkaline detergent solution to neutralize any residual acid, collecting the rinsate as hazardous aqueous waste[4].

Operational Workflow Visualization

G Start 6-(Phenylmethoxy)hexanoic Acid Waste Generation Decision Waste Type? Start->Decision Spill Accidental Spill Decision->Spill Spill Scenario Routine Routine Lab Waste Decision->Routine Standard Protocol Absorb Absorb with Vermiculite (Do not use sawdust) Spill->Absorb Segregate Segregate as Non-Halogenated Organic Acid Waste Routine->Segregate Package Package in HDPE/Glass Secondary Containment Absorb->Package Segregate->Package Label Label: Hazardous Waste Date of Accumulation Package->Label Incinerate EPA-Approved Facility Thermal Destruction Label->Incinerate

Fig 1: Operational workflow for the safe disposal of 6-(phenylmethoxy)hexanoic acid.

Sources

Handling

Personal protective equipment for handling Hexanoic acid, 6-(phenylmethoxy)-

Advanced Handling and Safety Logistics for Hexanoic acid, 6-(phenylmethoxy)- As a Senior Application Scientist, I frequently observe laboratories treating all organic acids with a generic, one-size-fits-all safety protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and Safety Logistics for Hexanoic acid, 6-(phenylmethoxy)-

As a Senior Application Scientist, I frequently observe laboratories treating all organic acids with a generic, one-size-fits-all safety protocol. However, Hexanoic acid, 6-(phenylmethoxy)- (CAS: 130892-97-6), commonly referred to as 6-(benzyloxy)hexanoic acid, requires a highly nuanced approach. This compound is a critical intermediate in the biocatalytic synthesis of chiral alcohols and active pharmaceutical ingredients (APIs), including precursors for cholesterol-lowering agents like 1[1].

Structurally, this molecule possesses a polar carboxylic acid head and a highly lipophilic benzyl ether tail. This dual nature dictates our operational logistics: the acid group presents standard corrosive and irritant hazards, while the lipophilic tail significantly increases the potential for dermal penetration compared to simple short-chain aliphatic acids. To ensure both operator safety and experimental integrity, we must implement a handling strategy grounded in chemical causality and self-validating workflows.

Causality-Driven PPE Selection

Selecting Personal Protective Equipment (PPE) is not merely a compliance exercise; it is a chemical necessity. Every piece of PPE must be chosen to counteract a specific mechanistic threat posed by the molecule.

  • Hand Protection: The lipophilic benzyl ether moiety acts as a permeation enhancer. Standard latex gloves offer an insufficient barrier against organic solvents and lipophilic acids. You must use Nitrile (≥8 mil thickness) or Neoprene gloves , which provide superior chemical resistance to organic acids and prevent transdermal absorption according to2[2].

  • Body Protection: Always wear a 100% cotton, flame-resistant lab coat . Synthetic blends (like polyester) react rapidly with acids and can melt onto the skin during a secondary thermal event. Cotton degrades cleanly, providing a critical buffer zone as outlined in the 3[3].

  • Respiratory & Eye Protection: As a solid powder, the compound can form irritating aerosols during transfer. Operations must be conducted in a chemical fume hood. Standard safety glasses are insufficient; use indirect-vented chemical splash goggles to protect the ocular mucosa from aerosolized acid particles.

Quantitative Hazard & Logistics Data

To streamline your risk assessment, the following table summarizes the critical quantitative parameters and their direct operational implications.

ParameterValue / SpecificationOperational Implication
CAS Number 130892-97-6Essential for accurate SDS retrieval and EPA waste manifesting.
Molecular Weight 222.28 g/mol Required for precise stoichiometric calculations in API synthesis.
Chemical Class Organic Acid / Benzyl EtherMild corrosive; lipophilic tail increases dermal absorption risk.
Primary PPE Nitrile/Neoprene, Cotton CoatPrevents solvent/acid permeation and mitigates thermal melting risks.
Ventilation Fume Hood (80-100 fpm)Prevents inhalation of aerosolized powders during gravimetric transfer.

Self-Validating Handling Protocol

A protocol is only robust if it contains internal checks to verify its own success. The following step-by-step methodology ensures that any deviation is caught immediately, preventing downstream failures in your synthetic workflow.

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood is operational.

  • Validation Check: Perform a "Kimwipe flutter test" at the sash opening. The tissue should pull steadily inward, confirming a face velocity of 80-100 feet per minute (fpm). Do not proceed if airflow is turbulent.

Step 2: Gravimetric Dispensing

  • Action: Place an anti-static weigh boat on the analytical balance. Tare the balance. Carefully dispense the 6-(benzyloxy)hexanoic acid powder using a grounded stainless-steel spatula to prevent static cling.

  • Validation Check: Record the mass. Remove the weigh boat, re-zero the balance, and place the boat back on. The mass must match the initial reading within ±0.5 mg. A fluctuating mass indicates static interference or moisture absorption, which invalidates the stoichiometric measurement.

Step 3: Transfer and Solubilization

  • Action: Transfer the powder into the reaction vessel containing your designated organic solvent (e.g., dichloromethane or ethyl acetate).

  • Validation Check: Re-weigh the "empty" weigh boat. The residual mass must be zero. Any remaining mass indicates incomplete transfer, requiring a solvent rinse of the boat directly into the reaction vessel to ensure absolute stoichiometric accuracy.

Workflow A 1. Fume Hood & PPE Verification B 2. Anti-Static Dispensing A->B Airflow >80 fpm C 3. Mass & Transfer Validation B->C Tare Confirmed C->B Mass Discrepancy D 4. Inert Atmosphere Reaction Setup C->D Residual Mass = 0 E 5. Aqueous Decontamination & Waste Segregation D->E Reaction Sealed

Self-validating workflow for handling 6-(benzyloxy)hexanoic acid.

Spill Response and Disposal Plan

Spills involving organic acids require immediate, structured intervention to prevent environmental contamination and personnel exposure. Uncontrolled releases of organic acids must be managed with specific neutralizers rather than generic absorbents, aligning with 4[4].

Step 1: Assessment and Containment

  • Action: Determine if the spill is a dry powder or a dissolved solution. For dry spills, avoid dry sweeping, which aerosolizes the acid. For liquid spills, immediately dike the perimeter using inert absorbent pigs.

Step 2: Neutralization (The Chemical Quench)

  • Action: Cover the spill with a weak solid base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate. Wait for the effervescence (CO₂ gas release) to cease.

  • Validation Check: Lightly mist the area with water and apply a pH test strip to the slurry. The pH must read between 6.5 and 7.5. If it is acidic, apply more bicarbonate. This self-validating step ensures the corrosive hazard is entirely eliminated before physical handling.

Step 3: Collection and EPA-Compliant Disposal

  • Action: Scoop the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container. Label the container explicitly as "Neutralized Organic Acid Waste - Contains Benzyl Ethers." Do not flush residues down the sink, as the lipophilic nature of the compound can lead to accumulation in municipal water systems.

SpillPlan Start Spill Detected: 6-(benzyloxy)hexanoic acid Assess Assess Spill State (Solid Powder vs. Solution) Start->Assess Solid Solid Spill (Minimize Dust) Assess->Solid Dry Powder Liquid Liquid/Solvent Spill (Contain Spread) Assess->Liquid Dissolved Sweep Wet-Sweep with Aqueous Base (NaHCO3) Solid->Sweep Absorb Apply Inert Absorbent (e.g., Vermiculite) Liquid->Absorb Dispose Seal in HDPE Waste Container Sweep->Dispose Absorb->Dispose

Decision tree for spill containment and disposal of organic acid waste.

References

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. National Institutes of Health (NIH). 1

  • Laboratory Safety Manual. Cornell University Environment, Health and Safety. 2

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno. 3

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hexanoic acid, 6-(phenylmethoxy)-
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Hexanoic acid, 6-(phenylmethoxy)-
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